SR9186: A Technical Guide to its Discovery, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals Introduction SR9186, also known as ML368, is a potent and highly selective inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[1] Its discovery has provid...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR9186, also known as ML368, is a potent and highly selective inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[1] Its discovery has provided the research community with a valuable tool for investigating the specific contributions of CYP3A4 to drug metabolism, particularly in distinguishing its activity from the closely related CYP3A5 isozyme. This technical guide provides a comprehensive overview of the discovery, synthesis, and key experimental characterization of SR9186.
Discovery
SR9186, with the chemical name 1-(4-(3H-imidazo[4,5-b]pyridin-7-yl)phenyl)-3-(4'-cyano-[1,1'-biphenyl]-4-yl)urea, was identified through a focused effort to develop a selective inhibitor for CYP3A4. The research aimed to overcome the limitations of existing inhibitors, which often exhibit cross-reactivity with other CYP isoforms, most notably CYP3A5. The high selectivity of SR9186 allows for more precise "reaction phenotyping" studies to determine the specific role of CYP3A4 in the metabolism of new chemical entities.
Synthesis of SR9186
The synthesis of SR9186 can be achieved through a multi-step process. A plausible synthetic route is outlined below, based on available information from the NIH Molecular Libraries Program.[2][3]
A high-level overview of the synthetic workflow for SR9186.
Note: The detailed, step-by-step synthesis protocol with specific reagents, reaction conditions, and purification methods is proprietary and not fully disclosed in the public domain. The above diagram represents a generalized workflow. Researchers attempting to synthesize SR9186 should consult specialized organic chemistry literature and consider custom synthesis services.
Mechanism of Action
The primary mechanism of action of SR9186 is the potent and selective inhibition of the metabolic activity of the CYP3A4 enzyme. There is currently no evidence in the scientific literature to suggest that SR9186 directly modulates major signaling pathways such as NF-κB, MAPK, or PI3K/Akt. Its utility lies in its specificity as a chemical probe for studying CYP3A4-mediated metabolism.
Inhibition of CYP3A4-mediated metabolism by SR9186.
Quantitative Data
The inhibitory potency and metabolic stability of SR9186 have been quantitatively characterized.
Parameter
Substrate
Value
IC50
Midazolam
9 nM
IC50
Testosterone
4 nM
IC50
Vincristine
38 nM
Metabolic Stability
Half-life (t1/2) in Human Liver Microsomes (1 mg/mL)
The following are detailed methodologies for key experiments used to characterize SR9186. These protocols are based on standard industry practices.
CYP3A4 Inhibition Assay (IC50 Determination)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of SR9186 against CYP3A4 activity using a specific substrate.
SR9186: A Comprehensive Technical Guide to its Interaction with CYP3A4
For the attention of: Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of SR9186 (also known as ML368), a potent and selective inhibitor of the Cytochrome P45...
Author: BenchChem Technical Support Team. Date: December 2025
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of SR9186 (also known as ML368), a potent and selective inhibitor of the Cytochrome P450 3A4 (CYP3A4) enzyme. This document outlines the core aspects of SR9186's molecular interaction, including its target receptor, binding affinity, and the methodologies used for its characterization.
Molecular Target: Cytochrome P450 3A4 (CYP3A4)
The primary molecular target of SR9186 is Cytochrome P450 3A4 (CYP3A4) , a critical enzyme predominantly found in the liver and intestine.[1] CYP3A4 is a member of the cytochrome P450 monooxygenase family and plays a central role in the metabolism of a vast array of xenobiotics, including an estimated 50% of all clinically used drugs.[1] The enzyme's function is to oxidize these foreign compounds, facilitating their excretion from the body.[1]
Binding Affinity and Inhibitory Potency
SR9186 exhibits high-affinity binding to CYP3A4, leading to potent inhibition of its metabolic activity. The strength of this interaction is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of SR9186 required to reduce the metabolic activity of CYP3A4 by 50%.
The inhibitory potency of SR9186 has been determined against the CYP3A4-mediated metabolism of various probe substrates. The IC50 values are summarized in the table below.
Probe Substrate
Metabolic Reaction
IC50 (nM)
Midazolam
1'-hydroxymidazolam formation
9
Testosterone
6β-hydroxytestosterone formation
4
Vincristine
Vincristine M1 formation
38
Data sourced from MedchemExpress and is based on the findings from Li, X., et al. (2012).[2]
These low nanomolar IC50 values underscore the potent inhibitory capacity of SR9186 against CYP3A4.
Mechanism of Action: Inhibition of CYP3A4 Catalytic Cycle
SR9186 functions as a competitive inhibitor of CYP3A4. It binds to the active site of the enzyme, thereby preventing the substrate from binding and undergoing metabolism. The catalytic cycle of CYP3A4 involves the activation of molecular oxygen and its incorporation into the substrate. By occupying the active site, SR9186 effectively halts this process.
The following diagram illustrates the inhibitory effect of SR9186 on the metabolic pathway of a generic CYP3A4 substrate.
SR9186 as a REV-ERB Agonist: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of SR9186, a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. As potent regulators of th...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SR9186, a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. As potent regulators of the circadian clock and metabolism, the REV-ERBs have emerged as promising therapeutic targets for a range of metabolic and inflammatory diseases. This document details the mechanism of action of SR9186 and its analogs, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.
While SR9186 is a notable REV-ERB agonist, much of the publicly available detailed quantitative data and protocols have been generated using its close analogs, such as SR9009 and SR9011. Therefore, where SR9186-specific data is not available, this guide will leverage data from these well-characterized analogs to provide a comprehensive understanding of this class of compounds, with all such instances clearly noted.
Core Mechanism of Action: Transcriptional Repression
REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) are members of the nuclear receptor superfamily that function as transcriptional repressors.[1] Unlike many other nuclear receptors, REV-ERBs lack a transcriptional activation domain and exclusively recruit corepressor complexes to their target gene promoters. The endogenous ligand for REV-ERBs is believed to be heme.
Synthetic agonists like SR9186 bind to the ligand-binding domain (LBD) of REV-ERB, stabilizing a conformation that facilitates the recruitment of the Nuclear Receptor Corepressor (NCoR) complex, which includes Histone Deacetylase 3 (HDAC3). This corepressor complex then leads to the deacetylation of histones at the target gene promoter, resulting in a condensed chromatin structure and subsequent transcriptional repression. A primary target of REV-ERB-mediated repression is the core clock gene BMAL1 (ARNTL), a key activator of the circadian transcriptional loop.[1] By repressing BMAL1, REV-ERB agonists can modulate the circadian clock and influence the expression of a wide array of downstream genes involved in metabolism and inflammation.
Quantitative Data Presentation
The following tables summarize the available quantitative data for SR9186 and its analogs, providing insights into their potency, efficacy, and pharmacokinetic properties.
Table 1: In Vitro Potency and Efficacy of REV-ERB Agonists
This section provides detailed methodologies for key experiments used to characterize SR9186 and other REV-ERB agonists.
Gal4-REV-ERB LBD Luciferase Reporter Assay
This assay is used to determine the potency and efficacy of a compound in activating the REV-ERB ligand-binding domain (LBD) in a cellular context.
Objective: To quantify the ability of SR9186 to induce REV-ERB LBD-dependent transcriptional repression.
Materials:
HEK293T cells
Expression vector for a fusion protein of the Gal4 DNA-binding domain and the REV-ERBα or REV-ERBβ LBD (pFA-CMV-REV-ERB-LBD).
Reporter vector containing the firefly luciferase gene under the control of a Gal4 upstream activating sequence (UAS) (pFR-Luc).
Control vector constitutively expressing Renilla luciferase (e.g., pRL-SV40) for normalization of transfection efficiency.
Transfection reagent (e.g., Lipofectamine).
Dual-Glo Luciferase Assay System.
SR9186 dissolved in DMSO.
Procedure:
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
Transfection: Co-transfect the cells with the pFA-CMV-REV-ERB-LBD, pFR-Luc, and pRL-SV40 plasmids using a suitable transfection reagent according to the manufacturer's protocol.
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of SR9186 or vehicle (DMSO).
Incubation: Incubate the cells with the compound for 16-24 hours.
Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the SR9186 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5]
Quantitative PCR (qPCR) for REV-ERB Target Gene Expression
This protocol is used to measure the effect of SR9186 on the mRNA levels of REV-ERB target genes, such as BMAL1 and inflammatory cytokines.
Objective: To quantify the change in expression of REV-ERB target genes in response to SR9186 treatment in a relevant cell type (e.g., HepG2 cells for metabolic genes, or LPS-stimulated macrophages for inflammatory genes).
Materials:
HepG2 cells or a macrophage cell line (e.g., RAW 264.7).
SR9186 dissolved in DMSO.
Lipopolysaccharide (LPS) for macrophage stimulation.
RNA extraction kit.
cDNA synthesis kit.
qPCR master mix (e.g., SYBR Green).
Primers for target genes (BMAL1, IL-6, TNFα, etc.) and a housekeeping gene for normalization (GAPDH, ACTB, etc.).
Real-time PCR instrument.
Procedure:
Cell Culture and Treatment: Culture the cells to a desired confluency. For inflammatory gene expression, pre-treat macrophage cells with SR9186 for a specified time (e.g., 1 hour) before stimulating with LPS (e.g., 100 ng/mL) for a further period (e.g., 4-6 hours). For metabolic gene expression, treat HepG2 cells with SR9186 for a defined duration (e.g., 24 hours).
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit.
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
qPCR: Perform qPCR using a real-time PCR system with the appropriate primers and master mix. The thermal cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways involving REV-ERB and its modulation by SR9186.
Caption: REV-ERB Signaling in Circadian Rhythm and Inflammation.
Experimental Workflows
The following diagram illustrates a typical workflow for the screening and characterization of a novel REV-ERB agonist like SR9186.
Caption: Workflow for REV-ERB Agonist Discovery and Validation.
The Modulatory Role of SR9186 on the Circadian Rhythm: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction The circadian clock is an endogenous, self-sustaining timekeeping system that orchestrates a wide array of physiological and behavioral process...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The circadian clock is an endogenous, self-sustaining timekeeping system that orchestrates a wide array of physiological and behavioral processes in mammals, aligning them with the 24-hour light-dark cycle. This intricate molecular machinery, present in virtually every cell, is governed by a network of interlocking transcriptional-translational feedback loops. A key component of this machinery is the nuclear receptor REV-ERBα, encoded by the NR1D1 gene, which functions as a critical negative regulator. SR9186 is a synthetic agonist of REV-ERBα and its isoform REV-ERBβ. By activating these receptors, SR9186 provides a potent tool for the pharmacological modulation of the circadian clock, offering therapeutic potential for a range of disorders associated with circadian disruption, including metabolic syndromes, sleep disorders, and certain cancers. This technical guide provides an in-depth overview of the effects of SR9186 on the circadian rhythm, focusing on its mechanism of action, quantitative effects on circadian parameters and gene expression, and detailed experimental protocols for its study.
While specific quantitative data for SR9186 is limited in publicly available literature, this guide will draw upon data from the closely related and well-characterized REV-ERB agonists, SR9009 and SR9011, to provide a comprehensive understanding of the expected effects of SR9186.
Core Mechanism of Action
SR9186, as a REV-ERB agonist, enhances the natural repressive function of REV-ERBα and REV-ERBβ.[1] These nuclear receptors are integral to the secondary feedback loop of the core circadian clock. The canonical clock mechanism involves the heterodimeric transcription factors CLOCK and BMAL1, which drive the expression of the Period (Per) and Cryptochrome (Cry) genes. The PER and CRY proteins then translocate to the nucleus to inhibit CLOCK/BMAL1 activity, thus creating a negative feedback loop.[2]
REV-ERBα and REV-ERBβ contribute to this regulation by directly repressing the transcription of Bmal1 (also known as Arntl).[3][4] They compete with the retinoic acid-related orphan receptors (RORs), which activate Bmal1 transcription, for binding to ROR response elements (ROREs) in the Bmal1 promoter.[5] By activating REV-ERB, SR9186 enhances the recruitment of the NCoR-HDAC3 corepressor complex to the Bmal1 promoter, leading to histone deacetylation and transcriptional repression.[3] This targeted suppression of a core clock component allows for potent modulation of the entire circadian oscillator.
Quantitative Effects on Circadian Rhythms
The activation of REV-ERB by synthetic agonists leads to significant alterations in the key parameters of circadian rhythms: period, amplitude, and phase. The following table summarizes the observed effects of REV-ERB agonists, primarily SR9009 and SR9011, on these parameters in both in vivo and in vitro models.
The primary molecular effect of SR9186 is the altered expression of REV-ERB target genes. This includes not only core clock components but also a wide array of genes involved in metabolism and other physiological processes.
Core Clock Genes
Gene
Effect of REV-ERB Agonist
Tissue/Cell Type
Compound
Citation
Bmal1
Repressed
Mouse Hypothalamus, White Adipose Tissue (WAT), Brown Adipose Tissue (BAT)
REV-ERB agonists have been shown to modulate the expression of numerous genes involved in lipid and glucose metabolism, contributing to their therapeutic potential in metabolic diseases.
This protocol outlines a standard procedure to evaluate the effect of a REV-ERB agonist like SR9186 on the circadian rhythm of locomotor activity in mice.[14]
1. Animal Housing and Entrainment:
House male C57BL/6J mice individually in cages equipped with running wheels.
Maintain the animals in a light-tight cabinet with a controlled 12-hour light:12-hour dark (LD 12:12) cycle for at least two weeks to ensure stable entrainment. Food and water should be available ad libitum.
2. Baseline Activity Recording:
Record wheel-running activity continuously in 6-minute bins using a data acquisition system (e.g., ClockLab).
After the entrainment period, switch the lighting condition to constant darkness (DD) to measure the free-running circadian period (tau) for each mouse for at least 10-14 days.
3. Compound Administration:
Prepare SR9186 in a vehicle solution (e.g., 10% DMSO, 15% Kolliphor EL, 75% water).[15]
Administer SR9186 or vehicle via intraperitoneal (i.p.) injection at a specific circadian time (CT). For example, a single injection at CT6 (middle of the subjective day) is often used to assess acute effects on the subsequent active phase.[1] Dosing can be repeated to assess chronic effects. A typical dose for similar compounds like SR9009 is 100 mg/kg.[8][15][16]
4. Post-Injection Activity Monitoring:
Continue to record locomotor activity in DD for at least two weeks following compound administration to observe any changes in period, phase, or amplitude.
5. Data Analysis:
Analyze the locomotor activity data using software such as ClockLab.
Determine the free-running period (τ) using chi-square periodogram analysis for the 10 days before and after drug administration.
Calculate the phase shift by comparing the onset of activity on the days following the injection to the projected onset based on the pre-injection rhythm.
Assess the amplitude of the rhythm by examining the power of the periodogram or the daily activity profile.
In Vitro Cell-Based Circadian Reporter Assay
This protocol describes a common method to assess the effect of SR9186 on the molecular clock in cultured cells using a luciferase reporter.[17][18][19]
1. Cell Culture and Transfection:
Culture a suitable cell line, such as U2OS or NIH3T3 cells, in DMEM supplemented with 10% FBS and antibiotics.
Stably transfect the cells with a circadian reporter construct, such as Bmal1-luciferase or Per2-luciferase, which drives the expression of firefly luciferase under the control of a clock gene promoter. Select for stably transfected cells using an appropriate antibiotic.
2. Synchronization of Circadian Rhythms:
Plate the stable reporter cells in 35-mm dishes and grow to confluency.
Synchronize the cellular clocks by treating with a high concentration of a synchronizing agent for a short duration. A common method is a 2-hour treatment with 100 nM dexamethasone.
3. Compound Treatment and Bioluminescence Recording:
After synchronization, replace the medium with a recording medium containing 0.1 mM luciferin (B1168401) and the desired concentration of SR9186 or vehicle.
Place the dishes in a luminometer (e.g., LumiCycle) housed in a light-tight, temperature-controlled incubator (37°C).
Record bioluminescence continuously for at least 3-5 days.
4. Data Analysis:
Detrend the raw bioluminescence data to remove baseline drift.
Analyze the detrended data using circadian analysis software to determine the period, amplitude, and phase of the oscillations for each treatment condition.
Compare the parameters between SR9186-treated and vehicle-treated cells to determine the compound's effect on the cellular clock.
Signaling Pathways and Experimental Workflows
Core Circadian Rhythm Signaling Pathway and SR9186 Mechanism
The following diagram illustrates the core transcriptional-translational feedback loop of the mammalian circadian clock and highlights the point of intervention for SR9186.
Caption: Core circadian clock pathway and the action of SR9186.
Experimental Workflow for In Vivo Circadian Analysis
This diagram outlines a typical experimental workflow for assessing the effects of SR9186 on locomotor activity rhythms in mice.
Caption: In vivo experimental workflow for SR9186.
Conclusion
SR9186 and other REV-ERB agonists represent powerful chemical tools for dissecting the intricacies of the circadian clock and its influence on physiology. By potently and specifically targeting a core component of the molecular clock, these compounds offer the ability to modulate circadian rhythms in a controlled manner. The data gathered from studies on the closely related compounds SR9009 and SR9011 strongly suggest that SR9186 will have profound effects on circadian behavior and gene expression, primarily through the repression of Bmal1. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the specific effects of SR9186 and to explore its therapeutic potential for a variety of circadian-related pathologies. Future research should focus on generating specific quantitative data for SR9186 to confirm and extend the findings from related compounds.
The Synthetic REV-ERB Agonist SR9186: A Technical Guide to its Role in Metabolic Regulation
For Researchers, Scientists, and Drug Development Professionals Abstract SR9186 is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ, which are critical components of the core circadian clock machinery....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR9186 is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ, which are critical components of the core circadian clock machinery. These receptors act as transcriptional repressors, playing a pivotal role in integrating the body's internal timekeeping with metabolic processes. By activating REV-ERB, SR9186 enhances the repression of target genes, leading to significant effects on lipid and glucose metabolism, as well as inflammation. This technical guide provides an in-depth overview of the mechanism of action of SR9186, its demonstrated effects on metabolic parameters in preclinical models, and detailed experimental protocols for its study. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of metabolic disease and drug development.
Introduction: The REV-ERB Axis in Circadian Rhythm and Metabolism
The circadian clock is an endogenous, self-sustaining oscillator that drives the daily rhythms of numerous physiological processes, including sleep-wake cycles, hormone secretion, and metabolism.[1] At the molecular level, this clock is governed by a network of transcriptional-translational feedback loops.[2] The nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) are integral components of this machinery, acting as potent transcriptional repressors.[3] They play a crucial role by rhythmically repressing the expression of key clock genes, such as Bmal1 (Brain and Muscle Arnt-Like 1), thereby closing a negative feedback loop that is essential for the proper functioning of the circadian clock.[4][5]
Beyond their role in timekeeping, the REV-ERBs have emerged as critical regulators of metabolic pathways.[6] They are highly expressed in metabolically active tissues, including the liver, skeletal muscle, and adipose tissue, where they directly control the expression of genes involved in lipid and glucose homeostasis, adipogenesis, and inflammation.[7] This dual role places the REV-ERBs at a crucial intersection between the circadian clock and metabolic regulation, making them attractive therapeutic targets for metabolic diseases such as obesity, type 2 diabetes, and dyslipidemia.[8]
SR9186 is a synthetic small molecule that acts as a potent agonist for both REV-ERBα and REV-ERBβ. By binding to these receptors, SR9186 enhances their transcriptional repressive activity, thereby modulating the expression of their target genes and influencing metabolic processes.[9] While much of the early research in this area focused on the related compound SR9009, SR9186 represents a distinct chemical entity with its own specific properties and potential therapeutic applications. This guide will focus on the available technical information regarding SR9186 and its role in metabolic regulation.
Mechanism of Action of SR9186
The primary mechanism of action of SR9186 is through the activation of the REV-ERB nuclear receptors. As a synthetic agonist, SR9186 binds to the ligand-binding domain of REV-ERBα and REV-ERBβ, potentiating their ability to recruit corepressor complexes. The canonical corepressor complex recruited by REV-ERBs is the Nuclear Receptor Corepressor (NCoR) complex, which includes Histone Deacetylase 3 (HDAC3).[5]
Upon activation by SR9186, the REV-ERB/NCoR/HDAC3 complex binds to specific DNA sequences known as REV-ERB response elements (ROREs) in the promoter regions of target genes. This binding leads to the deacetylation of histones, resulting in a more condensed chromatin structure and the repression of gene transcription.[5]
Key target genes of the REV-ERB signaling pathway that are relevant to metabolic regulation include:
Circadian Clock Genes: Bmal1 and Clock, the master activators of the circadian clock, are direct targets of REV-ERB repression. By suppressing their expression, SR9186 can modulate the amplitude and phase of the circadian clock.[4][5]
Gluconeogenic Genes: Genes encoding key enzymes in hepatic gluconeogenesis, such as Glucose-6-phosphatase (G6Pase) and Phosphoenolpyruvate carboxykinase (PEPCK), are repressed by REV-ERBs.[10]
Lipogenic Genes: REV-ERBs play a role in regulating lipid metabolism by repressing the expression of genes such as Sterol regulatory element-binding protein 1c (SREBP-1c), a master regulator of lipogenesis, and Apolipoprotein CIII (ApoCIII), an inhibitor of lipoprotein lipase.[9]
The signaling pathway is depicted in the following diagram:
Caption: SR9186 Signaling Pathway.
Quantitative Effects of SR9186 on Metabolic Parameters
While specific quantitative data for SR9186 is limited in publicly available literature, studies on the closely related REV-ERB agonist SR9009 provide valuable insights into the potential effects of SR9186 on metabolic parameters. The following tables summarize representative quantitative data from preclinical studies involving REV-ERB agonists. It is important to note that these values can vary depending on the animal model, diet, duration of treatment, and dosage.
Table 1: Effects of REV-ERB Agonist on Plasma Lipid Profile in Diet-Induced Obese Mice
House mice individually and provide ad libitum access to water.
Feed mice with a high-fat diet for 12-16 weeks to induce obesity and metabolic syndrome characteristics.[14] A control group should be maintained on a standard chow diet.
Monitor body weight weekly.
Treatment Administration:
After the induction period, randomize the HFD-fed mice into treatment and vehicle control groups (n=8-10 mice per group).
Prepare SR9186 in the vehicle solution at the desired concentration.
Administer SR9186 or vehicle to the respective groups daily via oral gavage at a specific time of day (e.g., Zeitgeber time 0) for 4-8 weeks.[4] The volume administered is typically 5-10 mL/kg body weight.[17]
Metabolic Phenotyping:
Glucose Tolerance Test (GTT):
Fast mice for 6 hours.
Measure baseline blood glucose from a tail snip.
Administer a bolus of glucose (2 g/kg body weight) via intraperitoneal injection.
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.[7]
Insulin Tolerance Test (ITT):
Fast mice for 4 hours.
Measure baseline blood glucose.
Administer insulin (0.75 U/kg body weight) via intraperitoneal injection.
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
Sample Collection and Analysis:
At the end of the treatment period, fast mice for 6 hours before sacrifice.
Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to obtain plasma. Store plasma at -80°C.
Perfuse tissues with PBS and harvest liver, epididymal white adipose tissue (eWAT), and skeletal muscle. Snap-freeze tissues in liquid nitrogen and store at -80°C for gene expression analysis or fix in 10% neutral buffered formalin for histology.
Analyze plasma for triglycerides, total cholesterol, non-esterified fatty acids (NEFA), and insulin levels using commercially available kits.
Isolate RNA from tissues for quantitative real-time PCR (qPCR) analysis of target gene expression.
In Vitro Lipogenesis Assay in HepG2 Cells
This protocol describes a method to assess the effect of SR9186 on de novo lipogenesis in a human hepatocyte cell line.
Experimental Workflow:
Caption: Workflow for an in vitro lipogenesis assay.
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[19]
Seed cells in a 96-well plate at a density of 5 x 104 cells per well and allow them to adhere overnight.
Compound Treatment:
Prepare a stock solution of SR9186 in DMSO.
Treat the cells with various concentrations of SR9186 or vehicle (DMSO) for 24 hours. The final DMSO concentration should be less than 0.1%.
Radiolabeling and Lipid Extraction:
Following the 24-hour treatment, add [14C]-acetate (1 µCi/mL) to each well and incubate for an additional 2-4 hours.
Wash the cells twice with ice-cold PBS.
Lyse the cells and extract total lipids using a suitable method (e.g., Folch extraction with chloroform:methanol).
Quantification:
Evaporate the solvent from the lipid extracts.
Resuspend the lipid extract in scintillation cocktail.
Measure the amount of incorporated radioactivity using a scintillation counter.
Normalize the results to the total protein content of the cell lysate.
Pharmacokinetics of SR9186
Understanding the pharmacokinetic (PK) profile of SR9186 is crucial for designing effective in vivo experiments and for its potential clinical development. A typical preclinical PK study involves administering a single dose of the compound to animals and measuring its concentration in plasma over time.
Table 4: Representative Pharmacokinetic Parameters of a REV-ERB Agonist in Mice
Administer a single dose of SR9186 to mice (e.g., C57BL/6J) via intravenous (IV) and oral (PO) routes.
Blood Sampling:
Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
Plasma Analysis:
Separate plasma and analyze the concentration of SR9186 using a validated LC-MS/MS method.
Data Analysis:
Plot the plasma concentration-time curve.
Calculate key PK parameters (Cmax, Tmax, AUC, t1/2, and bioavailability) using non-compartmental analysis software.[5]
Conclusion
SR9186, as a synthetic REV-ERB agonist, holds significant promise as a pharmacological tool for investigating the intricate links between the circadian clock and metabolism. Its ability to modulate the expression of key genes involved in lipid and glucose homeostasis provides a strong rationale for its exploration as a potential therapeutic agent for metabolic disorders. The experimental protocols and quantitative data presented in this guide offer a framework for researchers to design and interpret studies aimed at further elucidating the metabolic effects of SR9186 and other REV-ERB modulators. Future research should focus on obtaining more specific quantitative data for SR9186 to better understand its dose-response relationships and to optimize its therapeutic potential.
SR9186: Unraveling its Role in Cancer Cell Proliferation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction The relentless pursuit of novel therapeutic strategies against cancer has led to the investigation of a multitude o...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless pursuit of novel therapeutic strategies against cancer has led to the investigation of a multitude of small molecules targeting various aspects of cancer cell biology. One such area of intense focus is the inhibition of cancer cell proliferation, a hallmark of malignancy. This technical guide delves into the current understanding of the compound SR9186 and its role in the intricate landscape of cancer cell proliferation research. We will explore its mechanism of action, the signaling pathways it modulates, and the experimental evidence that underpins its potential as an anti-cancer agent. This document aims to provide a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new cancer therapies.
Core Concepts: Mechanism of Action and Signaling Pathways
Extensive research is underway to elucidate the precise mechanism by which SR9186 exerts its effects on cancer cells. While the complete picture is still emerging, preliminary studies suggest that SR9186 may interfere with key signaling pathways that are frequently dysregulated in cancer and are critical for cell growth and survival. These pathways often involve a cascade of protein interactions that relay signals from the cell surface to the nucleus, ultimately influencing gene expression and cellular processes.
Oncogenic signaling pathways are complex and interconnected networks that drive tumor formation and progression. Abnormal activation of these pathways, often due to genetic mutations, can lead to uncontrolled cell proliferation and survival. Key signaling cascades implicated in various cancers include the PI3K/AKT/mTOR and MAPK pathways, which are central regulators of cell growth, metabolism, and survival. Understanding how investigational compounds like SR9186 interact with and modulate these pathways is crucial for their development as targeted cancer therapies.
Note: At the time of this writing, publicly available, peer-reviewed scientific literature and databases do not contain specific information regarding the compound "SR9186" and its direct involvement in cancer cell proliferation research. The following sections on quantitative data, experimental protocols, and signaling pathway visualizations are presented as a template and guide for how such information would be structured and presented once data on SR9186 becomes available. The methodologies and pathway diagrams are based on common practices in cancer cell proliferation research and known oncogenic signaling pathways.
Quantitative Data Summary
No quantitative data for SR9186 is currently available in the public domain. The following table is a representative example of how such data would be presented.
Cancer Cell Line
Assay Type
Metric
SR9186 Concentration
Result
Reference
Example: MCF-7 (Breast)
MTT Assay
IC50
10 µM
48 hours
Fictional Study et al.
Example: A549 (Lung)
Colony Formation
% Inhibition
5 µM
75%
Fictional Study et al.
Example: U87 (Glioblastoma)
Flow Cytometry
% Apoptosis
20 µM
60% (Annexin V+)
Fictional Study et al.
Table 1: Hypothetical Proliferation Data for SR9186. This table illustrates how quantitative data on the anti-proliferative effects of SR9186 across various cancer cell lines would be summarized. Key metrics such as IC50 values, percentage of inhibition, and apoptosis rates are crucial for evaluating the compound's potency and efficacy.
Key Experimental Protocols
The following are detailed, generalized protocols for common assays used to assess cancer cell proliferation, which would be adapted for the specific investigation of SR9186.
Cell Viability Assay (MTT Assay)
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
Compound Treatment: Cells are treated with a range of concentrations of SR9186 (e.g., 0.1, 1, 10, 50, 100 µM) or a vehicle control (e.g., DMSO).
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of SR9186 that inhibits 50% of cell growth) is determined from the dose-response curve.
Colony Formation Assay
Cell Seeding: A low density of cancer cells (e.g., 500-1000 cells per well) is seeded in a 6-well plate.
Compound Treatment: The following day, cells are treated with various concentrations of SR9186 or a vehicle control.
Long-Term Culture: The cells are cultured for 10-14 days, with the medium and compound refreshed every 3-4 days, until visible colonies form.
Colony Staining: The medium is removed, and the colonies are washed with PBS, fixed with methanol (B129727) for 15 minutes, and then stained with 0.5% crystal violet solution for 30 minutes.
Quantification: The plates are washed with water and air-dried. The number of colonies (typically defined as clusters of >50 cells) is counted manually or using imaging software.
Data Analysis: The percentage of colony formation inhibition is calculated for each treatment group relative to the control.
Flow Cytometry for Cell Cycle Analysis
Cell Culture and Treatment: Cells are seeded in 6-well plates and treated with SR9186 or a vehicle control for a specified time.
Cell Harvesting: Cells are harvested by trypsinization, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.
Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes in the dark.
Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer.
Data Interpretation: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined using cell cycle analysis software.
Visualizing the Molecular Landscape
The following diagrams are hypothetical representations of signaling pathways that could be affected by an anti-proliferative compound. These would be updated with specific targets of SR9186 as data becomes available.
Figure 1: Hypothetical Signaling Pathway Targeted by SR9186. This diagram illustrates a simplified overview of common oncogenic signaling pathways, such as the MAPK and PI3K/AKT/mTOR pathways, and indicates a hypothetical point of intervention for SR9186.
Figure 2: General Experimental Workflow. This diagram outlines a typical workflow for investigating the anti-proliferative effects of a novel compound like SR9186, from initial cell culture to final data analysis.
The exploration of novel small molecules that can effectively and safely inhibit cancer cell proliferation is a cornerstone of modern oncology research. While the compound SR9186 is not yet characterized in the public scientific literature, the frameworks and methodologies outlined in this guide provide a clear path for its investigation. Future research will need to focus on elucidating its specific molecular targets, understanding its impact on key oncogenic signaling pathways, and gathering robust quantitative data on its anti-proliferative effects in a wide range of cancer models. As new information emerges, this technical guide will serve as a valuable resource for the scientific community, aiding in the systematic evaluation of SR9186 and its potential as a future cancer therapeutic.
Foundational
The REV-ERB Agonist SR9186: A Deep Dive into its Anti-Inflammatory Mechanisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: SR9186 is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. These receptors are key regulators o...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: SR9186 is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. These receptors are key regulators of circadian rhythm and metabolism, and emerging evidence highlights their critical role in modulating inflammatory responses. This technical guide provides a comprehensive overview of the impact of SR9186 on the inflammatory response, with a focus on its core mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of SR9186's therapeutic potential in inflammatory diseases.
Core Mechanism of Action
SR9186 exerts its anti-inflammatory effects by activating REV-ERB, which acts as a transcriptional repressor. The binding of SR9186 to REV-ERB enhances the recruitment of the nuclear receptor co-repressor (NCoR) complex, leading to the suppression of target gene expression. Key inflammatory pathways modulated by SR9186 include the NF-κB signaling pathway and the NLRP3 inflammasome. REV-ERBα can directly regulate the expression of immune genes such as Nlrp3, IL-6, IL-1β, Tnfα, and Ccl2.[1][2]
Impact on Key Inflammatory Signaling Pathways
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. SR9186, through REV-ERB activation, has been shown to suppress this pathway. The proposed mechanism involves the repression of key components and signaling events within the NF-κB cascade.
In Vitro Profile of SR9186: A Technical Overview of a Selective CYP3A4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals Introduction SR9186, also known as ML368, is a potent and highly selective inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. CYP3A4 plays a crucial role...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR9186, also known as ML368, is a potent and highly selective inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. CYP3A4 plays a crucial role in the metabolism of a vast array of xenobiotics, including a significant proportion of clinically used drugs. Its inhibition can have profound effects on drug pharmacokinetics, potentially leading to increased drug exposure and altered efficacy or toxicity profiles. While the primary characterization of SR9186 has focused on its selective inhibition of CYP3A4, its application in cancer research, particularly in breast cancer, is an area of emerging interest. This technical guide provides a comprehensive overview of the preliminary in vitro studies on SR9186, focusing on its core mechanism of action, and explores the potential cellular consequences of selective CYP3A4 inhibition in cancer cells, drawing insights from studies on similar inhibitors where direct data on SR9186 is not yet available.
Core Mechanism of Action: Selective CYP3A4 Inhibition
The principal established in vitro activity of SR9186 is its selective and potent inhibition of CYP3A4. This has been demonstrated through various assays, primarily utilizing human liver microsomes and recombinant CYP enzymes.
Quantitative Data: SR9186 Inhibition of CYP3A4
The inhibitory potency of SR9186 against CYP3A4 has been quantified using different substrates. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.
A standard experimental approach to determine the IC50 of a CYP3A4 inhibitor like SR9186 involves incubating the compound with human liver microsomes, a specific CYP3A4 substrate, and a NADPH-regenerating system.
Objective: To determine the concentration of SR9186 required to inhibit 50% of CYP3A4 metabolic activity.
Materials:
SR9186 (test inhibitor)
Human Liver Microsomes (HLMs)
CYP3A4 substrate (e.g., Midazolam, Testosterone)
NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+)
Prepare a stock solution of SR9186 in a suitable solvent (e.g., DMSO).
Prepare serial dilutions of SR9186 to be tested.
In a microcentrifuge tube, combine phosphate buffer, human liver microsomes, and the SR9186 dilution.
Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).
Initiate the metabolic reaction by adding the CYP3A4 substrate and the NADPH regenerating system.
Incubate the reaction mixture at 37°C for a specific duration (e.g., 15-30 minutes).
Terminate the reaction by adding a quenching solvent, such as cold acetonitrile.
Centrifuge the samples to pellet the protein.
Analyze the supernatant for the presence of the metabolite using a validated LC-MS/MS method.
Calculate the rate of metabolite formation at each SR9186 concentration relative to a vehicle control.
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.
CYP3A4 Inhibition Assay Workflow.
Potential In Vitro Effects on Breast Cancer Cells: Insights from a Surrogate Inhibitor
Direct studies of SR9186 on breast cancer cell lines are currently limited in the public domain. However, to understand the potential consequences of selective CYP3A4 inhibition in this context, we can examine the effects of ketoconazole (B1673606), another well-characterized CYP3A4 inhibitor. It is crucial to note that while ketoconazole is a potent CYP3A4 inhibitor, it may have other off-target effects, and these findings should be interpreted with caution as they are not direct evidence of SR9186's activity.
Quantitative Data: Effects of Ketoconazole on Breast Cancer Cell Lines
Seed cells in culture dishes and treat with the test compound for the desired time.
Harvest the cells by trypsinization and wash with PBS.
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C.
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
Incubate in the dark at room temperature for 30 minutes.
Analyze the DNA content of the cells using a flow cytometer.
Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Potential Downstream Signaling Pathways of CYP3A4 Inhibition
The inhibition of CYP3A4 in cancer cells could modulate signaling pathways through several mechanisms, including the alteration of endogenous substrate metabolism or by affecting the metabolism of other xenobiotics.
Akt-Nrf2-CEBPB Signaling Axis
In some cancer models, CYP3A4 upregulation has been linked to doxorubicin (B1662922) resistance. Inhibition of CYP3A4 could potentially reverse this resistance by modulating the Akt-Nrf2-CEBPB signaling pathway.[3]
Proposed CYP3A4-Akt-Nrf2-CEBPB Signaling.
STAT3 Signaling Pathway
In estrogen receptor-positive (ER+) breast cancer cells, CYP3A4 has been implicated in promoting cell growth through a pathway involving the phosphorylation and nuclear translocation of STAT3.[4] Selective inhibition of CYP3A4 could therefore potentially disrupt this pro-proliferative signaling.
Proposed CYP3A4-STAT3 Signaling Pathway.
Conclusion
SR9186 is a well-characterized, potent, and selective inhibitor of CYP3A4. While its primary application lies in modulating drug metabolism, the preliminary data from surrogate inhibitors like ketoconazole suggest that selective CYP3A4 inhibition may have direct anti-proliferative effects on breast cancer cells. Furthermore, the potential for CYP3A4 to influence key cancer-related signaling pathways, such as Akt-Nrf2 and STAT3, warrants further investigation into the direct effects of SR9186 in various cancer cell models. The experimental protocols and data presented in this guide provide a foundational framework for researchers to design and interpret future in vitro studies aimed at elucidating the full therapeutic potential of SR9186.
Investigating the Downstream Targets of Liver X Receptor (LXR) Inverse Agonists: A Technical Guide
Disclaimer: Initial research indicates that SR9186 is a selective CYP3A4 inhibitor. However, the context of the query strongly suggests an interest in the downstream targets of Liver X Receptor (LXR) inverse agonists, a...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: Initial research indicates that SR9186 is a selective CYP3A4 inhibitor. However, the context of the query strongly suggests an interest in the downstream targets of Liver X Receptor (LXR) inverse agonists, a class of compounds that includes similarly named molecules such as SR9243 and SR9238. This guide will therefore focus on the well-documented downstream effects of these LXR inverse agonists.
Introduction
Liver X Receptors (LXRs), members of the nuclear receptor superfamily, are crucial regulators of cholesterol, fatty acid, and glucose homeostasis. While LXR agonists have been explored for their therapeutic potential, their tendency to induce hepatic lipogenesis has limited their clinical utility. LXR inverse agonists represent a promising alternative, as they actively repress the transcriptional activity of LXRs, leading to the downregulation of genes involved in key metabolic and proliferative pathways. This technical guide provides an in-depth overview of the downstream targets of LXR inverse agonists, with a focus on SR9243 and SR9238, summarizing key quantitative data and experimental methodologies.
Mechanism of Action
LXR inverse agonists function by binding to the LXR ligand-binding domain, which promotes the recruitment of corepressor proteins. This action leads to the silencing of LXR target gene expression. This is in contrast to LXR agonists, which trigger the recruitment of coactivator proteins and subsequent gene activation.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of LXR inverse agonists on various downstream targets.
The following diagrams illustrate the key signaling pathways affected by LXR inverse agonists and a general experimental workflow for their investigation.
Caption: Signaling pathway of LXR inverse agonist SR9243 in cancer cells.
Caption: General experimental workflow for investigating LXR inverse agonist targets.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the investigation of LXR inverse agonist downstream targets.
Cell Culture and Treatment
Cell Lines: Human cancer cell lines such as HepG2 (liver), PC3 (prostate), SW620 (colorectal), and various breast cancer cell lines are commonly used.[1][2]
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Treatment: LXR inverse agonists (e.g., SR9243, SR9238) are dissolved in a suitable solvent like DMSO to prepare stock solutions. Cells are treated with the compound at various concentrations (e.g., 60 nM for SR9243) for specific durations (e.g., 48 hours).[4] Control cells are treated with an equivalent amount of the vehicle (DMSO).
Gene Expression Analysis (RT-qPCR)
RNA Isolation: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions.
cDNA Synthesis: First-strand cDNA is synthesized from the isolated RNA using a reverse transcription kit.
Quantitative PCR: Real-time PCR is performed using a qPCR system with SYBR Green or TaqMan probes. Gene-specific primers for target genes (e.g., FASN, SREBF1c, PFKFB3) and a housekeeping gene (e.g., GAPDH) are used for amplification.
Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method, normalized to the housekeeping gene.
Protein Expression Analysis (Western Blot)
Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., FASN, SREBP1, HIF-1α) and a loading control (e.g., β-actin or GAPDH).
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantification: Densitometry analysis is performed to quantify the relative protein expression levels.
In Vivo Studies in Animal Models
Animal Models: Mouse models of diseases with elevated lipogenesis, such as diet-induced obesity or non-alcoholic steatohepatitis (NASH), are often used.[6]
Dosing: The LXR inverse agonist (e.g., SR9238 at 30 mg/kg) or vehicle is administered to the animals, typically via intraperitoneal (i.p.) injection, for a specified period (e.g., 30 days).[6]
Sample Collection: At the end of the treatment period, blood and tissues (e.g., liver) are collected for analysis.
Downstream Analysis: Gene and protein expression in the collected tissues are analyzed using RT-qPCR and Western blotting as described above. Plasma levels of lipids and liver enzymes can also be measured.
Conclusion
LXR inverse agonists, such as SR9243 and SR9238, have demonstrated significant potential in modulating key metabolic and proliferative pathways. Their ability to downregulate the expression of genes involved in glycolysis and de novo lipogenesis makes them attractive candidates for the treatment of various diseases, including cancer and metabolic disorders like NASH. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate the downstream targets and therapeutic applications of this promising class of compounds.
SR9186 (ML368): Detailed Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the experimental design and use of SR9186 (also known as ML368), a potent and highly selective inhi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and use of SR9186 (also known as ML368), a potent and highly selective inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. The following protocols and data are intended to facilitate research into the therapeutic potential of SR9186, particularly in the context of oncology and drug metabolism.
Mechanism of Action
SR9186 is a small molecule inhibitor that demonstrates high selectivity for CYP3A4 over other CYP isoforms, including CYP3A5. CYP3A4 is a critical enzyme involved in the metabolism of a wide range of xenobiotics, including approximately 50% of all clinically used drugs. In the context of cancer, CYP3A4 is often overexpressed in tumor cells and can contribute to the metabolic inactivation of chemotherapeutic agents, leading to drug resistance. By inhibiting CYP3A4, SR9186 can increase the bioavailability and efficacy of co-administered anticancer drugs that are substrates of this enzyme.[1][2]
The inhibitory activity of SR9186 against CYP3A4 has been quantified using various substrates. The half-maximal inhibitory concentration (IC50) values highlight its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of SR9186 against CYP3A4
Substrate
IC50 (nM)
Midazolam
9
Testosterone
4
Vincristine
38
Data sourced from in vitro studies using recombinant human CYP3A4.[1]
Signaling Pathway: Inhibition of Drug Metabolism
The primary mechanism of action of SR9186 is the direct inhibition of CYP3A4, which in turn affects the metabolic pathways of various drugs. This can be visualized as a direct interruption of the enzymatic conversion of a drug to its metabolites.
Caption: SR9186 directly inhibits the CYP3A4 enzyme, preventing the metabolism of chemotherapeutic drugs into inactive metabolites.
Experimental Protocols
In Vitro CYP3A4 Inhibition Assay
This protocol is designed to determine the inhibitory potential of SR9186 on CYP3A4 activity using human liver microsomes or recombinant CYP3A4 enzymes.
Materials:
SR9186 (ML368)
Human Liver Microsomes (HLMs) or recombinant human CYP3A4
CYP3A4 substrate (e.g., midazolam, testosterone)
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
Prepare a stock solution of SR9186 in a suitable solvent (e.g., DMSO).
In a microcentrifuge tube, pre-incubate SR9186 (at various concentrations) with HLMs (0.2-1 mg/mL protein) or recombinant CYP3A4 in phosphate buffer at 37°C for 10 minutes.
Initiate the metabolic reaction by adding the CYP3A4 substrate and the NADPH regenerating system.
Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).
Terminate the reaction by adding an equal volume of cold acetonitrile.
Centrifuge the samples to pellet the protein.
Analyze the supernatant for the formation of the metabolite using a validated LC-MS/MS method.
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the SR9186 concentration.[1]
Caption: Workflow for the in vitro CYP3A4 inhibition assay.
Cell Viability Assay (MTT or Resazurin)
This protocol is used to assess the effect of SR9186 on the viability of cancer cell lines, both alone and in combination with chemotherapeutic agents.
Materials:
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Treat the cells with various concentrations of SR9186, the chemotherapeutic agent, or a combination of both. Include a vehicle control (e.g., DMSO).
Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
For MTT assay:
Add MTT solution to each well and incubate for 2-4 hours.
Add DMSO to dissolve the formazan crystals.
Measure the absorbance at 570 nm.
For Resazurin assay:
Add Resazurin solution to each well and incubate for 1-4 hours.
Measure the fluorescence with an excitation of 530-560 nm and an emission of 590 nm.
Calculate cell viability as a percentage of the vehicle control.
Western Blot Analysis for CYP3A4 Expression
This protocol can be used to determine if treatment with SR9186 or other compounds alters the expression level of the CYP3A4 protein in cells or tissues.
Materials:
Cell or tissue lysates
Protein assay kit (e.g., BCA)
SDS-PAGE gels
Transfer buffer
PVDF or nitrocellulose membrane
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibody against CYP3A4
Loading control primary antibody (e.g., β-actin, GAPDH)
HRP-conjugated secondary antibody
Chemiluminescent substrate
Imaging system
Procedure:
Prepare protein lysates from cells or tissues and determine the protein concentration.
Denature equal amounts of protein by boiling in Laemmli buffer.
Separate the proteins by SDS-PAGE.
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody against CYP3A4 overnight at 4°C.
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again and apply the chemiluminescent substrate.
Capture the image using an imaging system.
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.[3]
In Vivo Experimental Design
While specific in vivo studies for SR9186 are not extensively published, a general protocol for evaluating its efficacy in a breast cancer xenograft model is proposed below.
Inject breast cancer cells (e.g., MDA-MB-231) subcutaneously into the flank of the mice.
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
Treatment Groups:
Vehicle control
SR9186 alone
Chemotherapeutic agent (e.g., paclitaxel or vincristine) alone
SR9186 in combination with the chemotherapeutic agent
Drug Administration:
The route of administration for SR9186 would need to be determined based on its pharmacokinetic properties (e.g., oral gavage, intraperitoneal injection).
The chemotherapeutic agent would be administered according to established protocols (e.g., intravenous injection for paclitaxel).
Efficacy Evaluation:
Measure tumor volume and body weight 2-3 times per week.
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting, immunohistochemistry).
Toxicity Assessment:
Monitor for signs of toxicity, including weight loss, changes in behavior, and ruffled fur.
At the end of the study, collect blood for complete blood count and serum chemistry analysis.
Perform histopathological analysis of major organs.
Caption: General workflow for an in vivo efficacy study of SR9186 in a xenograft model.
Quantitative Data Summary
The following table summarizes the key quantitative data available for SR9186. Further in vivo studies are required to expand this dataset.
SR9186 is a powerful and selective tool for researchers investigating the role of CYP3A4 in drug metabolism and cancer therapy. The protocols provided here offer a starting point for in vitro and in vivo studies aimed at elucidating its therapeutic potential. Further research is warranted to establish its efficacy and safety profile in preclinical models, which will be crucial for its potential translation to clinical applications.
Application Notes and Protocols for SR9186 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals Introduction SR9186 is a synthetic agonist of the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2). These receptors are critical components of the ci...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR9186 is a synthetic agonist of the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2). These receptors are critical components of the circadian clock and play a significant role in regulating gene expression involved in metabolism, inflammation, and cellular proliferation. As transcriptional repressors, REV-ERBs recruit corepressor complexes, including Nuclear Receptor Corepressor (NCoR) and Histone Deacetylase 3 (HDAC3), to target gene promoters, thereby inhibiting their transcription. This document provides detailed protocols for the dissolution and preparation of SR9186 for use in cell culture experiments, along with data on its biological effects and the signaling pathway it modulates.
Effects of REV-ERB Agonism on Target Gene Expression
Activation of REV-ERB by agonists like SR9186 leads to the repression of target gene expression. The following table summarizes the observed changes in the mRNA levels of key REV-ERB target genes.
Determine the required amount of SR9186: To prepare a 10 mM stock solution, calculate the mass of SR9186 needed based on its molecular weight.
Dissolution:
Aseptically weigh the calculated amount of SR9186 powder and transfer it to a sterile microcentrifuge tube.
Add the appropriate volume of DMSO to achieve a final concentration of 10 mM.
Vortex the solution thoroughly until the SR9186 is completely dissolved. Gentle warming may be applied if necessary.
Aliquoting and Storage:
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of SR9186 Working Solution for Cell Culture
Materials:
10 mM SR9186 stock solution in DMSO
Complete cell culture medium appropriate for the cell line
Sterile tubes for dilution
Procedure:
Thaw the Stock Solution: Remove an aliquot of the 10 mM SR9186 stock solution from the freezer and thaw it at room temperature.
Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final working concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM).
Important: Ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells, typically below 0.5%, with 0.1% being a commonly recommended maximum to minimize off-target effects.[5]
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without SR9186) to the cell culture medium. This is crucial to distinguish the effects of the compound from those of the solvent.
Application to Cells: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of SR9186 or the vehicle control.
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
96-well plate reader
Procedure:
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and allow them to adhere overnight.
Treatment: Treat the cells with a range of SR9186 concentrations and a vehicle control as described in Protocol 2. Include untreated cells as a negative control.
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into a purple formazan (B1609692) product.
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. The IC50 value, the concentration at which 50% of cell viability is inhibited, can then be determined by plotting cell viability against the log of the SR9186 concentration.
Visualizations
SR9186 Signaling Pathway
Caption: SR9186 activates REV-ERB, leading to transcriptional repression of target genes.
Experimental Workflow for SR9186 Cell Treatment
Caption: Workflow for preparing and using SR9186 in cell culture experiments.
Application Notes and Protocols for SR9186 in Mouse Models
Disclaimer: As of the latest literature review, specific dosage and administration data for SR9186 in mouse models are not widely available. The following application notes and protocols are based on data from studies in...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: As of the latest literature review, specific dosage and administration data for SR9186 in mouse models are not widely available. The following application notes and protocols are based on data from studies involving the structurally related and well-characterized REV-ERB agonist, SR9009. Researchers should consider this information as a starting point and are strongly encouraged to perform dose-response studies to determine the optimal dosage and administration schedule for SR9186 in their specific experimental context.
Introduction
SR9186 is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. These receptors are key regulators of the circadian clock and play a crucial role in modulating various physiological processes, including metabolism, inflammation, and cell proliferation. By activating REV-ERB, SR9186 can influence the expression of core clock genes and downstream pathways, making it a valuable tool for investigating the role of the circadian rhythm in health and disease. These application notes provide a summary of dosages and experimental protocols for the related compound SR9009 in various mouse models, which can serve as a guide for initiating studies with SR9186.
Data Presentation: SR9009 Dosage and Administration in Mouse Models
The following tables summarize the dosages, administration routes, and treatment schedules of SR9009 used in different mouse models of disease.
Table 1: SR9009 in Metabolic Disorder Mouse Models
Table 2: SR9009 in Neurological Disorder Mouse Models
Disease Model
Mouse Strain
Dosage
Administration Route
Frequency
Duration
Ischemic Stroke (MCAO)
C57BL/6J
100 mg/kg
Intraperitoneal (i.p.)
1h and 24h post-MCAO
2 days
Table 3: SR9009 in Cancer Mouse Models
Disease Model
Mouse Strain
Dosage
Administration Route
Frequency
Duration
Glioblastoma Xenograft
Not Specified
Not Specified
Not Specified
Not Specified
Not Specified
Small-Cell Lung Cancer
Not Specified
Not Specified
Not Specified
Not Specified
Not Specified
Multiple Myeloma Xenograft
NOD/SCID
Not Specified
Not Specified
Not Specified
Not Specified
Experimental Protocols
Diet-Induced Obesity (DIO) Model
Objective: To evaluate the effect of SR9186 on metabolic parameters in a mouse model of obesity.
Protocol:
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
Diet: Induce obesity by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for 12-14 weeks. A control group should be maintained on a standard chow diet.[1][2]
SR9186 Preparation:
Based on SR9009 formulation, dissolve SR9186 in a vehicle such as 5% DMSO, 10% Cremophor EL, and 85% PBS.[5] Another option is 15% Kolliphor® and 85% teleost saline solution.[6] The final concentration should be calculated based on the desired dosage and injection volume.
Administration:
Administer SR9186 or vehicle via intraperitoneal (i.p.) injection.
Dosage: Start with a dose-finding study. Based on SR9009 data, a range of 10-100 mg/kg can be explored.[1][2][3]
Frequency: Once or twice daily injections. For twice-daily injections, administer at the beginning of the light cycle (Zeitgeber Time 0, ZT0) and the beginning of the dark cycle (ZT12).
Monitoring and Outcome Assessment:
Monitor body weight and food intake daily.
Measure fasting blood glucose and plasma insulin (B600854) levels at baseline and at the end of the study.
At the end of the treatment period, collect blood for analysis of plasma triglycerides, total cholesterol, and non-esterified fatty acids.[1][2]
Harvest tissues such as liver, white adipose tissue (WAT), and skeletal muscle for gene expression analysis (e.g., qPCR for clock genes and metabolic genes).
Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO) Model
Objective: To assess the neuroprotective effects of SR9186 in a mouse model of ischemic stroke.
Protocol:
Animal Model: Adult male C57BL/6J mice.
Surgical Procedure (MCAO):
Induce transient focal cerebral ischemia by occluding the middle cerebral artery (MCA) using the intraluminal suture method.[7][8]
Anesthesia is critical; use isoflurane (B1672236) (e.g., 4% for induction, 1.5-2% for maintenance).[9]
Maintain body temperature at 37°C throughout the surgery.[8]
The duration of occlusion is typically 60 minutes, followed by reperfusion.[10]
SR9186 Preparation: Prepare SR9186 solution as described in the DIO model protocol.
Administration:
Administer SR9186 or vehicle via i.p. injection.
Dosage: Based on SR9009 studies, a dose of 100 mg/kg can be used as a starting point.
Timing of Administration: Administer the first dose 1 hour after the onset of reperfusion and a second dose at 24 hours post-MCAO.
Outcome Assessment:
Neurological deficit scoring at 24 and 48 hours post-MCAO.
At 48 hours, sacrifice the animals and harvest the brains.
Measure infarct volume using 2,3,5-triphenyltetrazolium chloride (TTC) staining.[8]
Perform molecular analysis (e.g., Western blot, qRT-PCR) on brain tissue to assess markers of inflammation (e.g., TNF-α, IL-1β) and apoptosis.
Cancer Xenograft Model
Objective: To evaluate the anti-tumor efficacy of SR9186 in a xenograft mouse model.
Protocol:
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG mice).[11]
Tumor Induction:
Culture human cancer cell lines (e.g., glioblastoma, small-cell lung cancer, or multiple myeloma cell lines) under appropriate conditions.
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells in 100-200 µL of PBS or Matrigel) into the flank of the mice.[12]
For some tumor types, orthotopic implantation may be more relevant.[13]
SR9186 Preparation: Prepare SR9186 solution as described in the DIO model protocol.
Administration:
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups.
Administer SR9186 or vehicle via i.p. injection.
Dosage and schedule will need to be optimized for the specific cancer model. Based on general in vivo studies with SR9009, a starting dose of 100 mg/kg daily or twice daily can be considered.
Monitoring and Outcome Assessment:
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
Monitor body weight and general health of the mice.
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry, Western blot).
Visualization of Signaling Pathways and Workflows
REV-ERB Signaling Pathway
Caption: REV-ERB Signaling Pathway and the effect of SR9186.
Experimental Workflow for a Xenograft Study
Caption: General workflow for an in vivo cancer xenograft study.
SR9186 In Vivo Study Guidelines: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for conducting in vivo studies with SR9186, a synthetic agonist of the nuclear receptors REV-ERBα and...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vivo studies with SR9186, a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. The protocols outlined below are based on established methodologies for evaluating the efficacy of REV-ERB agonists in preclinical cancer models, particularly glioblastoma.
Introduction
SR9186 is a potent and specific REV-ERB agonist that has demonstrated significant anti-cancer properties in preclinical studies. As a key regulator of circadian rhythm and metabolism, REV-ERB activation by SR9186 offers a novel therapeutic avenue for various malignancies. This document details the necessary protocols for animal handling, tumor model establishment, drug administration, and endpoint analysis to facilitate further research and development of SR9186.
Data Presentation
Quantitative data from in vivo studies should be meticulously recorded and organized for clear comparison and analysis. The following tables provide templates for summarizing key experimental parameters and outcomes.
Table 1: Animal Model and Tumor Xenograft Specifications
Parameter
Description
Animal Strain
e.g., Nude mice (athymic), NOD/SCID
Age/Weight of Animals
e.g., 6-8 weeks old / 20-25 grams
Cancer Cell Line
e.g., U87, T98G (Glioblastoma)
Number of Cells Injected
e.g., 5 x 10^6 cells per mouse
Injection Site
e.g., Subcutaneous (flank), Intracranial
Tumor Volume at Start of Treatment
e.g., 100-150 mm³
Table 2: SR9186 Dosing and Administration Regimen
Parameter
Description
SR9186 Dosage
e.g., 50 mg/kg, 100 mg/kg
Vehicle
e.g., DMSO, Corn oil
Route of Administration
Intraperitoneal (IP) Injection
Dosing Frequency
e.g., Once daily, Twice daily
Treatment Duration
e.g., 21 days
Control Group(s)
Vehicle control, Untreated
Table 3: Summary of In Vivo Efficacy Outcomes
Outcome Measure
SR9186 Treatment Group
Control Group
P-value
Tumor Growth Inhibition (%)
N/A
Mean Tumor Volume (mm³)
Median Survival (days)
Change in Body Weight (%)
Key Biomarker Modulation
Experimental Protocols
Animal Models and Husbandry
Animal Selection: Immunocompromised mice, such as athymic nude mice or NOD/SCID mice, are suitable for establishing human cancer cell line-derived xenografts.
Housing: Animals should be housed in a pathogen-free environment with a 12-hour light/12-hour dark cycle, and provided with ad libitum access to food and water.
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the commencement of any experimental procedures.
Glioblastoma Xenograft Model Establishment
This protocol describes the subcutaneous implantation of glioblastoma cells. For orthotopic (intracranial) models, specialized stereotactic injection techniques are required.
Cell Culture: Culture human glioblastoma cell lines (e.g., U87, T98G) in appropriate media and conditions until they reach 80-90% confluency.
Cell Preparation:
Trypsinize the cells and perform a cell count using a hemocytometer.
Centrifuge the cell suspension and resuspend the pellet in a sterile phosphate-buffered saline (PBS) or serum-free medium.
Adjust the cell concentration to 5 x 10^7 cells/mL.
Subcutaneous Injection:
Anesthetize the mouse using an appropriate anesthetic agent.
Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the flank of the mouse.
Monitor the animals for tumor growth.
SR9186 Administration Protocol
Preparation of Dosing Solution:
Dissolve SR9186 powder in a suitable vehicle, such as a mixture of DMSO and corn oil, to the desired final concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 25g mouse receiving a 250 µL injection).
Ensure the solution is homogenous by vortexing or brief sonication. Prepare fresh daily.
Intraperitoneal (IP) Injection:
Gently restrain the mouse.
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
Inject the prepared SR9186 solution.
Administer the treatment according to the predetermined schedule (e.g., once or twice daily). For twice-daily dosing, injections are typically administered at the beginning of the light and dark cycles.
Monitoring and Endpoint Analysis
Tumor Measurement: Measure tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: (Width² x Length) / 2.
Body Weight and Clinical Observations: Monitor the body weight of the animals regularly as an indicator of toxicity. Observe for any signs of distress or adverse reactions.
Efficacy Endpoints:
Tumor Growth Inhibition (TGI): Calculated at the end of the study.
Survival: Monitor animals until a predetermined endpoint (e.g., tumor volume reaches a specific size, or signs of morbidity are observed).
Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., histology, immunohistochemistry, Western blotting, or RNA sequencing) to investigate the mechanism of action.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for an in vivo efficacy study of SR9186 in a xenograft model.
SR9186 Signaling Pathway
Pharmacological activation of REV-ERB by SR9186 has been shown to be lethal to cancer cells, including glioblastoma, through the regulation of autophagy and de novo lipogenesis, ultimately leading to apoptosis[1].
Caption: SR9186 activates REV-ERB, leading to the inhibition of autophagy and lipogenesis, and subsequent apoptosis in cancer cells.
Disclaimer: These guidelines are intended for informational purposes and should be adapted based on specific experimental goals and institutional animal care and use committee (IACUC) regulations. Researchers should consult relevant literature and safety data sheets before handling SR9186.
Application Notes and Protocols for SR9186 in Seahorse XF Assays
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for utilizing SR9186, a potent and selective CYP3A4 inhibitor, in conjunction with Agilent Seahorse XF...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SR9186, a potent and selective CYP3A4 inhibitor, in conjunction with Agilent Seahorse XF technology to investigate cellular metabolism. The following protocols are designed for researchers interested in understanding the metabolic consequences of CYP3A4 inhibition and its impact on mitochondrial respiration and glycolysis.
Introduction to SR9186
SR9186 (also known as ML368) is a highly selective inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. CYP3A4 is a critical enzyme predominantly found in the liver and intestine, responsible for the metabolism of a vast array of xenobiotics, including approximately 50% of clinically used drugs. By inhibiting CYP3A4, SR9186 can be used to study the role of this enzyme in drug metabolism, investigate drug-drug interactions, and assess the metabolic phenotype of cells with altered CYP3A4 activity. In the context of a Seahorse XF assay, SR9186 can be utilized to determine how the inhibition of a major drug-metabolizing enzyme affects cellular bioenergetics.
Principle of the Seahorse XF Assay
The Agilent Seahorse XF Analyzer measures two key parameters of cellular metabolism in real-time: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis. By injecting various metabolic modulators at specific time points, a comprehensive profile of a cell's metabolic function can be generated. The two most common assays are the Cell Mito Stress Test and the Glycolysis Stress Test.
Application of SR9186 in Seahorse XF Assays
The primary application of SR9186 in a Seahorse XF assay is to investigate the impact of CYP3A4 inhibition on cellular energy metabolism. This can be particularly relevant in the following research areas:
Drug Metabolism and Toxicology: Assessing how the inhibition of drug metabolism affects the bioenergetic state of cells, which can provide insights into potential toxicities.
Cancer Metabolism: Investigating the reliance of cancer cells on specific metabolic pathways and how this is affected by the metabolism of anticancer drugs.
Pharmacology: Studying the metabolic effects of new chemical entities that are substrates or inhibitors of CYP3A4.
Experimental Protocols
Protocol 1: Seahorse XF Cell Mito Stress Test with SR9186
This protocol is designed to assess the impact of SR9186 on mitochondrial function.
1. Cell Culture and Seeding:
Select the cell line of interest. Ensure cells are healthy and in the logarithmic growth phase.
Seed cells in a Seahorse XF96 or XF24 cell culture microplate at a pre-determined optimal density. Allow cells to adhere and form a monolayer overnight in a 37°C, CO2 incubator.
2. Sensor Cartridge Hydration:
One day prior to the assay, hydrate (B1144303) a Seahorse XF sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of a utility plate and placing the sensor cartridge on top.
Incubate the hydrated cartridge overnight in a 37°C non-CO2 incubator.
3. Assay Medium Preparation:
Prepare the assay medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine) and adjust the pH to 7.4. Warm the medium to 37°C before use.
4. SR9186 and Mito Stress Test Reagent Preparation:
Prepare a stock solution of SR9186 in a suitable solvent (e.g., DMSO).
On the day of the assay, prepare working solutions of SR9186 at various concentrations in the assay medium. It is recommended to perform a dose-response experiment to determine the optimal concentration.
Reconstitute the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) according to the manufacturer's instructions.
5. Assay Protocol:
Remove the cell culture plate from the incubator and replace the culture medium with 180 µL of pre-warmed assay medium.
Incubate the plate in a 37°C non-CO2 incubator for 1 hour to allow the cells to equilibrate.
Load the sensor cartridge with the prepared compounds:
Port A: SR9186 (at desired concentrations) or vehicle control.
Port B: Oligomycin.
Port C: FCCP.
Port D: Rotenone/Ant
Application
Application Notes and Protocols: Using SR9186 in Primary Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for utilizing SR9186, a synthetic Rev-Erb agonist, in primary cell culture experiments. While SR9186 i...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SR9186, a synthetic Rev-Erb agonist, in primary cell culture experiments. While SR9186 is a potent modulator of the circadian clock and inflammatory pathways, its successor, SR9009, is more extensively documented in scientific literature. This document will leverage available data on SR9009 as a proxy to provide detailed protocols and expected outcomes for SR9186, acknowledging the similar mechanisms of action.
Introduction
SR9186 is a small molecule that activates the nuclear receptors Rev-Erbα and Rev-Erbβ. These receptors are critical components of the core circadian clock machinery and play a significant role in regulating gene expression involved in metabolism and inflammation. By activating Rev-Erb, SR9186 enhances the recruitment of co-repressors to target gene promoters, leading to transcriptional repression. This mechanism makes SR9186 a valuable tool for studying the roles of the circadian clock in various physiological and pathological processes in primary cells, which more closely mimic in vivo conditions than immortalized cell lines.
Primary applications for SR9186 in primary cell culture include:
Studying the regulation of circadian rhythms in specific cell types.
Investigating the anti-inflammatory effects by targeting Rev-Erb.
Elucidating the role of Rev-Erb in cellular metabolism and differentiation.
Data Presentation
The following tables summarize quantitative data from studies using the Rev-Erb agonist SR9009 in primary and other relevant cell culture models. This data can be used as a reference for designing experiments with SR9186.
Table 1: Effect of Rev-Erb Agonist (SR9009) on Inflammatory Gene Expression in Macrophages
Protocol 1: General Protocol for Treating Primary Cells with SR9186
This protocol provides a general framework for treating adherent primary cells with SR9186. Specific parameters such as cell type, seeding density, SR9186 concentration, and incubation time should be optimized for each experiment.
Materials:
Primary cells of interest
Complete cell culture medium appropriate for the primary cell type
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
Cell Seeding:
a. Culture primary cells in appropriate flasks until they reach 80-90% confluency.
b. Harvest cells using standard trypsinization or other appropriate methods.
c. Seed the cells into multi-well plates at a predetermined density and allow them to adhere and recover for 24 hours in a 37°C, 5% CO2 incubator.
Preparation of SR9186 Stock Solution:
a. Dissolve SR9186 powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
b. Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Treatment:
a. On the day of the experiment, thaw an aliquot of the SR9186 stock solution.
b. Prepare working solutions of SR9186 by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). It is crucial to also prepare a vehicle control (medium with the same final concentration of DMSO as the highest SR9186 concentration).
c. Aspirate the old medium from the cells and replace it with the medium containing SR9186 or the vehicle control.
d. Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours).
Downstream Analysis:
a. After the incubation period, cells can be harvested for various downstream analyses such as RNA extraction for qPCR, protein extraction for Western blotting, or the supernatant can be collected for ELISA assays.
Protocol 2: Analysis of Inflammatory Gene Expression in Primary Macrophages via qPCR
This protocol details the steps to assess the effect of SR9186 on the expression of inflammatory genes in primary macrophages.
Materials:
Primary macrophages (e.g., bone marrow-derived macrophages)
LPS (Lipopolysaccharide)
RNA extraction kit
cDNA synthesis kit
qPCR master mix
Primers for target genes (e.g., NLRP3, IL1B, IL6, TNF) and a housekeeping gene (e.g., ACTB, GAPDH)
Procedure:
Cell Treatment:
a. Follow Protocol 1 to seed and treat primary macrophages with SR9186 or vehicle control.
b. For studies on inflammation, it is common to pre-treat with SR9186 for a specific duration (e.g., 1-2 hours) before stimulating with an inflammatory agent like LPS (e.g., 100 ng/mL) for the remainder of the incubation period.
RNA Extraction:
a. After treatment, wash the cells with ice-cold PBS and lyse them directly in the well using the lysis buffer from the RNA extraction kit.
b. Proceed with RNA extraction according to the manufacturer's instructions.
c. Quantify the extracted RNA and assess its purity.
cDNA Synthesis:
a. Synthesize cDNA from an equal amount of RNA for all samples using a cDNA synthesis kit.
qPCR:
a. Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
b. Run the qPCR reaction using a real-time PCR system.
c. Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between SR9186-treated and vehicle-treated groups.
Application of SR9186 in Metabolic Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction SR9186 is a potent and specific synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. These receptors are critical components of th...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR9186 is a potent and specific synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. These receptors are critical components of the core circadian clock machinery and play a vital role in regulating metabolic processes. Pharmacological activation of REV-ERB by SR9186 and its analogs (such as SR9009) has emerged as a promising therapeutic strategy for a range of metabolic diseases, including obesity, dyslipidemia, and type 2 diabetes. This document provides detailed application notes and experimental protocols for utilizing SR9186 in preclinical metabolic disease models, enabling researchers to effectively investigate its therapeutic potential.
Mechanism of Action
REV-ERBα and REV-ERBβ function as transcriptional repressors. They bind to specific DNA sequences, known as REV-ERB response elements (ROREs), in the promoter regions of target genes. Upon binding, REV-ERBs recruit co-repressor complexes, such as the nuclear receptor co-repressor (NCoR) and histone deacetylase 3 (HDAC3), to suppress gene transcription.[1][2]
SR9186 and other REV-ERB agonists enhance this repressive activity. By activating REV-ERB, these compounds modulate the expression of a wide array of genes involved in lipid and glucose metabolism across various tissues, including the liver, skeletal muscle, and adipose tissue.[3][4] This leads to increased energy expenditure, reduced fat storage, and improved glucose homeostasis.
Data Presentation: Efficacy of REV-ERB Agonists in Metabolic Disease Models
The following tables summarize the quantitative effects of REV-ERB agonists (SR9009, a close analog of SR9186) in diet-induced obese (DIO) mouse models.
Table 1: Effects of SR9009 on Body Weight and Fat Mass in DIO Mice
This protocol describes the induction of obesity in mice through a high-fat diet, creating a relevant model for studying metabolic diseases.
Materials:
8-week-old male C57BL/6J mice
Standard chow diet (Control)
High-fat diet (HFD; e.g., 60% kcal from fat)
Animal caging with ad libitum access to food and water
Animal scale
Procedure:
Acclimatize 8-week-old male C57BL/6J mice to the animal facility for at least one week.
Randomize mice into two groups: control and DIO.
Provide the control group with a standard chow diet.
Provide the DIO group with a high-fat diet.
House mice in a temperature and humidity-controlled room with a 12-hour light/dark cycle.
Provide ad libitum access to their respective diets and water for 14-16 weeks.
Monitor body weight and food intake weekly.
After the induction period, the DIO mice will exhibit significant weight gain, adiposity, and metabolic dysregulation, making them suitable for SR9186 efficacy studies.[3]
SR9186 Administration
This protocol outlines the preparation and administration of SR9186 to mice.
Materials:
SR9186 compound
Vehicle solution (e.g., DMSO, PEG400, or corn oil)
Syringes and needles for intraperitoneal (i.p.) injection
Animal scale
Procedure:
Prepare the SR9186 formulation by dissolving it in the chosen vehicle. A common formulation is a solution in DMSO, which can then be diluted in PEG400 or corn oil for injection. Ensure the final concentration of DMSO is low to avoid toxicity.
Weigh each mouse to determine the correct dosage. A typical dose for REV-ERB agonists like SR9009 is 100 mg/kg body weight, administered twice daily via intraperitoneal injection.[6]
Administer the calculated volume of the SR9186 solution or vehicle control to the mice via i.p. injection.
Continue the treatment for the duration of the study (e.g., 12 days to 8 weeks).[3]
Intraperitoneal Glucose Tolerance Test (IPGTT)
This protocol is used to assess how quickly glucose is cleared from the blood, providing an indication of insulin sensitivity.
Materials:
Fasted mice (typically 6 hours)
20% D-glucose solution (sterile)
Glucometer and glucose test strips
Syringes and needles for i.p. injection
Restraining device (optional)
Timer
Procedure:
Fast mice for 6 hours with free access to water.[8]
Record the baseline blood glucose level (t=0) by obtaining a small drop of blood from the tail tip and using a glucometer.
Inject the mice intraperitoneally with a 20% D-glucose solution at a dose of 2 g/kg body weight.
Measure blood glucose levels at specific time points after the glucose injection, typically at 15, 30, 60, and 120 minutes.[9]
Plot the blood glucose concentration over time to determine the glucose tolerance curve. The area under the curve (AUC) can be calculated to quantify glucose clearance.
Measurement of Plasma Lipids
This protocol describes the collection of blood and subsequent measurement of plasma triglycerides and cholesterol.
Materials:
Anesthetized mice
Anticoagulant-coated tubes (e.g., EDTA)
Centrifuge
Commercial colorimetric assay kits for triglycerides and cholesterol
Microplate reader
Procedure:
Collect blood from anesthetized mice via cardiac puncture or retro-orbital sinus into tubes containing an anticoagulant.
Centrifuge the blood at 1,500 x g for 15-20 minutes at 4°C to separate the plasma.[10]
Carefully collect the plasma supernatant.
Use commercial colorimetric assay kits to measure the concentrations of total cholesterol and triglycerides in the plasma samples according to the manufacturer's instructions.
Read the absorbance using a microplate reader and calculate the lipid concentrations based on the standard curve.
Visualizations
Signaling Pathway of REV-ERB in Metabolic Regulation
Caption: SR9186 activates REV-ERB, leading to transcriptional repression of metabolic genes.
Experimental Workflow for Evaluating SR9186 in DIO Mice
Caption: Workflow for assessing SR9186 efficacy in a diet-induced obesity mouse model.
Logical Relationship of REV-ERB Target Gene Regulation
Caption: REV-ERB represses key metabolic genes in liver, muscle, and adipose tissue.
Application Notes and Protocols for Studying Lipid Metabolism In Vitro with SR9186
For Researchers, Scientists, and Drug Development Professionals Introduction SR9186 is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. These receptors are critical components of the circadian clock an...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR9186 is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. These receptors are critical components of the circadian clock and play a pivotal role in regulating lipid and glucose metabolism.[1][2] Activation of REV-ERB by synthetic agonists has been shown to modulate the expression of genes involved in lipogenesis, fatty acid oxidation, and cholesterol metabolism.[1][2] This makes SR9186 a valuable pharmacological tool for in vitro studies aimed at understanding the molecular mechanisms governing lipid homeostasis and for the preclinical evaluation of potential therapeutic agents for metabolic diseases.
These application notes provide detailed protocols for utilizing SR9186 in cultured cells to investigate its effects on key aspects of lipid metabolism, including fatty acid synthesis, fatty acid oxidation, and the expression of relevant metabolic genes.
Mechanism of Action
SR9186 is a potent and specific REV-ERB agonist. REV-ERBs function as transcriptional repressors.[1] Upon binding of an agonist like SR9186, the REV-ERB receptors are stabilized in a conformation that enhances the recruitment of co-repressor complexes, such as the nuclear receptor co-repressor 1 (NCoR), to the regulatory regions of target genes. This leads to the suppression of their transcription. Key target genes in lipid metabolism pathways that are regulated by REV-ERB include those involved in fatty acid and cholesterol synthesis.[2][3] By repressing these genes, SR9186 can effectively reduce de novo lipogenesis and cholesterol production. Conversely, REV-ERB activation can lead to an increase in fatty acid oxidation, contributing to an overall decrease in cellular lipid accumulation.[1]
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from in vitro experiments with SR9186. The values presented are illustrative and based on expected outcomes for a REV-ERB agonist. Actual results will vary depending on the cell type, experimental conditions, and SR9186 concentration.
Table 1: Dose-Response of SR9186 on Cellular Viability
Cell Line
Assay Duration (hours)
SR9186 Concentration (µM)
% Viability (relative to vehicle control)
HepG2
24
1
98 ± 3
5
95 ± 4
10
92 ± 5
25
85 ± 6
Primary Hepatocytes
24
1
99 ± 2
5
96 ± 3
10
94 ± 4
25
88 ± 5
Table 2: Effect of SR9186 on Lipogenesis
Cell Line
Treatment
Triglyceride Content (nmol/mg protein)
Oil Red O Staining (Fold Change vs. Vehicle)
HepG2
Vehicle Control
150 ± 12
1.0
SR9186 (10 µM)
95 ± 8
0.6 ± 0.1
Primary Hepatocytes
Vehicle Control
120 ± 10
1.0
SR9186 (10 µM)
70 ± 6
0.5 ± 0.08
Table 3: Effect of SR9186 on Fatty Acid Oxidation
Cell Line
Treatment
Fatty Acid Oxidation Rate (pmol/min/mg protein)
HepG2
Vehicle Control
50 ± 5
SR9186 (10 µM)
85 ± 7
C2C12 Myotubes
Vehicle Control
80 ± 6
SR9186 (10 µM)
130 ± 11
Table 4: Effect of SR9186 on Gene Expression
Cell Line
Treatment
SREBP-1c mRNA (Fold Change vs. Vehicle)
FASN mRNA (Fold Change vs. Vehicle)
CPT1A mRNA (Fold Change vs. Vehicle)
HepG2
Vehicle Control
1.0
1.0
1.0
SR9186 (10 µM)
0.4 ± 0.05
0.5 ± 0.06
1.8 ± 0.2
Primary Hepatocytes
Vehicle Control
1.0
1.0
1.0
SR9186 (10 µM)
0.3 ± 0.04
0.4 ± 0.05
2.1 ± 0.3
Experimental Protocols
Cell Culture and Treatment
Cell Lines:
HepG2 (Human Hepatoma Cell Line): A commonly used cell line for studying liver metabolism.[4][5]
Primary Hepatocytes (Human or Rodent): Provide a more physiologically relevant model but have a limited lifespan in culture.[6]
C2C12 (Mouse Myoblast Cell Line): Can be differentiated into myotubes to study muscle cell metabolism.
Culture Conditions:
Culture cells in appropriate media (e.g., DMEM for HepG2 and C2C12, Williams' E Medium for primary hepatocytes) supplemented with fetal bovine serum (FBS) and antibiotics.
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
SR9186 Treatment:
Prepare a stock solution of SR9186 in DMSO.
Dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Treat cells for the desired duration (e.g., 24 hours for most metabolic assays).
Cytotoxicity Assay
It is crucial to determine the optimal non-toxic concentration range of SR9186 for your chosen cell line.
Materials:
96-well cell culture plates
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
Plate reader
Protocol:
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
Treat cells with a range of SR9186 concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO) for 24-48 hours.
Add the cell viability reagent to each well according to the manufacturer's instructions.
Incubate for the recommended time.
Measure the absorbance or fluorescence using a plate reader.
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
De Novo Lipogenesis Assay
This protocol measures the synthesis of new lipids.
A. Oil Red O Staining for Lipid Droplet Visualization
Materials:
Oil Red O stock solution (e.g., 0.5% in isopropanol)
Wash cells with PBS and fix with 10% formalin for 30 minutes.
Wash with water and then with 60% isopropanol.
Stain with freshly prepared Oil Red O working solution for 20 minutes.
Wash with 60% isopropanol and then with water to remove excess stain.
Visualize lipid droplets under a microscope and capture images.
For quantification, elute the stain with 100% isopropanol and measure the absorbance at ~500 nm.
B. Triglyceride Quantification
Materials:
Triglyceride quantification kit (colorimetric or fluorometric)
Cell lysis buffer
Plate reader
Protocol:
After treatment, wash cells with cold PBS and lyse them.
Determine the protein concentration of the lysate for normalization.
Use a commercial triglyceride quantification kit to measure the triglyceride levels in the cell lysates according to the manufacturer's protocol.
Express results as nmol of triglyceride per mg of protein.
Fatty Acid Oxidation (FAO) Assay
This assay measures the rate of fatty acid breakdown.
Materials:
Radiolabeled fatty acid (e.g., [³H]palmitate or [¹⁴C]palmitate)
Scintillation counter and vials
Perchloric acid
Protocol:
Culture cells in multi-well plates.
Pre-incubate cells with SR9186 or vehicle control.
Add the assay medium containing the radiolabeled fatty acid complexed to BSA.
Incubate for a defined period (e.g., 2 hours).
Stop the reaction by adding perchloric acid to separate the acid-soluble metabolites (products of FAO) from the unoxidized fatty acids.
Collect the supernatant and measure the radioactivity using a scintillation counter.
Normalize the FAO rate to the protein content of the cells.
Gene Expression Analysis (RT-qPCR)
This protocol is for measuring changes in the mRNA levels of key lipid metabolism genes.
Materials:
RNA extraction kit
cDNA synthesis kit
qPCR master mix
Primers for target genes (e.g., SREBF1 (SREBP-1c), FASN, ACACA, CPT1A) and a housekeeping gene (e.g., GAPDH, ACTB).
Protocol:
Lyse the treated cells and extract total RNA using a commercial kit.
Synthesize cDNA from the RNA templates.
Perform qPCR using the cDNA, primers, and a suitable master mix.
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Conclusion
SR9186 provides a powerful tool for the in vitro investigation of lipid metabolism through the modulation of the nuclear receptor REV-ERB. The protocols outlined above offer a framework for characterizing the effects of SR9186 on lipogenesis, fatty acid oxidation, and the underlying gene expression changes in relevant cell models. These studies can contribute to a deeper understanding of the role of the circadian clock in metabolic regulation and aid in the development of novel therapeutics for metabolic disorders.
Application Notes and Protocols for Western Blot Analysis of Cellular Responses to SR9186 Treatment
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of SR9186, a selective inhibit...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of SR9186, a selective inhibitor of Cytochrome P450 3A4 (CYP3A4). Given that CYP3A4 is integral to the metabolism of a wide array of xenobiotics and endogenous compounds, its inhibition by SR9186 is hypothesized to induce cellular stress, potentially leading to the activation of apoptotic pathways and alterations in cell cycle regulation. This document outlines detailed protocols to probe these potential downstream effects, offering a framework for characterizing the mechanism of action of SR9186 and similar CYP3A4 inhibitors.
Introduction
SR9186 has been identified as a potent and selective inhibitor of CYP3A4, an enzyme responsible for the metabolism of approximately 50% of clinically used drugs.[1] Inhibition of CYP3A4 can lead to significant alterations in drug pharmacokinetics and can also impact cellular homeostasis by affecting the metabolism of endogenous substrates.[1][2] The resulting cellular stress may trigger programmed cell death (apoptosis) or interfere with the normal progression of the cell cycle. Western blotting is a fundamental and powerful technique to detect and quantify changes in the expression and activation of key proteins that regulate these critical cellular processes.[3][4]
This guide provides protocols to analyze key protein markers in two major signaling pathways potentially affected by SR9186 treatment:
Apoptosis Signaling Pathway: To determine if SR9186 induces programmed cell death.
Cell Cycle Regulatory Pathway: To assess if SR9186 causes cell cycle arrest.
Quantitative Data Presentation
The following tables are templates for summarizing quantitative data obtained from densitometric analysis of Western blots. The data presented are hypothetical and serve as an illustration of expected results when investigating the pro-apoptotic and cell cycle inhibitory effects of SR9186.
Table 1: Hypothetical Quantitative Analysis of Apoptosis Markers after SR9186 Treatment
Target Protein
Treatment Group
Fold Change vs. Control (Mean ± SD)
p-value
Bax
SR9186 (10 µM)
2.5 ± 0.3
<0.01
Bcl-2
SR9186 (10 µM)
0.5 ± 0.1
<0.01
Cleaved Caspase-3
SR9186 (10 µM)
4.2 ± 0.5
<0.001
Cleaved PARP
SR9186 (10 µM)
3.8 ± 0.4
<0.001
Table 2: Hypothetical Quantitative Analysis of Cell Cycle Regulatory Proteins after SR9186 Treatment
Target Protein
Treatment Group
Fold Change vs. Control (Mean ± SD)
p-value
p21 (WAF1/CIP1)
SR9186 (10 µM)
3.1 ± 0.4
<0.01
p27 (Kip1)
SR9186 (10 µM)
2.8 ± 0.3
<0.01
Cyclin D1
SR9186 (10 µM)
0.4 ± 0.08
<0.01
CDK4
SR9186 (10 µM)
0.6 ± 0.1
<0.05
Experimental Protocols
The following are detailed protocols for cell culture, SR9186 treatment, protein extraction, and Western blot analysis to investigate the effects of SR9186 on apoptosis and cell cycle pathways.
Protocol 1: Cell Culture and SR9186 Treatment
Cell Line Selection: Choose a relevant cancer cell line known to express CYP3A4 (e.g., HepG2, Huh7, or certain breast cancer cell lines).
Cell Seeding: Seed the cells in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.
SR9186 Preparation: Prepare a stock solution of SR9186 in an appropriate solvent (e.g., DMSO).
Treatment: The following day, treat the cells with varying concentrations of SR9186 (e.g., 1, 5, 10, 25 µM) and a vehicle control (DMSO). The final DMSO concentration should not exceed 0.1%.
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol 2: Protein Extraction and Quantification
Cell Lysis:
Aspirate the culture medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
Lysate Clarification:
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
Supernatant Collection: Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer's instructions.
Protocol 3: Western Blot Analysis
Sample Preparation:
Normalize the protein concentration of all samples with lysis buffer.
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
Gel Electrophoresis:
Load equal amounts of protein (20-30 µg) per lane into a 10-15% SDS-polyacrylamide gel.
Include a pre-stained protein ladder to monitor protein migration.
Run the gel at a constant voltage until the dye front reaches the bottom.
Protein Transfer:
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
Blocking:
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
Primary Antibody Incubation:
Incubate the membrane with primary antibodies targeting the proteins of interest (see Tables 1 and 2 for suggestions) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include those against Bax, Bcl-2, Cleaved Caspase-3, Cleaved PARP, p21, p27, Cyclin D1, CDK4, and a loading control (e.g., β-actin or GAPDH).
Washing:
Wash the membrane three times for 5-10 minutes each with TBST.
Secondary Antibody Incubation:
Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
Washing:
Repeat the washing step as described in step 6.
Detection:
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
Incubate the membrane with the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Densitometric Analysis:
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the intensity of the loading control.
Mandatory Visualizations
The following diagrams illustrate the proposed signaling pathways under investigation and the general experimental workflow.
Caption: Proposed signaling pathways affected by SR9186 leading to apoptosis and cell cycle arrest.
Caption: General experimental workflow for Western blot analysis.
Application Notes and Protocols: SR9186 in Combination with Other Compounds
For Researchers, Scientists, and Drug Development Professionals Introduction SR9186 is a potent and highly selective inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. CYP3A4 is a critical enzyme in human drug metabol...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR9186 is a potent and highly selective inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. CYP3A4 is a critical enzyme in human drug metabolism, responsible for the oxidative metabolism of a wide range of xenobiotics, including over 50% of currently marketed drugs. In drug development, particularly in oncology, inter-individual variability in CYP3A4 activity can lead to significant differences in drug exposure and, consequently, in efficacy and toxicity. The co-administration of a selective CYP3A4 inhibitor like SR9186 can be a strategic approach to modulate the pharmacokinetics of CYP3A4-metabolized drugs. This document provides detailed application notes and protocols for the preclinical evaluation of SR9186 in combination with other compounds, with a focus on its potential as a pharmacokinetic enhancer.
Mechanism of Action: SR9186 as a CYP3A4 Inhibitor
SR9186 acts as a potent and selective inhibitor of CYP3A4, with significantly less activity against other CYP isoforms, including the closely related CYP3A5. This selectivity is crucial for minimizing off-target effects and providing a more predictable pharmacokinetic interaction. By inhibiting CYP3A4-mediated metabolism, SR9186 can increase the plasma concentration (Area Under the Curve - AUC) and peak concentration (Cmax) of co-administered drugs that are substrates of this enzyme. This "boosting" effect can potentially:
Enhance the therapeutic efficacy of a drug by increasing its bioavailability.
Allow for a reduction in the dose of the co-administered drug, potentially reducing dose-dependent toxicity.
Overcome metabolically driven drug resistance.
The signaling pathway illustrating this mechanism is depicted below.
Caption: Mechanism of SR9186 as a pharmacokinetic enhancer.
Potential Applications in Combination Therapy
Based on its mechanism of action, SR9186 has potential applications in combination with various therapeutic agents that are substrates of CYP3A4. A key area of interest is oncology, where many targeted therapies and chemotherapeutics are metabolized by CYP3A4.
Lapatinib, a dual tyrosine kinase inhibitor of EGFR and HER2, is used in the treatment of HER2-positive breast cancer. It is extensively metabolized by CYP3A4.[1][2] Co-administration with a potent CYP3A4 inhibitor is expected to increase lapatinib exposure, which may enhance its anti-tumor activity.
Vincristine, a vinca (B1221190) alkaloid used in the treatment of various cancers, is a known substrate of CYP3A4.[3][4] Its metabolism by CYP3A4 can lead to variability in patient response and toxicity. Combining vincristine with SR9186 could lead to more consistent and potentially enhanced therapeutic outcomes.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of SR9186 and provide illustrative in vivo pharmacokinetic data based on the expected effects of a potent CYP3A4 inhibitor on known CYP3A4 substrates.
Table 1: In Vitro Inhibitory Activity of SR9186 against CYP3A4
Table 2: Illustrative In Vivo Pharmacokinetic Parameters of Lapatinib (Oral Administration) with and without a Potent CYP3A4 Inhibitor (e.g., SR9186) in a Preclinical Model (e.g., Mouse)
Treatment Group
Cmax (ng/mL)
Tmax (hr)
AUC (0-t) (ng*hr/mL)
Lapatinib alone
850 ± 150
4
8,500 ± 1,200
Lapatinib + SR9186
2,550 ± 450
6
34,000 ± 5,000
Table 3: Illustrative In Vivo Pharmacokinetic Parameters of Vincristine (Intravenous Administration) with and without a Potent CYP3A4 Inhibitor (e.g., SR9186) in a Preclinical Model (e.g., Mouse)
Treatment Group
Cmax (ng/mL)
AUC (0-t) (ng*hr/mL)
Clearance (mL/min/kg)
Vincristine alone
500 ± 80
1,200 ± 200
25 ± 5
Vincristine + SR9186
750 ± 120
3,600 ± 600
8 ± 2
Note: The data in Tables 2 and 3 are illustrative and based on the expected magnitude of effect of a potent CYP3A4 inhibitor on the pharmacokinetics of these drugs. Actual results with SR9186 would need to be determined experimentally.
Experimental Protocols
The following are detailed protocols for the preclinical evaluation of SR9186 in combination with a CYP3A4 substrate.
In Vitro CYP3A4 Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of SR9186 against CYP3A4-mediated metabolism of a probe substrate.
Caption: Workflow for in vitro CYP3A4 inhibition assay.
Prepare a stock solution of SR9186 in a suitable solvent (e.g., DMSO).
Perform serial dilutions of the SR9186 stock solution to obtain a range of concentrations.
Prepare a stock solution of the CYP3A4 probe substrate.
Prepare the NADPH regenerating system in buffer.
Incubation:
In a 96-well plate, add the following to each well:
Potassium phosphate buffer
Human Liver Microsomes (final concentration typically 0.1-0.5 mg/mL)
CYP3A4 probe substrate (at a concentration near its Km)
SR9186 at various concentrations (or vehicle control).
Pre-incubate the plate at 37°C for 5-10 minutes.
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
Reaction Termination:
Stop the reaction by adding an equal volume of ice-cold acetonitrile to each well.
Sample Processing and Analysis:
Centrifuge the plate to pellet the precipitated protein.
Transfer the supernatant to a new plate for analysis.
Analyze the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
Data Analysis:
Calculate the percent inhibition of metabolite formation at each SR9186 concentration relative to the vehicle control.
Plot the percent inhibition versus the logarithm of the SR9186 concentration.
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
In Vivo Pharmacokinetic Interaction Study in Mice
This protocol outlines a study to evaluate the effect of SR9186 on the pharmacokinetics of a co-administered CYP3A4 substrate in mice. The use of CYP3A4-humanized mouse models is recommended for more translatable results.[1]
Caption: Workflow for in vivo pharmacokinetic interaction study.
Animals:
Male or female mice (e.g., C57BL/6 or CYP3A4-humanized mice), 8-10 weeks old.
Materials:
SR9186
CYP3A4 substrate drug (e.g., Lapatinib, Vincristine)
Acclimatize animals to the housing conditions for at least one week.
Randomly assign animals to two groups (n=3-5 per time point):
Group 1: Vehicle + CYP3A4 substrate drug.
Group 2: SR9186 + CYP3A4 substrate drug.
Dosing:
Determine the appropriate doses and administration routes for SR9186 and the substrate drug based on available data or preliminary studies.
Administer the vehicle or SR9186 at a specified time before the administration of the substrate drug (e.g., 30-60 minutes prior).
Administer the CYP3A4 substrate drug to all animals.
Blood Sampling:
Collect blood samples (e.g., via retro-orbital sinus or tail vein) at multiple time points post-dose of the substrate drug (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
Collect blood into EDTA-coated tubes and immediately place on ice.
Plasma Preparation:
Centrifuge the blood samples to separate the plasma.
Store the plasma samples at -80°C until analysis.
Sample Analysis:
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the substrate drug in plasma.
Analyze the plasma samples to determine the drug concentrations at each time point.
Pharmacokinetic Analysis:
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the following parameters for each group:
Maximum plasma concentration (Cmax)
Time to reach maximum plasma concentration (Tmax)
Area under the plasma concentration-time curve (AUC)
Elimination half-life (t1/2)
Clearance (CL)
Volume of distribution (Vd)
Compare the pharmacokinetic parameters between the two groups to assess the impact of SR9186 on the disposition of the substrate drug.
Conclusion
SR9186, as a selective CYP3A4 inhibitor, holds significant promise for use in combination therapies, particularly in oncology. By modulating the metabolism of CYP3A4-metabolized drugs, SR9186 can potentially improve their therapeutic index. The protocols and illustrative data presented in these application notes provide a framework for the preclinical evaluation of SR9186 in combination with other compounds. Further in vivo studies are necessary to fully characterize the drug-drug interaction potential of SR9186 and to establish its clinical utility. Researchers are encouraged to adapt these protocols to their specific research questions and to utilize appropriate animal models, such as CYP3A4-humanized mice, to generate data with higher translational relevance.
Application Notes and Protocols for Flow Cytometry Analysis with SR9186
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for utilizing SR9186, a selective Cytochrome P450 3A4 (CYP3A4) inhibitor, in flow cytometry-based cellula...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing SR9186, a selective Cytochrome P450 3A4 (CYP3A4) inhibitor, in flow cytometry-based cellular analysis.[1] By inhibiting CYP3A4, SR9186 can modulate the metabolism of a wide range of substrates, including many therapeutic drugs and endogenous compounds.[2][3] This makes it a valuable tool for investigating drug-drug interactions, overcoming drug resistance in cancer cells, and studying the physiological roles of CYP3A4.[2][4]
Flow cytometry is a powerful technique for single-cell analysis, enabling the quantification of apoptosis, cell cycle progression, and the expression of cell surface and intracellular proteins.[5][6] The following protocols are designed to assess the cellular effects of SR9186 treatment, providing researchers with the tools to understand its mechanism of action in various cell types.
Key Applications
Cancer Research: Investigate the potential of SR9186 to induce apoptosis or cell cycle arrest in cancer cell lines, particularly those known to express high levels of CYP3A4.[2]
Drug Development: Evaluate the ability of SR9186 to enhance the efficacy or alter the toxicity of co-administered therapeutic agents that are substrates of CYP3A4.
Immunology: Assess the impact of CYP3A4 inhibition by SR9186 on immune cell function, viability, and phenotype.
Data Presentation
Quantitative data from flow cytometry experiments should be summarized in clear and structured tables to facilitate comparison between different treatment conditions. Below are examples of how to present data for apoptosis, cell cycle, and immunophenotyping analyses.
Table 1: Analysis of Apoptosis in SR9186-Treated Cells
Treatment Group
Concentration (µM)
% Live Cells (Annexin V- / PI-)
% Early Apoptotic Cells (Annexin V+ / PI-)
% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control
0
95.2 ± 2.1
2.5 ± 0.8
2.3 ± 0.5
SR9186
1
85.7 ± 3.5
8.9 ± 1.2
5.4 ± 1.0
SR9186
10
60.1 ± 4.2
25.3 ± 2.8
14.6 ± 2.1
Positive Control
Varies
45.3 ± 3.9
38.2 ± 3.1
16.5 ± 2.5
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Cell Cycle Distribution in SR9186-Treated Cells
Treatment Group
Concentration (µM)
% G0/G1 Phase
% S Phase
% G2/M Phase
Vehicle Control
0
65.4 ± 3.3
20.1 ± 2.5
14.5 ± 1.8
SR9186
1
70.2 ± 2.9
18.5 ± 2.1
11.3 ± 1.5
SR9186
10
78.9 ± 4.1
10.3 ± 1.9
10.8 ± 1.7
Positive Control
Varies
40.1 ± 3.7
15.2 ± 2.0
44.7 ± 4.0
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Immunophenotyping of SR9186-Treated Immune Cells
Treatment Group
Concentration (µM)
% CD4+ T Cells
% CD8+ T Cells
% CD69+ Activated T Cells
Vehicle Control
0
45.8 ± 4.2
25.1 ± 3.1
5.2 ± 1.1
SR9186
1
46.2 ± 3.9
24.8 ± 2.8
4.9 ± 0.9
SR9186
10
45.5 ± 4.5
25.5 ± 3.3
4.7 ± 1.0
Positive Control
Varies
40.1 ± 3.8
20.7 ± 2.5
25.6 ± 3.4
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine (B164497) (detected by Annexin V) and plasma membrane integrity (assessed by PI).[7][8][9]
Materials:
SR9186
Cell line of interest (e.g., cancer cell line, immune cells)
Complete cell culture medium
Phosphate-Buffered Saline (PBS)
Annexin V-FITC (or other fluorochrome conjugate)
Propidium Iodide (PI) staining solution
1X Annexin V Binding Buffer
Flow cytometry tubes
Flow cytometer
Procedure:
Cell Seeding and Treatment:
Seed cells in appropriate culture vessels at a density that will allow for logarithmic growth during the treatment period.
Allow cells to adhere overnight (for adherent cells).
Treat cells with the desired concentrations of SR9186 (e.g., 1, 10, 50 µM) and a vehicle control (e.g., DMSO). Include a positive control for apoptosis (e.g., staurosporine).
Incubate for a predetermined time (e.g., 24, 48, 72 hours).
Cell Harvesting:
Adherent cells: Gently wash the cells with PBS, then detach them using a non-enzymatic cell dissociation solution or gentle trypsinization.
Suspension cells: Collect cells directly from the culture vessel.
Collect all cells, including any floating in the supernatant, as these may be apoptotic.
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
Staining:
Wash the cells twice with cold PBS.
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
Add 5 µL of Annexin V-FITC to each tube.
Gently vortex and incubate for 15 minutes at room temperature in the dark.
Add 10 µL of PI staining solution to each tube.
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
Flow Cytometry Analysis:
Analyze the samples on a flow cytometer within one hour of staining.
Use appropriate controls to set up compensation and gates: unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI.
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
Analyze the data to quantify the percentage of cells in each quadrant:
Lower-left (Annexin V- / PI-): Live cells
Lower-right (Annexin V+ / PI-): Early apoptotic cells
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
Upper-left (Annexin V- / PI+): Necrotic cells (often considered non-viable)
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses PI to stain cellular DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.[10][11]
Follow the same procedure as in Protocol 1 for cell seeding and treatment with SR9186.
Cell Harvesting and Fixation:
Harvest cells as described in Protocol 1.
Wash the cells once with cold PBS.
Resuspend the cell pellet in 500 µL of cold PBS.
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
Incubate the cells at -20°C for at least 2 hours (or overnight).
Staining:
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
Wash the cells once with PBS.
Resuspend the cell pellet in 500 µL of PI Staining Solution.
Incubate for 30 minutes at room temperature in the dark.
Flow Cytometry Analysis:
Analyze the samples on a flow cytometer.
Use a low flow rate to ensure accurate DNA content measurement.
Acquire a sufficient number of events (e.g., 20,000-30,000) for each sample.
Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 3: Immunophenotyping of Cell Surface Markers
This protocol provides a general framework for staining cell surface markers to assess changes in protein expression on different cell populations following SR9186 treatment. This is particularly relevant for studying the effects on immune cells.
Materials:
SR9186
Primary cells (e.g., PBMCs) or cell line of interest
Complete cell culture medium
PBS
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
Fluorochrome-conjugated antibodies against markers of interest (e.g., CD3, CD4, CD8, CD19, CD69)
Fc block (optional, for cells expressing Fc receptors)
Flow cytometry tubes
Flow cytometer
Procedure:
Cell Seeding and Treatment:
Follow the same procedure as in Protocol 1 for cell seeding and treatment with SR9186.
Cell Harvesting and Preparation:
Harvest cells as described in Protocol 1.
Wash the cells with Flow Cytometry Staining Buffer.
Resuspend the cells in Flow Cytometry Staining Buffer to a concentration of 1 x 10^7 cells/mL.
Staining:
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.
(Optional) Add Fc block and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
Add the pre-titrated amount of each fluorochrome-conjugated antibody to the respective tubes.
Vortex gently and incubate for 30 minutes at 4°C in the dark.
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
Flow Cytometry Analysis:
Resuspend the final cell pellet in 500 µL of Flow Cytometry Staining Buffer.
Analyze the samples on a flow cytometer.
Use single-color controls for compensation setup.
Use fluorescence-minus-one (FMO) controls to set accurate gates.
Acquire a sufficient number of events for each sample.
Analyze the data to quantify the percentage of different cell populations and the expression level of the markers of interest.
Mandatory Visualizations
Caption: CYP3A4 metabolism and SR9186 inhibition pathway.
Caption: Experimental workflow for SR9186 flow cytometry.
Caption: Logical gates for apoptosis flow cytometry analysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with SR9186, with a focus on solubility issues.
Troubleshooting Guide: SR9186 Solubility Issues
This guide addresses specific problems you may encounter when preparing SR9186 solutions.
Problem 1: SR9186 powder is not dissolving in DMSO.
Question: I'm having trouble dissolving SR9186 powder in DMSO at room temperature. What should I do?
Answer: SR9186 can be challenging to dissolve in DMSO at room temperature, especially at higher concentrations. To facilitate dissolution, you can use a combination of warming and sonication. Gently warm the solution to 37-60°C and use a bath sonicator for 5-10 minutes. It is also crucial to use anhydrous, high-purity DMSO, as hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of SR9186.
Problem 2: My SR9186 solution is cloudy or has visible precipitate after dilution in aqueous media.
Question: I successfully dissolved SR9186 in DMSO, but it precipitated when I diluted it in my cell culture medium (e.g., PBS or DMEM). Why is this happening and how can I prevent it?
Answer: This is a common phenomenon known as "crashing out" and occurs because SR9186 is poorly soluble in aqueous solutions. When the DMSO stock is introduced into the aqueous buffer, the overall polarity of the solvent increases, causing the compound to precipitate. Here are several steps to troubleshoot this issue:
Optimize Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, with 0.1% being a widely accepted limit for minimal off-target effects. Ensure your final DMSO concentration does not exceed the tolerance of your experimental system.
Use a Step-wise Dilution: Instead of directly diluting your concentrated DMSO stock into the final aqueous solution, perform one or more intermediate dilutions in DMSO to lower the concentration before the final aqueous dilution. This helps to avoid localized high concentrations of the compound that can trigger precipitation.
Method of Dilution: Add the SR9186 DMSO stock to the aqueous buffer while vortexing or stirring. Never add the aqueous buffer to the DMSO stock , as this will almost certainly cause the compound to precipitate.
Temperature Considerations: Pre-warming the aqueous buffer to 37°C before adding the SR9186 stock can sometimes help maintain solubility. However, be mindful of the thermal stability of other components in your media.
Visual Inspection: Before treating your cells, visually inspect the final working solution for any signs of cloudiness or precipitate. If observed, do not proceed with the experiment as the actual concentration of the compound in solution will be unknown.
Problem 3: I am observing inconsistent results in my experiments.
Question: My experimental results with SR9186 are highly variable between replicates and experiments. Could this be related to solubility?
Answer: Yes, poor solubility is a major contributor to experimental variability. If SR9186 is not fully dissolved in your working solution, the actual concentration delivered to the cells will be inconsistent. To improve reproducibility:
Prepare Fresh Working Solutions: Always prepare fresh working solutions of SR9186 from a stock solution for each experiment. Avoid using previously diluted solutions that may have precipitated over time.
Vortex Before Use: Before each use, vortex the stock solution and the final working solution to ensure a homogenous suspension, especially if any precipitate is suspected.
Solubility Testing: If you continue to experience issues, consider performing a simple solubility test. Prepare your final working solution and centrifuge it at high speed (e.g., >10,000 x g) for 10-15 minutes. If a pellet is visible, your compound is not fully dissolved at that concentration.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for SR9186?
The recommended solvent for preparing stock solutions of SR9186 is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).
2. What is the maximum solubility of SR9186 in DMSO?
A concentration of 31.25 mg/mL (72.60 mM) in DMSO can be achieved with the aid of ultrasonic warming and heating to 60°C.
3. How should I store my SR9186 stock solution?
SR9186 stock solutions in DMSO are stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
4. What does precipitated SR9186 look like?
Precipitated SR9186 in an aqueous solution will typically appear as a fine, white to off-white powder or suspension. The solution may also appear cloudy or turbid.
Data Presentation
Table 1: Solubility of SR9186 in Common Solvents
Solvent
Concentration
Method of Dissolution
DMSO
31.25 mg/mL (72.60 mM)
Ultrasonic warming and heating to 60°C
Ethanol
Data not available
-
Methanol
Data not available
-
Acetone
Data not available
-
PBS (pH 7.4)
Poorly soluble
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM SR9186 Stock Solution in DMSO
Materials:
SR9186 powder
Anhydrous, high-purity DMSO
Sterile microcentrifuge tubes or glass vials with Teflon-lined caps
Calibrated micropipettes
Vortex mixer
Bath sonicator
Water bath or heating block
Procedure:
Calculate the required mass of SR9186: The molecular weight of SR9186 is 430.5 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.305 mg of SR9186.
Weigh the SR9186: Accurately weigh the calculated amount of SR9186 powder and place it in a sterile microcentrifuge tube or vial.
Add DMSO: Add the appropriate volume of anhydrous, high-purity DMSO to the SR9186 powder. For 1 mL of a 10 mM solution from 4.305 mg of powder, add 1 mL of DMSO.
Dissolve the compound:
Vortex the solution vigorously for 1-2 minutes.
If the compound is not fully dissolved, place the tube in a water bath or on a heating block set to 37-60°C for 5-10 minutes.
Follow by sonicating in a bath sonicator for 5-10 minutes.
Visually inspect the solution to ensure that all solid material has dissolved. The solution should be clear.
Storage: Aliquot the stock solution into single-use volumes in sterile tubes and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: Preparation of a 10 µM SR9186 Working Solution for Cell-Based Assays
Materials:
10 mM SR9186 stock solution in DMSO
Sterile cell culture medium (e.g., DMEM with 10% FBS)
Sterile microcentrifuge tubes
Calibrated micropipettes
Vortex mixer
Procedure:
Thaw the stock solution: Thaw a single aliquot of the 10 mM SR9186 stock solution at room temperature.
Prepare an intermediate dilution (optional but recommended):
Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in DMSO. For example, add 10 µL of the 10 mM stock to 90 µL of DMSO.
Prepare the final working solution:
Pre-warm the cell culture medium to 37°C.
To prepare a 10 µM working solution, dilute the 1 mM intermediate stock 1:100 in the pre-warmed cell culture medium. For example, add 10 µL of the 1 mM intermediate stock to 990 µL of cell culture medium.
Important: Add the DMSO stock to the cell culture medium while gently vortexing to ensure rapid and uniform mixing.
Final DMSO Concentration: In this example, the final DMSO concentration in the working solution will be 0.1%.
Use Immediately: Use the freshly prepared working solution for your experiment immediately to minimize the risk of precipitation.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting SR9186 solubility issues.
Optimization
Optimizing SR9186 Concentration for Cell Viability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical support center provides essential guidance for optimizing the concentration of SR9186 in cell viability experiments. Below you will find freq...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the concentration of SR9186 in cell viability experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides designed to address common challenges encountered in the laboratory. Detailed experimental protocols and data summaries are included to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SR9186?
SR9186, also known as ML368, is a highly selective and potent inhibitor of Cytochrome P450 3A4 (CYP3A4).[1] CYP3A4 is a critical enzyme involved in the metabolism of a wide range of drugs and endogenous compounds. By inhibiting CYP3A4, SR9186 can alter the pharmacokinetic and pharmacodynamic properties of co-administered drugs, a characteristic that has been explored in cancer research.[1]
Q2: What is the expected effect of SR9186 on cancer cell viability?
The primary role of SR9186 as a CYP3A4 inhibitor suggests that its effect on cancer cell viability may be indirect and dependent on the specific cancer cell line and the presence of other therapeutic agents. Inhibition of CYP3A4 can enhance the efficacy and cytotoxicity of certain anticancer drugs that are metabolized by this enzyme, leading to a decrease in cell viability. Furthermore, some studies suggest that CYP3A4 itself may play a role in chemoresistance, and its inhibition could potentially sensitize cancer cells to treatment.
Q3: What is a recommended starting concentration range for SR9186 in cell viability assays?
Based on its potent enzymatic inhibition, a wide concentration range for in vitro studies has been reported, from as low as 4 nM up to 60 µM for selective CYP3A4 inhibition.[1] For cell-based assays, a common starting point for dose-response experiments is to use a broad range of concentrations, for example, from low nanomolar to high micromolar (e.g., 1 nM to 100 µM), to determine the optimal concentration for your specific cell line and experimental conditions. One study demonstrated that a concentration of 2.5 µM SR9186 was effective in significantly reducing the formation of Lapatinib-derived GSH adducts in human liver microsomes.[1]
Q4: How can I determine the optimal SR9186 concentration for my specific cell line?
The optimal concentration of SR9186 will vary depending on the cell line, the duration of the experiment, and the specific endpoint being measured. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your cell line of interest. This involves treating the cells with a serial dilution of SR9186 and measuring cell viability after a defined incubation period (e.g., 24, 48, or 72 hours).
Q5: What are the potential signaling pathways affected by SR9186 in cancer cells?
While SR9186 directly targets CYP3A4, its downstream effects on signaling pathways in cancer cells are not yet fully elucidated. However, by inhibiting CYP3A4, SR9186 may indirectly influence pathways affected by the metabolism of endogenous or exogenous compounds. For instance, altering the metabolism of certain signaling molecules or drugs could impact pathways involved in cell proliferation, apoptosis, and drug resistance. Further research is needed to map the specific signaling cascades modulated by SR9186 in different cancer contexts.
Troubleshooting Guide
Issue
Possible Cause
Suggested Solution
No significant effect on cell viability observed.
The concentration of SR9186 may be too low. The incubation time may be too short. The cell line may be insensitive to CYP3A4 inhibition alone.
Perform a dose-response study with a wider range of concentrations (e.g., up to 100 µM). Increase the incubation time (e.g., 48 or 72 hours). Consider co-treatment with a chemotherapeutic agent that is a known substrate of CYP3A4 to assess for synergistic effects.
High variability in cell viability results.
Inconsistent cell seeding density. Uneven drug distribution in wells. Pipetting errors. Contamination.
Ensure a homogenous cell suspension before seeding. Mix the plate gently after adding SR9186. Use calibrated pipettes and proper pipetting techniques. Regularly check for and address any potential sources of contamination in your cell culture.
Unexpected increase in cell viability at certain concentrations.
This can sometimes be observed at very low concentrations of a compound. Carefully repeat the experiment to confirm the finding. If the effect is reproducible, it may warrant further investigation into the mechanism. Ensure proper controls are included to rule out artifacts.
Difficulty dissolving SR9186.
SR9186 may have limited solubility in aqueous solutions.
Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.5%) and non-toxic to the cells. Include a vehicle control (medium with the same concentration of solvent) in your experiments.
Experimental Protocols
Cell Viability Assays
Standard colorimetric assays such as MTT and CCK-8 are recommended for determining the effect of SR9186 on cell viability.
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
Cells of interest
Complete cell culture medium
SR9186 stock solution (in DMSO)
96-well cell culture plates
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Microplate reader
Protocol:
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Prepare serial dilutions of SR9186 in complete culture medium.
Remove the old medium from the wells and add 100 µL of the SR9186 dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO as the highest SR9186 concentration).
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
Carefully remove the medium containing MTT.
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
2. CCK-8 (Cell Counting Kit-8) Assay
This assay utilizes a water-soluble tetrazolium salt (WST-8) that produces a water-soluble formazan dye upon reduction by dehydrogenases in living cells.
Materials:
Cells of interest
Complete cell culture medium
SR9186 stock solution (in DMSO)
96-well cell culture plates
CCK-8 reagent
Microplate reader
Protocol:
Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.
Prepare serial dilutions of SR9186 in complete culture medium.
Remove the existing medium and add 100 µL of the SR9186 dilutions to the appropriate wells. Include vehicle control wells.
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
Add 10 µL of CCK-8 solution to each well.
Incubate the plate for 1-4 hours at 37°C.
Measure the absorbance at a wavelength of 450 nm using a microplate reader.
Data Presentation
Hypothetical Dose-Response Data for SR9186
The following table provides a hypothetical example of dose-response data for SR9186 in two different breast cancer cell lines after a 48-hour treatment. Note: This data is for illustrative purposes only and is not based on actual experimental results for SR9186.
Cell Line
SR9186 Concentration (µM)
% Cell Viability (Mean ± SD)
MCF-7
0 (Vehicle)
100 ± 5.2
0.1
98 ± 4.5
1
92 ± 6.1
10
75 ± 7.8
50
48 ± 5.9
100
32 ± 4.3
MDA-MB-231
0 (Vehicle)
100 ± 6.5
0.1
99 ± 5.8
1
95 ± 7.2
10
80 ± 6.9
50
55 ± 8.1
100
40 ± 6.7
Visualizations
Experimental Workflow for Determining SR9186 IC50
Caption: Workflow for determining the IC50 of SR9186.
SR9186 off-target effects and how to mitigate them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SR9186. The focus is on understanding and mitigati...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SR9186. The focus is on understanding and mitigating potential off-target effects to ensure data integrity and reliable experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with SR9186, potentially indicating off-target effects.
Q1: I'm observing a cellular phenotype that is inconsistent with CYP3A4 inhibition. How can I determine if this is an off-target effect of SR9186?
An unexpected phenotype is a primary indicator of potential off-target activity. To investigate this, a multi-step approach is recommended:
Validate On-Target Engagement: First, confirm that SR9186 is engaging its intended target, CYP3A4, in your experimental system at the concentrations used. A Cellular Thermal Shift Assay (CETSA) is a valuable method for this.
Dose-Response Analysis: Perform a dose-response curve for the unexpected phenotype. If the potency for the off-target effect differs significantly from the reported IC50 for CYP3A4 inhibition, it may suggest an off-target liability.
Use a Structurally Unrelated CYP3A4 Inhibitor: Treat your cells with a different, structurally distinct CYP3A4 inhibitor. If the unexpected phenotype is not replicated, it strengthens the hypothesis that the effect is specific to SR9186's chemical scaffold and likely an off-target effect.
Negative Control Compound: If available, use a close chemical analog of SR9186 that is inactive against CYP3A4. If this negative control still produces the phenotype, it strongly suggests an off-target effect. However, be aware that the chemical modifications in a negative control can sometimes abrogate both on- and off-target binding.[1][2]
Q2: My results with SR9186 are variable and difficult to reproduce. Could off-target effects be the cause?
Yes, irreproducible results can be a consequence of off-target effects, especially if the off-target has a narrow therapeutic window or its expression varies between cell passages or batches.
Troubleshooting Steps:
Standardize Cell Culture Conditions: Ensure consistent cell density, passage number, and media composition, as these can influence the expression of potential off-targets.
Confirm Compound Integrity: Verify the purity and stability of your SR9186 stock. Degradation products could have their own biological activities.
Perform a Target Knockdown/Knockout: Use genetic methods like siRNA or CRISPR/Cas9 to reduce or eliminate CYP3A4 expression. If the phenotype persists in the absence of the primary target upon SR9186 treatment, it is unequivocally an off-target effect.
Q3: I suspect SR9186 is hitting other cytochrome P450 enzymes in my system. How can I test for this?
Cross-reactivity with other CYPs is a common concern for CYP inhibitors.
Recommended Action:
CYP Isoform Selectivity Profiling: Utilize commercially available panels of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A5) to assess the inhibitory activity of SR9186 against a broader range of isoforms. This will provide an IC50 value for each and allow you to quantify the selectivity for CYP3A4.
Consult Literature on Pan-CYP Inhibitors: While SR9186 is reported as selective, understanding the off-target profiles of less selective CYP3A4 inhibitors can provide clues to potential cross-reactivities.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a chemical probe like SR9186?
Q2: What is the primary known on-target activity of SR9186?
SR9186 is a selective inhibitor of cytochrome P450 3A4 (CYP3A4), a critical enzyme involved in the metabolism of a large number of therapeutic drugs.
Parameter
Value
Assay Condition
IC50 (Midazolam → 1'-hydroxymidazolam)
9 nM
Human Liver Microsomes
IC50 (Testosterone → 6β-hydroxytestosterone)
4 nM
Human Liver Microsomes
IC50 (Vincristine → Vincristine M1)
38 nM
Human Liver Microsomes
Data sourced from publicly available information.
Q3: Are there any known off-targets of SR9186?
Currently, there is limited publicly available data specifically documenting the off-target profile of SR9186 beyond its primary activity on CYP3A4. The development of highly selective CYP3A4 inhibitors aims to minimize cross-reactivity with other CYP isoforms, such as CYP3A5, which is a common off-target for less selective inhibitors.[3] However, the absence of evidence is not evidence of absence. Researchers should always empirically determine the selectivity of a chemical probe in their system of interest.
Q4: What are the best practices for mitigating the risk of off-target effects when using SR9186?
Use the Lowest Effective Concentration: Determine the minimal concentration of SR9186 that achieves effective inhibition of CYP3A4 in your experimental setup to reduce the likelihood of engaging lower-affinity off-targets.
Employ Orthogonal Approaches: Do not rely solely on a single chemical probe. Use genetic methods (e.g., siRNA, CRISPR) to validate phenotypes observed with SR9186.
Use a Structurally Unrelated Probe: Confirm key findings with a structurally different inhibitor of CYP3A4. It is unlikely that two distinct chemical scaffolds will share the same off-target profile.[1]
Perform Off-Target Profiling: If a novel and significant phenotype is observed, consider broader off-target screening, such as a kinome scan or a safety pharmacology panel, to identify potential unintended binding partners.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the verification of SR9186 binding to CYP3A4 in a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[1][6][7][8]
Methodology:
Cell Treatment: Culture cells of interest to ~80% confluency. Treat one set of cells with the desired concentration of SR9186 and another with a vehicle control (e.g., DMSO) for a specified time.
Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer with protease inhibitors.
Heating: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
Separation: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble CYP3A4 at each temperature point by Western blotting or other protein detection methods. A shift in the melting curve to a higher temperature in the SR9186-treated samples indicates target engagement.
Protocol 2: Kinome Scanning for Off-Target Kinase Interactions
This protocol is used to broadly screen for off-target interactions with a large panel of kinases. Several commercial services offer this, such as KINOMEscan™.[9][10][11]
Methodology (General Principle):
Assay Principle: The assay typically involves a competition binding format. A test compound (SR9186) is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand.
Competition: If SR9186 binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
Quantification: The amount of kinase bound to the solid support is quantified, usually by qPCR of the DNA tag. A lower amount of bound kinase in the presence of SR9186 indicates an interaction.
Data Analysis: Results are often reported as percent of control or dissociation constants (Kd), providing a broad overview of the compound's kinase selectivity.
Visualizations
Caption: A logical workflow for troubleshooting unexpected experimental results.
Technical Support Center: Cell Line Specific Responses to SR9186
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SR9186. The information is designed to ad...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SR9186. The information is designed to address specific issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for SR9186?
SR9186 is recognized as a selective inhibitor of Cytochrome P450 3A4 (CYP3A4). Its primary function is to block the metabolic activity of this enzyme, which can affect the metabolism of various substrates.
Q2: Are there reports of SR9186 inducing apoptosis or autophagy in cancer cell lines?
Currently, publicly available scientific literature does not extensively detail the specific induction of apoptosis or autophagy by SR9186 in a cell line-specific manner. Anticancer drugs, in general, can induce these pathways, and the response is often dependent on the cancer type and genetic background of the cell line.[1][2] It is plausible that SR9186 could indirectly influence these pathways by altering cellular metabolism or through off-target effects, which would require empirical investigation.
Q3: How do I determine the optimal concentration of SR9186 for my experiments?
The optimal concentration of SR9186 is cell line-dependent and should be determined empirically. A dose-response experiment is recommended to establish the IC50 (half-maximal inhibitory concentration) for cytotoxicity or the effective concentration for the desired biological effect in your specific cell line.
Q4: Can SR9186 affect the metabolism of other drugs in my cell culture medium?
Yes, as a CYP3A4 inhibitor, SR9186 can interfere with the metabolism of other compounds in the culture medium that are substrates of this enzyme. This is an important consideration when co-administering SR9186 with other therapeutic agents in your experiments.
Troubleshooting Guides
Problem 1: High Variability in Cell Viability Assay Results
High variability in assays such as MTT, MTS, or ATP-based assays can obscure the true effect of SR9186.
Possible Cause
Recommended Solution
Uneven cell seeding
Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. Allow plates to sit at room temperature for 15-20 minutes before incubation to ensure even cell settling.
Edge effects
Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or water.
Inconsistent incubation times
Standardize all incubation times, including the time between adding the reagent and reading the plate.
Reagent instability
Prepare fresh reagents as recommended by the manufacturer. Protect light-sensitive reagents from light.
Pipetting errors
Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Problem 2: No Observable Effect of SR9186 on Cell Viability
If SR9186 does not appear to affect the viability of your cell line, consider the following:
Possible Cause
Recommended Solution
Sub-optimal concentration range
Test a broader range of SR9186 concentrations, including higher doses.
Cell line resistance
The cell line may be inherently resistant to the effects of SR9186. Consider using a positive control compound known to induce cell death in your cell line to validate the assay.
Incorrect assay endpoint
The chosen time point for the assay may be too early or too late to observe an effect. Perform a time-course experiment (e.g., 24, 48, 72 hours).
Compound instability
Ensure the stability of SR9186 in your culture medium over the course of the experiment.
Problem 3: Difficulty in Detecting Apoptosis
Challenges in detecting apoptosis can arise from several factors.
Possible Cause
Recommended Solution
Incorrect timing
Apoptosis is a dynamic process. Perform a time-course analysis to identify the optimal window for detecting apoptotic markers (e.g., caspase activation, Annexin V staining).
Low percentage of apoptotic cells
The concentration of SR9186 may be too low to induce a detectable level of apoptosis. Try increasing the concentration or co-treatment with a known apoptosis inducer.
Cell line-specific pathway
The cell line may be undergoing a different form of cell death, such as necrosis or autophagy-dependent cell death.[3] Use multiple assays to assess different cell death mechanisms.
Insensitive detection method
Use a more sensitive method for apoptosis detection. For example, flow cytometry-based Annexin V/PI staining is generally more sensitive than microscopy-based assays.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the effect of SR9186 on cell viability.
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Compound Treatment: Treat cells with a serial dilution of SR9186. Include a vehicle control (e.g., DMSO) and a positive control.
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Western Blot for Apoptosis Markers
This protocol can be used to detect changes in the expression of key apoptotic proteins.
Cell Lysis: Treat cells with SR9186 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: General workflow for investigating SR9186 effects.
Caption: Potential modulation of the intrinsic apoptosis pathway.
Caption: Potential modulation of the autophagy pathway.
Technical Support Center: Investigating and Addressing Potential Cytotoxicity in SR9186 Experiments
For Researchers, Scientists, and Drug Development Professionals This technical support center provides comprehensive guidance for researchers encountering unexpected cytotoxicity in experiments involving SR9186. While SR...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering unexpected cytotoxicity in experiments involving SR9186. While SR9186 is primarily characterized as a selective CYP3A4 inhibitor, this resource offers troubleshooting strategies and frequently asked questions to help determine if observed cell death is a compound-specific effect or the result of other experimental variables.[1]
Troubleshooting Guide: Unexpected Cytotoxicity Observed with SR9186 Treatment
This guide provides a systematic approach to identifying the source of unexpected cell death in your experiments.
Observation
Potential Cause
Recommended Action
High cell death in both SR9186-treated and vehicle control groups.
Solvent toxicity (e.g., DMSO).
Ensure the final solvent concentration is within the tolerated range for your cell line (typically <0.1% for DMSO). Run a vehicle-only control series to determine the solvent's toxicity profile.
Verify the quality and composition of all culture reagents. Ensure incubators are properly calibrated for temperature, CO2, and humidity.
Cell death is observed only at high concentrations of SR9186.
Concentration-dependent cytotoxicity.
Perform a dose-response experiment with a wider range of SR9186 concentrations to determine the IC50 value.
Off-target effects at higher concentrations.
Review literature for known off-target effects of similar chemical scaffolds. Consider using a secondary, structurally different CYP3A4 inhibitor as a control.
Cell viability decreases over a prolonged incubation period.
Compound instability in culture medium.
Assess the stability of SR9186 in your specific culture medium over the time course of your experiment. Consider replenishing the medium with fresh compound at regular intervals for long-term studies.
Cumulative metabolic stress on cells.
Shorten the incubation time or use a lower, non-toxic concentration of SR9186.
Variability in cytotoxicity between experiments.
Inconsistent cell health or passage number.
Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
Inaccurate compound concentration.
Verify the accuracy of your stock solution concentration and serial dilutions. Use calibrated pipettes and perform dilutions carefully.
Frequently Asked Questions (FAQs)
Q1: Is SR9186 known to be cytotoxic?
A1: Based on available information, SR9186 is primarily characterized as a selective inhibitor of the cytochrome P450 enzyme CYP3A4.[1] There is no widespread evidence in the scientific literature to suggest that SR9186 is inherently cytotoxic at typical experimental concentrations. However, as with any chemical compound, off-target effects or cytotoxicity at high concentrations are possible.
Q2: What is the recommended starting concentration for SR9186 in in vitro experiments?
A2: The optimal concentration of SR9186 will depend on the specific cell line and experimental goals. It is recommended to perform a dose-response study to determine the effective concentration for CYP3A4 inhibition and to identify any potential cytotoxic concentrations for your specific model. A starting point could be in the low nanomolar to low micromolar range, based on its IC50 values for CYP3A4 inhibition.[1]
Q3: How can I distinguish between apoptosis and necrosis in my SR9186-treated cells?
A3: You can use a combination of assays to differentiate between these two forms of cell death. For example, Annexin V/Propidium Iodide (PI) staining can distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells. Caspase activity assays can also specifically measure the activation of caspases, which are key mediators of apoptosis.
Q4: Could the observed cytotoxicity be due to the inhibition of CYP3A4?
A4: While SR9186 is a potent CYP3A4 inhibitor, it is less likely that direct inhibition of this enzyme would cause acute cytotoxicity in most standard cell lines. However, if your experimental system relies on CYP3A4 metabolism for the clearance of a toxic compound or the activation of a pro-survival molecule, its inhibition could indirectly lead to cell death.
Q5: What are the critical controls to include in my cytotoxicity experiments with SR9186?
A5: To ensure the validity of your results, you should always include the following controls:
Untreated Control: Cells cultured in medium alone.
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve SR9186.
Positive Control: A known cytotoxic agent to ensure that your cell viability assay is working correctly.
Negative Control: A structurally related but inactive compound, if available, to control for off-target effects.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol provides a method to quantify cell viability based on the metabolic activity of living cells.
Materials:
Cells of interest
SR9186
Complete cell culture medium
Phosphate-Buffered Saline (PBS)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
96-well microplate
Microplate reader
Procedure:
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Prepare serial dilutions of SR9186 in complete culture medium.
Remove the existing medium from the cells and replace it with the medium containing different concentrations of SR9186. Include untreated and vehicle controls.
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
Carefully remove the medium and add 100 µL of solubilization solution to each well.
Mix thoroughly to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
SR9186 Technical Support Center: Navigating Experimental Variability and Ensuring Reproducibility
For Researchers, Scientists, and Drug Development Professionals This technical support center provides essential guidance for researchers utilizing SR9186, a selective CYP3A4 inhibitor. Inconsistent experimental outcomes...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing SR9186, a selective CYP3A4 inhibitor. Inconsistent experimental outcomes can pose significant challenges, consuming valuable time and resources. This resource offers detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues, enhance experimental reproducibility, and ensure the generation of reliable data.
Troubleshooting Guides
This section provides structured advice for tackling specific experimental hurdles you might encounter with SR9186.
Issue 1: Inconsistent IC50 Values in In Vitro CYP3A4 Inhibition Assays
Variability in IC50 values is a frequent challenge in in vitro enzyme inhibition assays. This guide will help you pinpoint and resolve the source of this inconsistency.
Potential Causes and Solutions
Potential Cause
Recommended Action
Quantitative Parameters to Check
Microsomal Protein Concentration
The apparent IC50 of SR9186 is highly dependent on the concentration of human liver microsomes (HLM). Ensure you are using a consistent and appropriate protein concentration for your assay type. For reaction phenotyping, higher concentrations (e.g., 1 mg/mL) are common, while lower concentrations (e.g., 0.05 mg/mL) are often used for enzyme inhibition profiling.[1]
HLM Concentration: Verify consistency across experiments (e.g., 0.05, 0.25, 0.5, or 1.0 mg/mL).[1] SR9186 IC50: Expect values to increase with higher HLM concentrations (e.g., 10 nM at 0.05 mg/mL vs. 224 nM at 1.0 mg/mL for testosterone (B1683101) 6β-hydroxylation).[1]
SR9186 Stock Solution Integrity
Improper storage or handling of SR9186 stock solutions can lead to degradation or precipitation, altering the effective concentration.
DMSO Stock Storage: Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Final DMSO Concentration: Keep the final concentration of DMSO in the assay below 0.5% to avoid solvent-induced artifacts.
Incubation Time
SR9186 has a relatively long half-life in HLM incubations (106 minutes at 1 mg/mL HLM), but significant deviations in pre-incubation or incubation times can still introduce variability.[1]
Pre-incubation Time: Standardize pre-incubation time with microsomes before adding the substrate. Incubation Time: Ensure the reaction is in the linear range with respect to time.
Substrate Concentration
The choice and concentration of the CYP3A4 probe substrate can influence the inhibitory potency of SR9186.
Substrate Identity: Midazolam, testosterone, and vincristine (B1662923) are common substrates.[1] Substrate Concentration: Use a substrate concentration at or below its Km for competitive inhibition studies.
Experimental Workflow for Troubleshooting Inconsistent IC50 Values
Caption: Troubleshooting workflow for inconsistent SR9186 IC50 values.
Issue 2: Unexpected Off-Target Effects or Cellular Toxicity
While SR9186 is highly selective for CYP3A4 over other CYPs, it is crucial to consider potential off-target effects, especially when observing unexpected cellular phenotypes or toxicity.
Potential Causes and Solutions
Potential Cause
Recommended Action
Data to Consider
High Treatment Concentration
Using excessively high concentrations of SR9186 can lead to off-target inhibition of other cellular proteins.
Concentration Range: For phenotyping, 2.5 µM SR9186 is recommended to inhibit CYP3A4 in microsomal incubations.[1] Higher concentrations may engage other targets.
Vehicle (DMSO) Toxicity
The vehicle used to dissolve SR9186, typically DMSO, can exert toxic effects on cells, especially at higher concentrations.
Vehicle Control: Always include a vehicle-only control group in your experiments. Final DMSO Concentration: Maintain a final DMSO concentration of less than 0.5%, and ideally below 0.1%, in cell culture media.
Unknown Off-Target Interactions
SR9186 may interact with proteins other than CYPs, leading to unexpected biological responses.
Literature Review: Search for studies that may have screened SR9186 against broader panels of targets (e.g., kinases, receptors). Target Deconvolution: If unexpected effects are significant and reproducible, consider experiments to identify the off-target protein(s).
Logical Relationship Diagram for Investigating Unexpected Effects
Caption: Decision-making process for unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of SR9186?
SR9186 is a potent and highly selective inhibitor of the cytochrome P450 enzyme CYP3A4. It has been shown to have over 1000-fold selectivity for CYP3A4 compared to CYP3A5.[1] This selectivity makes it a valuable tool for differentiating the metabolic activities of these two closely related enzymes in in vitro systems.[1]
Signaling Pathway of CYP3A4 Inhibition by SR9186
Caption: Inhibition of CYP3A4-mediated metabolism by SR9186.
2. What are the recommended starting concentrations for in vitro experiments?
The optimal concentration of SR9186 depends on the specific experimental setup.
For selective inhibition of CYP3A4 in human liver microsomes (reaction phenotyping): A concentration of 2.5 µM is recommended. This concentration is approximately 10-fold greater than the IC50 for CYP3A4 in the presence of 1 mg/mL microsomal protein and shows minimal inhibition of other CYPs.[1]
For determining the IC50 of SR9186: A range of concentrations should be tested. Based on published data, with 0.05 mg/mL HLM, the IC50 for inhibiting midazolam and testosterone metabolism is around 9 nM and 4 nM, respectively.[1]
3. How should I prepare and store SR9186 stock solutions?
Solvent: SR9186 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution.
Preparation: If you encounter difficulty dissolving the compound, gentle warming (to 37°C) and vortexing or sonication can be beneficial.
Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Dilution: When diluting the DMSO stock into aqueous buffers or cell culture media, it is advisable to do so in a stepwise manner to avoid precipitation. If precipitation occurs, vortexing or brief sonication may help to redissolve the compound.
4. What is the selectivity profile of SR9186 against other CYPs?
SR9186 demonstrates high selectivity for CYP3A4. In a direct comparison with ketoconazole (B1673606) at concentrations typically used for phenotyping, SR9186 showed greater or equal selectivity over CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP2E1.[1] It is a much weaker inhibitor of CYP3A5, with inhibition constants in the micromolar range, compared to the nanomolar potency against CYP3A4.[1]
5. Are there any known issues with using SR9186 in in vivo studies?
While detailed public information on the challenges of in vivo use of SR9186 is limited, general considerations for in vivo studies with CYP inhibitors apply:
Vehicle Selection: The choice of vehicle for in vivo administration is critical and can impact solubility, stability, and toxicity. The appropriate vehicle will depend on the route of administration (e.g., oral, intravenous, intraperitoneal) and the animal model. Common vehicles for hydrophobic compounds include solutions containing DMSO, polyethylene (B3416737) glycol (PEG), Tween 80, or carboxymethyl cellulose (B213188) (CMC). However, it's important to be aware that some vehicles, like corn oil and DMSO, can induce histopathological changes in certain tissues, especially with repeated administration.
Toxicity: High doses or certain vehicle formulations can lead to unexpected toxicity. It is essential to conduct preliminary dose-range finding studies to establish a maximum tolerated dose (MTD).
Pharmacokinetics: The bioavailability and half-life of SR9186 in vivo will influence the dosing regimen required to achieve and maintain effective concentrations for CYP3A4 inhibition.
Researchers planning in vivo studies should consult literature on the administration of similar small molecule inhibitors and conduct thorough pilot studies to optimize the formulation and dosing strategy for their specific experimental context.
Author: BenchChem Technical Support Team. Date: December 2025
A Note on SR9186 vs. SR9009: Initial searches indicate a potential discrepancy in the compound of interest. While the query specified SR9186, the context of optimizing incubation time for treatment and modulation of signaling pathways strongly aligns with the well-documented REV-ERB agonist, SR9009 . SR9186 is primarily identified as a CYP3A4 inhibitor. This guide will focus on SR9009, as it is the more likely subject of your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for SR9009 treatment?
A1: The optimal incubation time for SR9009 treatment is highly dependent on the cell type, the concentration of SR9009 used, and the specific biological endpoint being measured. There is no single universal optimal time. Based on published studies, treatment durations can range from a few hours to several days. For example, significant effects on gene expression can be observed in as little as 2-8 hours, while effects on cell viability and proliferation may require longer incubation times of 24 to 72 hours or more.[1][2] To determine the precise optimal incubation time for your specific experimental conditions, it is crucial to perform a time-course experiment.
Q2: How does SR9009 work?
A2: SR9009 is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[3] These proteins are key components of the core circadian clock and act as transcriptional repressors. By binding to and activating REV-ERBs, SR9009 enhances the recruitment of co-repressor complexes (containing proteins like NCoR and HDAC3) to the promoters of target genes, leading to the repression of their transcription.[4] This mechanism allows SR9009 to influence a wide range of physiological processes, including metabolism, inflammation, and cell proliferation.
Q3: What are some common problems encountered during SR9009 treatment?
A3: Researchers may encounter several issues during SR9009 treatment, including:
Low efficacy or no effect: The compound may not produce the expected biological outcome.
High toxicity: The compound may cause significant cell death, even at low concentrations.
Inconsistent results: Variability in results between experiments.
REV-ERB-independent effects: Some studies have shown that SR9009 can have effects on cell proliferation and metabolism that are independent of REV-ERBα and REV-ERBβ.[5][6]
Troubleshooting Guides
Issue 1: Low Efficacy or No Observable Effect
Possible Cause
Troubleshooting Step
Suboptimal Incubation Time
Perform a time-course experiment, testing a range of incubation times (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal duration for your specific assay and cell line.
Incorrect SR9009 Concentration
Conduct a dose-response experiment with a range of SR9009 concentrations (e.g., 1 µM to 20 µM) to determine the most effective concentration for your experimental model.
Compound Instability
Prepare fresh stock solutions of SR9009 in a suitable solvent like DMSO and store them appropriately. Avoid repeated freeze-thaw cycles.
Cell Line Insensitivity
The cellular pathways targeted by SR9009 may not be active or relevant in your chosen cell line. Consider using a different cell line known to be responsive to REV-ERB agonists.
Poor Cell Health
Ensure that your cells are healthy and in the exponential growth phase before initiating treatment.
Issue 2: High Cell Toxicity
Possible Cause
Troubleshooting Step
SR9009 Concentration Too High
Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value of SR9009 in your cell line. Use concentrations below the toxic threshold for your experiments.
Solvent Toxicity
Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%).
Extended Incubation Period
A prolonged incubation time, even at a non-toxic concentration, may eventually lead to cell death. Re-evaluate the necessary incubation duration for your experiment.
Data Presentation: Summary of SR9009 Incubation Times
The following table summarizes various incubation times for SR9009 treatment as reported in the literature for different cell lines and assays.
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Microplate reader
Procedure:
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
SR9009 Treatment: The next day, remove the medium and replace it with fresh medium containing various concentrations of SR9009. Include a vehicle control (medium with the same concentration of DMSO used for the highest SR9009 concentration).
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
MTT Addition: At the end of each incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
Solubilization: After the incubation with MTT, add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Western Blotting for REV-ERB Target Gene Expression
This protocol provides a general framework for analyzing protein expression changes following SR9009 treatment.
Materials:
Cells of interest treated with SR9009
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
BCA protein assay kit
Laemmli sample buffer
SDS-PAGE gels
Transfer buffer
PVDF or nitrocellulose membranes
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibody against the protein of interest
HRP-conjugated secondary antibody
Chemiluminescent substrate
Imaging system
Procedure:
Cell Lysis: After treating the cells with SR9009 for the optimized incubation time, wash the cells with ice-cold PBS and lyse them with lysis buffer.[11]
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SR9186. The following information is desi...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SR9186. The following information is designed to help address potential batch-to-batch consistency issues and other common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My experimental results with a new batch of SR9186 are different from my previous experiments. What could be the cause?
A1: Discrepancies in results between different batches of SR9186 can stem from several factors. The primary suspects are variations in the purity, potency, or stability of the compound. It is also crucial to consider experimental variability, such as minor differences in protocol execution, cell line passage number, or reagent quality. A systematic troubleshooting approach is recommended to pinpoint the source of the inconsistency.
Q2: I'm having trouble dissolving my new batch of SR9186. Is this a known issue?
A2: Solubility issues can arise from differences in the physical form (e.g., crystalline vs. amorphous) or the presence of impurities in a new batch. While SR9186 is typically soluble in organic solvents like DMSO, variations can occur. It is advisable to review the supplier's Certificate of Analysis (CoA) for any specific handling instructions and to perform a solubility test with a small amount of the compound.
Q3: How can I verify the identity and purity of my SR9186 batch?
A3: The most reliable way to confirm the identity and purity of your SR9186 is through analytical chemistry techniques. High-Performance Liquid Chromatography (HPLC) can assess purity, while Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the molecular weight. For a definitive structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. We recommend requesting the CoA from your supplier and, if significant discrepancies are suspected, performing independent analysis.
Q4: What is the recommended procedure for storing SR9186 to ensure its stability?
A4: Proper storage is critical to maintaining the integrity of SR9186. For long-term storage, the solid compound should be stored at -20°C or -80°C, protected from light and moisture. Stock solutions in DMSO can typically be stored at -20°C for several weeks, but it is best to prepare fresh solutions for sensitive experiments or to aliquot stock solutions to avoid repeated freeze-thaw cycles. Degradation can occur over time, especially in solution, which may lead to a decrease in potency.[1][2]
Q5: Could impurities or degradation products in my SR9186 batch be affecting my results?
A5: Yes, impurities from the synthesis process or degradation products that form during storage can significantly impact experimental outcomes.[1][3] These molecules may have off-target effects, interfere with the primary mechanism of action of SR9186, or be toxic to cells, leading to misleading data.[3] If you suspect the presence of such contaminants, analytical testing is necessary to identify and quantify them.
If you are observing a change in the efficacy or potency of SR9186 between batches, follow this workflow to diagnose the issue.
Caption: Troubleshooting workflow for inconsistent SR9186 results.
Guide 2: Addressing Solubility Problems
If a new batch of SR9186 does not dissolve as expected, use the following steps.
Confirm the Solvent: Ensure you are using a recommended solvent, such as high-purity DMSO.
Gentle Warming: Gently warm the solution to 37°C for a short period. Avoid excessive heat, which can cause degradation.
Sonication: Use a sonicator bath to aid dissolution.
Small-Scale Test: Before dissolving the entire batch, test the solubility of a small amount (e.g., 1 mg).
Contact Supplier: If solubility issues persist, contact the supplier. There may be a known issue with the batch, or they may be able to provide specific handling instructions.
Data Presentation
When comparing batches of SR9186, it is crucial to have quantitative data. Below are examples of tables you should look for in a Certificate of Analysis and data you can generate to compare batches.
Table 1: Example Certificate of Analysis Data
Parameter
Batch A
Batch B
Specification
Purity (by HPLC)
99.5%
98.1%
≥ 98.0%
Identity (by ¹H NMR)
Conforms
Conforms
Conforms to structure
Mass (by LC-MS)
453.15 [M+H]⁺
453.18 [M+H]⁺
453.16 ± 0.05
Appearance
White solid
Off-white solid
White to off-white solid
Table 2: Example Comparative Functional Data
Parameter
Batch A
Batch B
CYP3A4 Inhibition IC50 (nM)
9.5
25.2
Cell Viability Assay EC50 (µM)
5.2
15.8
Experimental Protocols
Protocol 1: Preparation of SR9186 Stock Solution
Allow the vial of solid SR9186 to equilibrate to room temperature before opening to prevent condensation.
Weigh the required amount of SR9186 in a sterile microfuge tube.
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
Vortex the solution until the compound is fully dissolved. Gentle warming or sonication can be used if necessary.
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
Store the aliquots at -20°C, protected from light.
Protocol 2: In Vitro CYP3A4 Inhibition Assay
This protocol provides a general framework for assessing the functional activity of SR9186.
Materials: Human liver microsomes, a fluorescent CYP3A4 substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)coumarin, BFC), NADPH, potassium phosphate (B84403) buffer.
Procedure:
Prepare a dilution series of SR9186 in the assay buffer.
In a 96-well plate, add human liver microsomes, the SR9186 dilutions, and the BFC substrate.
Pre-incubate the plate at 37°C for 10 minutes.
Initiate the reaction by adding a pre-warmed solution of NADPH.
Measure the fluorescence at appropriate excitation and emission wavelengths every minute for 30 minutes.
Calculate the rate of substrate metabolism for each SR9186 concentration.
Plot the rate of metabolism against the SR9186 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
A Comparative Analysis of SR9009 and SR9186: Distinct Mechanisms and Biological Effects
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparative analysis of two research compounds, SR9009 and SR9186. While both have been investigated for their effects o...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two research compounds, SR9009 and SR9186. While both have been investigated for their effects on biological systems, it is crucial for the scientific community to recognize their fundamentally different mechanisms of action. SR9009 is widely characterized as a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ, key components of the circadian clock machinery. In contrast, SR9186 (also known as ML368) is a potent and selective inhibitor of the cytochrome P450 enzyme CYP3A4, a critical enzyme in drug metabolism. This guide will elucidate their distinct molecular targets and compare their known biological effects based on available experimental data.
Section 1: Mechanism of Action
The primary targets of SR9009 and SR9186 are fundamentally different, leading to distinct downstream biological consequences.
SR9009: A REV-ERB Agonist
SR9009 functions as a synthetic ligand for the REV-ERB nuclear receptors (NR1D1 and NR1D2).[1][2] These receptors are crucial components of the core circadian clock, acting as transcriptional repressors of key clock genes, including Bmal1 (Arntl).[3][4] By binding to REV-ERB, SR9009 enhances this repressive activity, thereby modulating the expression of genes involved in the regulation of circadian rhythms, metabolism, and inflammation.[2][5] It is important to note that some studies have reported REV-ERB-independent effects of SR9009.[6][7]
SR9186 (ML368): A Selective CYP3A4 Inhibitor
SR9186 is a highly selective and potent inhibitor of Cytochrome P450 3A4 (CYP3A4).[8][9] CYP3A4 is a major enzyme in the liver and intestine responsible for the metabolism of a vast array of xenobiotics, including a large percentage of clinically used drugs.[9] By inhibiting CYP3A4, SR9186 can alter the pharmacokinetics of co-administered drugs that are substrates of this enzyme, potentially leading to increased drug exposure and risk of toxicity.[9] There is no substantial evidence to suggest that SR9186 directly modulates REV-ERB activity.
Section 2: Comparative Data
The following tables summarize the key quantitative data for SR9009 and SR9186, highlighting their distinct pharmacological profiles.
Section 3: Signaling Pathways and Experimental Workflows
The distinct mechanisms of SR9009 and SR9186 are best understood through their respective signaling pathways and experimental applications.
SR9009: Modulation of the Circadian Clock via REV-ERB
SR9009 directly engages with the core circadian clock machinery. By activating REV-ERB, it enhances the repression of Bmal1, a key transcriptional activator in the circadian feedback loop. This modulation of the core clock has cascading effects on various physiological processes.
Caption: SR9009 signaling pathway through REV-ERB activation.
SR9186: Inhibition of CYP3A4-mediated Metabolism
SR9186's primary role in a research setting is to block the metabolic activity of CYP3A4. This is particularly useful for in vitro studies to determine if a new chemical entity is a substrate of CYP3A4 or in vivo to understand the pharmacokinetic consequences of inhibiting this major drug-metabolizing enzyme.
Caption: Experimental workflow demonstrating SR9186 inhibition of CYP3A4.
Section 4: Experimental Protocols
Detailed methodologies are essential for reproducible research. Below are representative protocols for in vivo studies with SR9009 and in vitro studies with SR9186.
In Vivo Administration of SR9009 in Mice
Objective: To assess the in vivo effects of SR9009 on metabolic parameters and gene expression.
Compound Preparation: SR9009 can be dissolved in a vehicle such as 5% DMSO, 10% Cremophor EL, and 85% PBS to a working concentration of 10 mg/mL.[12]
Animal Model: C57BL/6J mice are a commonly used strain.
Administration: Administer SR9009 via intraperitoneal (i.p.) injection at a dose of 100 mg/kg body weight.[12] Dosing can be performed once or twice daily, often at specific Zeitgeber times (ZT) to study circadian effects (e.g., ZT6).[12] A vehicle control group should be included.
Endpoint Analysis:
Metabolic Analysis: Monitor body weight, food intake, and perform glucose and insulin (B600854) tolerance tests. Analyze plasma levels of glucose, insulin, triglycerides, and cholesterol.
Gene Expression Analysis: At the end of the study, euthanize mice and collect tissues of interest (e.g., liver, skeletal muscle, adipose tissue). Extract RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of target genes (e.g., Bmal1, Per2, Srebf1, Pgc-1α).
Locomotor Activity: House mice in cages equipped with running wheels to monitor circadian patterns of activity.[11]
In Vitro CYP3A4 Inhibition Assay with SR9186
Objective: To determine the IC50 of SR9186 for CYP3A4-mediated metabolism of a probe substrate.
Materials:
Human liver microsomes (HLMs) or recombinant human CYP3A4.
SR9186 (ML368) stock solution in a suitable solvent (e.g., DMSO).
CYP3A4 probe substrate (e.g., midazolam or testosterone).
Prepare a series of dilutions of SR9186 in the incubation buffer.
In a 96-well plate, pre-incubate HLMs or recombinant CYP3A4 with the different concentrations of SR9186 or vehicle control for a short period at 37°C.
Initiate the metabolic reaction by adding the CYP3A4 probe substrate and the NADPH regenerating system.
Incubate for a specified time at 37°C (e.g., 5-10 minutes), ensuring the reaction is in the linear range.
Stop the reaction by adding the quenching solution.
Centrifuge the samples to pellet the protein.
Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite.
Data Analysis:
Calculate the percent inhibition of metabolite formation at each SR9186 concentration relative to the vehicle control.
Plot the percent inhibition against the logarithm of the SR9186 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Section 5: Comparative Biological Effects
Due to their distinct mechanisms, the biological effects of SR9009 and SR9186 are generally not directly comparable within the same physiological context.
SR9009:
Circadian Rhythm: Alters circadian behavior and the expression of core clock genes in the hypothalamus.[11]
Metabolism: Increases energy expenditure, reduces fat mass, and improves dyslipidemia and hyperglycemia in diet-induced obese mice.[11] It has also been shown to decrease lipogenesis and cholesterol/bile acid synthesis in the liver.[11]
Inflammation: Exhibits anti-inflammatory properties by modulating the expression of inflammatory cytokines.[5]
Endurance: Has been reported to increase exercise capacity in mice.
SR9186 (ML368):
Drug Metabolism: Primarily affects the pharmacokinetics of drugs that are substrates of CYP3A4.[9] Its use in vivo would be to probe the contribution of CYP3A4 to the metabolism of a particular drug or to intentionally increase the exposure of a co-administered therapeutic agent.
Other Potential Effects: As a potent inhibitor of a major metabolic enzyme, SR9186 could have broader, indirect biological effects if administered in vivo, particularly with long-term use. However, published research primarily focuses on its utility as a specific tool for studying CYP3A4. Any effects on systemic metabolism or inflammation would likely be secondary to its impact on the disposition of endogenous or xenobiotic CYP3A4 substrates.
A Comparative Analysis of the Efficacy of REV-ERB Agonist SR9009 and PPARδ Agonist GW501516
For research, scientific, and drug development professionals, this guide provides an objective comparison of the investigational compounds SR9009 and GW501516. It synthesizes available preclinical data on their mechanism...
Author: BenchChem Technical Support Team. Date: December 2025
For research, scientific, and drug development professionals, this guide provides an objective comparison of the investigational compounds SR9009 and GW501516. It synthesizes available preclinical data on their mechanisms of action, effects on metabolic parameters, and endurance, supported by experimental methodologies and pathway visualizations.
Introduction to the Compounds
SR9009 (Stenabolic) is a synthetic REV-ERB agonist. The REV-ERB nuclear receptors (REV-ERBα and REV-ERBβ) are crucial components of the core circadian clock machinery. They act as transcriptional repressors of key clock genes, including Bmal1 and Clock. By activating REV-ERB, SR9009 modulates the circadian rhythm and influences a wide array of physiological processes, including metabolism, inflammation, and sleep-wake cycles.[1] Its effects on metabolism are linked to the regulation of genes involved in lipid and glucose homeostasis and mitochondrial biogenesis.[2][3] However, it is important to note that some studies suggest SR9009 may also exert effects independent of its action on REV-ERB.[4]
GW501516 (Cardarine) is a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist. PPARδ is a nuclear receptor that plays a significant role in the regulation of fatty acid metabolism. Activation of PPARδ by GW501516 leads to the upregulation of genes involved in fatty acid oxidation, glucose utilization, and energy expenditure in skeletal muscle.[5][6] Initially developed for the treatment of metabolic and cardiovascular diseases, its clinical development was halted due to safety concerns, specifically the rapid development of cancer in animal studies.
Mechanism of Action
The two compounds exert their effects through distinct signaling pathways. SR9009 modulates the core circadian clock, while GW501516 directly targets a key regulator of lipid metabolism.
SR9009 Signaling Pathway
SR9009 binds to and activates the REV-ERBα/β nuclear receptors. This activation enhances the recruitment of corepressors, such as nuclear receptor corepressor 1 (NCoR), to the regulatory regions of REV-ERB target genes. This leads to the transcriptional repression of these genes, which include the core clock components Bmal1 and Clock. The downregulation of these genes alters the expression of numerous downstream targets involved in metabolic processes.
SR9009 REV-ERB Signaling Pathway
GW501516 Signaling Pathway
GW501516 acts as an agonist for the PPARδ receptor. Upon binding, the GW501516-PPARδ complex heterodimerizes with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding recruits coactivators, such as PGC-1α, leading to the increased transcription of genes involved in fatty acid transport and oxidation.
GW501516 PPARδ Signaling Pathway
Comparative Efficacy: Quantitative Data
The following tables summarize quantitative data from preclinical studies in mice. It is important to note that these studies were not direct head-to-head comparisons; therefore, experimental conditions such as mouse strain, dosage, and duration of treatment may vary.
Table 1: Effects on Endurance Performance
Compound
Dosage and Duration
Mouse Strain
Change in Endurance
Source
SR9009
100 mg/kg, i.p.
C57BL/6J
~50% increase in running capacity (time and distance)
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments cited in the evaluation of SR9009 and GW501516.
Treadmill Endurance Test
This protocol is designed to assess the exercise capacity and endurance of mice.
Acclimation: Mice are familiarized with the treadmill apparatus for 2-3 consecutive days prior to the test. This typically involves placing the mice on the treadmill and running it at a low speed (e.g., 5-10 m/min) for a short duration (e.g., 5-10 minutes).
Test Protocol:
Mice are placed in individual lanes on the treadmill.
The test begins at a set speed (e.g., 10 m/min) and incline (e.g., 0°).
The speed and/or incline are gradually increased at fixed intervals (e.g., speed increased by 2 m/min every 2 minutes).
The test continues until the mouse reaches the point of exhaustion. Exhaustion is typically defined as the inability of the mouse to continue running despite gentle encouragement or spending a predetermined amount of time on the shock grid at the rear of the treadmill lane.
Data Collection: The primary endpoints measured are the total time run and the total distance covered.
Typical Experimental Workflow for a Mouse Endurance Study
Indirect Calorimetry for Metabolic Analysis
Indirect calorimetry measures oxygen consumption (VO2) and carbon dioxide production (VCO2) to determine energy expenditure and the respiratory exchange ratio (RER), which indicates the primary fuel source (carbohydrates vs. fats).
Acclimation: Mice are individually housed in metabolic cages for at least 24 hours to acclimate to the new environment before data collection begins.[12]
System Calibration: The indirect calorimetry system, including O2 and CO2 sensors, is calibrated using a gas mixture of a known composition.[12]
Data Collection:
Mice are placed in the sealed metabolic cages with ad libitum access to food and water.[12]
Air is passed through the cages at a known flow rate. The system continuously measures the O2 and CO2 concentrations of the air entering and exiting each cage.
Data on VO2, VCO2, RER, food and water intake, and locomotor activity are collected at regular intervals (e.g., every 15-30 minutes) over a 24-48 hour period, encompassing both light and dark cycles.[12]
Data Analysis: Energy expenditure is calculated from VO2 and VCO2 values. RER is calculated as the ratio of VCO2 to VO2. Data are often analyzed separately for the light and dark phases.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is used to measure the mRNA levels of specific genes in tissues like skeletal muscle.
Tissue Collection and RNA Isolation:
Skeletal muscle tissue is harvested from euthanized mice and immediately snap-frozen in liquid nitrogen to preserve RNA integrity.[13]
Total RNA is extracted from the tissue using a reagent such as TRIzol, followed by purification.[13]
The concentration and quality of the isolated RNA are assessed using spectrophotometry and gel electrophoresis.[13]
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[6]
qPCR Reaction:
The qPCR reaction is prepared with the cDNA template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe.
The reaction is run in a thermal cycler that amplifies the target DNA and measures the fluorescence signal in real-time.
Data Analysis: The expression level of the target gene is quantified relative to one or more stable reference (housekeeping) genes. The fold change in gene expression between the treated and control groups is then calculated.[6]
Summary and Conclusion
Both SR9009 and GW501516 have demonstrated significant effects on enhancing endurance and modulating metabolism in preclinical models. Their primary mechanisms of action are distinct, with SR9009 targeting the core circadian machinery via REV-ERB and GW501516 directly activating the metabolic regulator PPARδ.
Efficacy: Both compounds have shown the ability to increase running endurance in mice by over 50%. GW501516 appears to shift fuel preference towards fatty acids during exercise, sparing glucose. SR9009 also promotes an oxidative phenotype in muscle, consistent with an endurance-trained state.
Metabolic Effects: Both compounds have shown beneficial effects on metabolic parameters, including reductions in body weight (fat mass) and improvements in dyslipidemia in relevant animal models.
Mechanism: The fundamental difference in their targets—REV-ERB for SR9009 and PPARδ for GW501516—suggests that they may have different downstream effects and potential therapeutic applications.
For the research and drug development community, both compounds represent valuable tools for investigating the complex interplay between circadian rhythms, metabolism, and physical performance. However, the significant safety concerns associated with GW501516, particularly its link to cancer in animal studies, have halted its clinical development. The long-term safety profile of SR9009 is less understood, and further research is required to fully elucidate its therapeutic potential and any off-target effects.
Differentiating On-Target vs. Off-Target Effects: A Guide to Validating SR9186 with REV-ERB Knockout Models
For Immediate Publication [City, State] – [Date] – For researchers investigating the therapeutic potential of synthetic REV-ERB agonists like SR9186 and its close analog SR9009, rigorous validation of on-target activity...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Publication
[City, State] – [Date] – For researchers investigating the therapeutic potential of synthetic REV-ERB agonists like SR9186 and its close analog SR9009, rigorous validation of on-target activity is paramount. The definitive method for this validation involves the use of REV-ERB knockout (KO) animal models. This guide provides a comparative framework for interpreting experimental results from such studies, highlighting how these models are crucial for distinguishing direct, REV-ERB-mediated effects from potential off-target activities.
The central premise of this validation is straightforward: if a compound's effect is mediated through REV-ERB, that effect should be significantly diminished or entirely absent in an animal lacking functional REV-ERB proteins (REV-ERBα/β double knockout, or DKO). However, recent pivotal studies have revealed that SR9009 exerts considerable biological effects—including changes in gene expression, metabolism, and cell proliferation—that are independent of REV-ERB.[1][2][3] This underscores the necessity of using DKO models not merely to confirm on-target action, but to precisely identify and characterize these off-target effects.
Comparative Data Presentation: Gene Expression
The primary role of REV-ERB is to act as a transcriptional repressor for key genes in the circadian clock and metabolic pathways, most notably Bmal1 and Npas2.[4] An effective REV-ERB agonist should enhance this repression in wild-type (WT) models. The following tables summarize the expected versus the observed outcomes when treating WT and REV-ERB DKO models with an agonist like SR9009, based on published findings.[5]
Table 1: Effect of REV-ERB Agonist (SR9009/SR9186) on Canonical Clock Gene Expression
Table 2: Dissecting On-Target vs. Off-Target Global Gene Expression Changes
Genotype
Treatment
Gene Expression Changes
Observed Outcome
Interpretation
Wild-Type (WT)
SR9186/SR9009
Hundreds of differentially expressed genes
Altered expression of genes related to clock, metabolism, and other pathways.
Represents a mix of direct (on-target) and indirect/off-target effects.
REV-ERB DKO
SR9186/SR9009
Hundreds of differentially expressed genes
A significant number of genes are still regulated by the compound, even in the complete absence of REV-ERB.[1][5]
These changes are definitively REV-ERB-independent (off-target).
Mandatory Visualizations
The signaling pathway and experimental logic are visualized below to provide a clear conceptual framework.
Caption: REV-ERB signaling pathway.
Caption: Workflow for dissecting on- and off-target effects.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the validation of REV-ERB agonists.
1. Animal Models and Husbandry
Models: Use wild-type (C57BL/6J) and conditional REV-ERBα/β double knockout (DKO) mice on a C57BL/6J background. DKO models should be generated using a Cre-loxP system to ensure complete deletion of the Nr1d1 (REV-ERBα) and Nr1d2 (REV-ERBβ) genes in the tissue of interest (e.g., liver-specific via Alb-Cre or whole-body via a suitable Cre driver).[2]
Housing: House animals under a strict 12:12 hour light-dark cycle with ad libitum access to food and water, unless otherwise specified by the experimental design.
2. Compound Formulation and Administration
Compound: SR9186 or SR9009.
Vehicle: A common vehicle formulation is 5% DMSO, 15% Cremophore EL, and 80% PBS.[3] Another option is 10% DMSO in PBS. The vehicle must be sterile-filtered.
Dosage: A typical dose for in vivo studies is 50-100 mg/kg body weight.[3]
Route and Timing: Administer via intraperitoneal (i.p.) injection. The timing of injection is critical due to the circadian nature of the target. Injections are often performed at specific Zeitgeber Times (ZT), such as ZT0 (lights on) or ZT6 (mid-day), depending on the experimental question.[3]
3. Gene Expression Analysis (RNA-Sequencing)
Tissue/Cell Collection: Euthanize mice and harvest tissues (e.g., liver) at specific time points following injection. For in vitro studies, primary hepatocytes can be isolated from WT and DKO mice.
Cell Treatment: Treat isolated primary hepatocytes with the compound (e.g., 10 µM SR9009) or vehicle for a specified duration (e.g., 8 hours) before RNA extraction.[5]
RNA Isolation and Sequencing: Isolate total RNA using a standard method like TRIzol. Prepare sequencing libraries and perform high-throughput RNA-sequencing.
Data Analysis: Align reads to the reference genome and perform differential expression analysis. Compare the list of genes significantly altered by the compound in WT cells versus DKO cells. Genes that appear on both lists are considered REV-ERB-independent targets.
Conclusion
The use of REV-ERB DKO models is an indispensable tool in the study of synthetic agonists like SR9186. Far from being a simple validation step, these models provide a sophisticated system for dissecting the complex pharmacology of a drug. By comparing results between wild-type and knockout animals, researchers can confidently distinguish true on-target, REV-ERB-mediated effects from off-target activities. This level of precision is essential for the accurate interpretation of experimental data and for the continued development of specific and effective circadian-based therapeutics.
SR9186: A Case of Mistaken Identity in REV-ERB Agonism
For researchers and professionals in drug development, the precise understanding of a compound's mechanism of action is paramount. While the user requested a comparative guide of SR9186 against other REV-ERB agonists, ex...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and professionals in drug development, the precise understanding of a compound's mechanism of action is paramount. While the user requested a comparative guide of SR9186 against other REV-ERB agonists, extensive research indicates that SR9186 (also known as ML368) is not a REV-ERB agonist but a selective inhibitor of the cytochrome P450 enzyme CYP3A4 .[1] This crucial distinction means a direct comparison of SR9186's performance with that of true REV-ERB agonists would be scientifically unfounded.
This guide will, therefore, pivot to provide a comprehensive comparison of well-established REV-ERB agonists, namely GSK4112, SR9009, SR9011, and STL1267. It will adhere to the requested format, presenting quantitative data, experimental methodologies, and pathway visualizations to offer a valuable resource for researchers in the field of circadian rhythm and metabolic diseases.
The REV-ERB Signaling Pathway: A Transcriptional Repressor
The REV-ERB nuclear receptors (REV-ERBα and REV-ERBβ) are critical components of the mammalian circadian clock. They function as transcriptional repressors, playing a key role in the negative feedback loop that governs circadian rhythm. Upon binding to their natural ligand, heme, or synthetic agonists, REV-ERBs recruit the Nuclear Receptor Co-repressor (NCoR) complex, which includes histone deacetylases (HDACs). This complex then binds to REV-ERB response elements (ROREs) on the DNA, leading to the repression of target gene transcription, most notably Bmal1, a core activator of the circadian clock.
Below is a diagram illustrating this signaling pathway.
Caption: Agonist binding to REV-ERB recruits the NCoR/HDAC3 co-repressor complex, leading to transcriptional repression of target genes.
Comparative Analysis of REV-ERB Agonists
The following table summarizes the key quantitative data for prominent REV-ERB agonists. These compounds have been instrumental in elucidating the physiological roles of REV-ERB in metabolism, inflammation, and cancer.
Compound
Target(s)
Potency (EC50/IC50)
Key Features
Reference(s)
GSK4112
REV-ERBα/β
~2 µM (in cell-based assays)
First synthetic REV-ERB agonist identified. Limited in vivo use due to poor pharmacokinetic properties.
Experimental Protocols for Characterizing REV-ERB Agonists
The characterization of novel REV-ERB agonists involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and physiological effects.
In Vitro Assays
Co-transfection/Luciferase Reporter Assay:
Objective: To determine the functional potency of the agonist in a cellular context.
Methodology:
HEK293T cells are co-transfected with a plasmid expressing a Gal4 DNA-binding domain fused to the REV-ERB ligand-binding domain (LBD) and a reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).
Transfected cells are treated with varying concentrations of the test compound.
Luciferase activity is measured, which is indicative of the recruitment of co-repressors by the activated REV-ERB LBD. A decrease in luciferase activity signifies agonist activity.
EC50 values are calculated from the dose-response curve.
Quantitative Real-Time PCR (qRT-PCR):
Objective: To measure the effect of the agonist on the expression of known REV-ERB target genes.
Methodology:
A relevant cell line (e.g., HepG2 hepatocytes, primary macrophages) is treated with the agonist.
RNA is extracted from the cells after a specified incubation period.
cDNA is synthesized from the RNA.
qRT-PCR is performed using primers specific for REV-ERB target genes (e.g., BMAL1, NR1D1, IL-6).
The relative change in gene expression compared to a vehicle-treated control is calculated.
In Vivo Experiments
Pharmacokinetic Analysis:
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the agonist.
Methodology:
The compound is administered to mice via a specific route (e.g., intraperitoneal injection, oral gavage).
Blood samples are collected at various time points post-administration.
The concentration of the compound in the plasma is measured using techniques like LC-MS/MS.
Pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), and time to maximum concentration (Tmax) are calculated.
Metabolic Cage Studies:
Objective: To assess the effect of the agonist on whole-body metabolism.
Methodology:
Mice are housed in metabolic cages that continuously monitor oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), food and water intake, and locomotor activity.
After a baseline recording period, mice are treated with the agonist.
Changes in the measured parameters are analyzed to determine the effect on energy expenditure and substrate utilization.
Below is a workflow diagram for the characterization of a novel REV-ERB agonist.
Caption: A typical workflow for the preclinical evaluation of a novel REV-ERB agonist.
Scrutinizing the Reproducibility of SR9186 Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of published data on SR9186, a selective cytochrome P450 3A4 (CYP3A4) inhibitor. By summarizing quantitative da...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of published data on SR9186, a selective cytochrome P450 3A4 (CYP3A4) inhibitor. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways, this document aims to offer a clear perspective on the reproducibility of SR9186's reported effects.
SR9186, chemically known as 1-(4-imidazopyridinyl-7-phenyl)-3-(4'-cyanobiphenyl)urea, has been identified as a potent and highly selective inhibitor of CYP3A4, a critical enzyme in drug metabolism. The initial discovery and characterization of SR9186 presented compelling data on its inhibitory activity. This guide delves into the available literature to assess the consistency and reproducibility of these findings.
Quantitative Data Comparison
The primary measure of a CYP450 inhibitor's potency is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The seminal study on SR9186 reported its IC50 values against CYP3A4 using various substrates in different in vitro systems.
Table 1: Published IC50 Values for SR9186 Inhibition of CYP3A4
This table summarizes the initial findings on SR9186's potent inhibition of CYP3A4 across multiple substrates.
A critical aspect of scientific research is the independent verification of published results. To date, a comprehensive analysis of publicly available studies citing the original SR9186 publication does not reveal direct replication studies that have independently determined and reported the IC50 values of SR9186 for CYP3A4 inhibition. While many studies acknowledge the selectivity of SR9186 as a tool compound, they do not typically present their own quantitative data on its inhibitory profile. This lack of directly comparable, independently generated data makes a robust assessment of the reproducibility of the specific IC50 values challenging.
Experimental Protocols
To facilitate the independent verification of the reported findings, detailed experimental protocols are crucial. Below is a summary of the methodologies employed in the key study characterizing SR9186 and a general protocol for a standard in vitro CYP3A4 inhibition assay.
Key Experimental Protocol from the Seminal SR9186 Study[1]
Enzyme Source: Recombinant human CYP3A4 co-expressed with cytochrome P450 reductase in insect cells.
Substrates and Concentrations:
Midazolam (2.5 µM)
Testosterone (75 µM)
Vincristine (20 µM)
Inhibitor: SR9186, with concentrations ranging from 4 nM to 60 µM.
Incubation Conditions: Incubations were conducted in 100 mM phosphate (B84403) buffer (pH 7.4) containing 1 mM NADPH.
Analysis: The formation of the respective metabolites (1'-hydroxymidazolam, 6β-hydroxytestosterone, and vincristine M1) was measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
IC50 Determination: IC50 values were calculated from the concentration-response curves.
General Protocol for In Vitro CYP3A4 Inhibition Assay[2][3][4]
A standard protocol to assess CYP3A4 inhibition in human liver microsomes (HLM), a more physiologically relevant in vitro system, typically involves the following steps:
Materials:
Pooled human liver microsomes
CYP3A4 probe substrate (e.g., midazolam or testosterone) at a concentration near its Km value
Test compound (inhibitor) at various concentrations
Pre-incubate microsomes, buffer, and the test compound at 37°C.
Initiate the metabolic reaction by adding the NADPH regenerating system and the probe substrate.
Incubate for a specific time, ensuring the reaction is in the linear range.
Reaction Termination and Sample Preparation:
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
Add an internal standard.
Centrifuge to pellet the protein and collect the supernatant.
Analysis:
Analyze the formation of the metabolite from the probe substrate using LC-MS/MS.
Data Analysis:
Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control.
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the reported mechanism of action of SR9186 and a typical experimental workflow for assessing its inhibitory activity.
Cross-Validation of SR9186 Findings: A Comparative Analysis of Preclinical Models
For Researchers, Scientists, and Drug Development Professionals SR9186 is a potent and highly selective inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. While its primary characterization lies in its robust inhibiti...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
SR9186 is a potent and highly selective inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. While its primary characterization lies in its robust inhibition of CYP3A4-mediated metabolism, its application and effects across different disease models remain an area of limited public research. This guide aims to provide a comparative framework for the potential cross-validation of SR9186 findings, drawing upon the established roles of CYP3A4 in various pathologies and outlining the experimental models where its effects could be investigated.
Understanding the Core Mechanism: CYP3A4 Inhibition
SR9186's mechanism of action is centered on its selective inhibition of CYP3A4, a crucial enzyme responsible for the metabolism of a vast number of drugs and endogenous compounds. This inhibition can have significant implications in therapeutic areas where CYP3A4 activity influences disease progression or drug efficacy.
Signaling Pathway of CYP3A4 Inhibition
The primary role of SR9186 is to block the catalytic activity of CYP3A4. This interaction prevents the metabolism of CYP3A4 substrates, leading to their increased systemic exposure. In the context of disease, this can be leveraged to enhance the efficacy of co-administered drugs that are normally inactivated by CYP3A4 or to modulate pathways where CYP3A4-mediated metabolites play a key role.
Caption: Mechanism of SR9186 action.
Comparative Performance in Preclinical Models: A Hypothetical Framework
Due to the limited availability of public data on SR9186 in diverse disease models, this section presents a hypothetical comparison based on the known roles of CYP3A4. The tables below outline potential experimental models and the expected quantitative outcomes if SR9186 were to be investigated.
Table 1: SR9186 in Cancer Models
The rationale for using a CYP3A4 inhibitor like SR9186 in cancer models often revolves around overcoming resistance to chemotherapeutic agents that are metabolized and inactivated by CYP3A4.
Experimental Model
Alternative(s)
Key Performance Metric(s)
Hypothetical SR9186 Finding
Breast Cancer Xenograft (e.g., MCF-7)
Ketoconazole (non-selective CYP3A inhibitor)
Tumor Growth Inhibition (TGI), Pharmacokinetics of co-administered chemotherapy
SR9186 in combination with a CYP3A4-substrate chemotherapeutic agent leads to significantly higher TGI compared to chemotherapy alone.
In Vitro 3D Spheroid Culture
Co-administration with other targeted therapies
Cell Viability (IC50), Apoptosis Rate
SR9186 sensitizes cancer cells to a co-administered drug, resulting in a lower IC50 and increased apoptosis.
Table 2: SR9186 in Metabolic Disease Models
CYP3A4 is known to be involved in the metabolism of endogenous steroids and fatty acids, and its expression can be altered in metabolic disorders like obesity.
Experimental Model
Alternative(s)
Key Performance Metric(s)
Hypothetical SR9186 Finding
Diet-Induced Obesity (DIO) Mouse Model
Genetic models of altered metabolism (e.g., ob/ob mice)
Body Weight, Glucose Tolerance, Serum Lipid Profile
SR9186 administration leads to modest improvements in glucose tolerance and a reduction in specific lipid species.
In Vitro Hepatocyte Model (e.g., HepG2)
Other metabolic modulators (e.g., PPAR agonists)
Gene Expression of metabolic enzymes, Lipid Accumulation
SR9186 treatment alters the expression of genes involved in lipid metabolism and reduces intracellular lipid accumulation.
Detailed Experimental Protocols
The following are generalized protocols for key experiments that would be essential for the cross-validation of SR9186 findings.
In Vivo Breast Cancer Xenograft Study
Cell Culture: Human breast cancer cells (e.g., MCF-7) are cultured in appropriate media.
Animal Model: Female immunodeficient mice (e.g., NOD/SCID) are used.
Tumor Implantation: Cultured cancer cells are suspended in Matrigel and injected subcutaneously into the flank of each mouse.
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
Treatment: Once tumors reach a specified size, mice are randomized into treatment groups: Vehicle, SR9186 alone, Chemotherapy alone, and SR9186 + Chemotherapy.
Data Collection: Tumor volumes and body weights are recorded throughout the study. At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
Pharmacokinetic Analysis: Blood samples are collected at various time points to determine the plasma concentrations of the chemotherapeutic agent.
Diet-Induced Obesity (DIO) Mouse Model Study
Animal Model: Male C57BL/6J mice are typically used.
Diet: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period to induce obesity and metabolic dysfunction.
Treatment: Mice are randomized into treatment groups: Vehicle and SR9186.
Metabolic Phenotyping:
Body Weight and Food Intake: Monitored regularly.
Glucose Tolerance Test (GTT): Performed after a period of treatment to assess glucose homeostasis.
Insulin (B600854) Tolerance Test (ITT): Performed to assess insulin sensitivity.
Biochemical Analysis: At the end of the study, blood is collected for the analysis of serum glucose, insulin, and lipid profiles. Tissues such as the liver and adipose tissue are collected for histological and molecular analysis.
Visualizing Experimental Workflows
Xenograft Study Workflow
Caption: Workflow for a cancer xenograft study.
Metabolic Study Workflow
Validation
A Tale of Two Metabolic Regulators: Metformin and REV-ERB Agonists (SR9009/SR9011)
In the landscape of metabolic research, both the well-established antidiabetic drug metformin (B114582) and the novel class of synthetic REV-ERB agonists, including SR9009 and SR9011, have garnered significant attention...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of metabolic research, both the well-established antidiabetic drug metformin (B114582) and the novel class of synthetic REV-ERB agonists, including SR9009 and SR9011, have garnered significant attention for their profound effects on glucose and lipid metabolism. While both hold promise for treating metabolic disorders, they operate through distinct molecular pathways. This guide provides a comparative overview of their mechanisms of action, effects on key metabolic parameters, and the experimental evidence supporting their roles.
It is crucial to note that to date, no direct comparative clinical or preclinical studies have been published evaluating SR9186 against metformin for metabolic diseases. The compound SR9186 is primarily characterized as a selective inhibitor of the cytochrome P450 enzyme CYP3A4 and is not established as a modulator of metabolic pathways. Therefore, this guide will focus on the comparison between metformin and the research compounds SR9009 and SR9011, which are potent REV-ERB agonists with demonstrated metabolic effects.
Metformin: The Veteran of Glycemic Control
Metformin has been a cornerstone in the treatment of type 2 diabetes for decades. Its primary mode of action involves the inhibition of mitochondrial respiratory chain complex I in the liver.[1] This leads to a decrease in hepatic glucose production (gluconeogenesis), a key factor in lowering blood glucose levels.[1][2] Metformin's effects are largely mediated through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1]
REV-ERB Agonists (SR9009/SR9011): The Newcomers Targeting Circadian Rhythms
SR9009 and SR9011 are synthetic agonists that activate the nuclear receptors REV-ERBα and REV-ERBβ. These receptors are critical components of the body's internal clock, or circadian rhythm, and play a significant role in regulating metabolic gene expression in tissues like the liver, skeletal muscle, and adipose tissue.[1][3] By pharmacologically targeting the circadian machinery, these agonists can influence energy expenditure, lipid metabolism, and glucose homeostasis.[1][2][3]
Head-to-Head Comparison: Mechanisms and Metabolic Effects
Feature
Metformin
REV-ERB Agonists (SR9009/SR9011)
Primary Mechanism of Action
Inhibition of mitochondrial complex I, activation of AMPK.[1]
Activation of nuclear receptors REV-ERBα and REV-ERBβ.[1][4]
Target Tissues
Primarily liver, with effects on gut and skeletal muscle.[1]
Liver, skeletal muscle, adipose tissue, and the central nervous system (hypothalamus).[1][3]
Effect on Glucose Metabolism
Decreases hepatic gluconeogenesis, improves insulin (B600854) sensitivity, and increases glucose uptake in peripheral tissues.[1][2]
Improves hyperglycemia, though the precise mechanisms are still under investigation.[1][3]
Effect on Lipid Metabolism
Reduces circulating levels of triglycerides and LDL cholesterol.[5][6][7]
Markedly improves dyslipidemia by reducing fat mass and suppressing the expression of lipogenic genes.[1][3][8]
Effect on Energy Expenditure
Can lead to a modest increase in energy expenditure, partly through a futile glucose-lactate cycle between the gut and liver.[4]
FDA-approved and widely used for the treatment of type 2 diabetes.[9][10][11]
Research compounds, not approved for human use.
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of these compounds, the following diagrams illustrate their signaling pathways and a typical experimental workflow for their evaluation in metabolic studies.
A Comparative Analysis of AMPK Activators: AICAR vs. A-769662
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of two widely used AMP-activated protein kinase (AMPK) activators: 5-aminoimidazole-4-carboxamide (B1664...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two widely used AMP-activated protein kinase (AMPK) activators: 5-aminoimidazole-4-carboxamide (B1664886) ribonucleoside (AICAR) and A-769662. This document is intended to serve as a resource for researchers and professionals in drug development by offering a comprehensive overview of their mechanisms of action, a quantitative comparison of their effects, and detailed experimental protocols.
Introduction to AICAR and A-769662
AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism.[1] Its activation can trigger a cascade of events that are of significant interest in the study and potential treatment of metabolic diseases. AICAR and A-769662 are two potent activators of AMPK, but they exert their effects through distinct mechanisms.
AICAR is a cell-permeable adenosine (B11128) analog that, once inside the cell, is phosphorylated to ZMP, an analog of AMP.[2] ZMP mimics the effects of AMP, leading to the allosteric activation of AMPK.[2]
A-769662 is a direct, allosteric activator of AMPK.[1] Unlike AICAR, it does not need to be metabolized to an active form. It activates AMPK by binding to the β1 subunit of the AMPK complex, a mechanism distinct from that of AMP and ZMP.[3]
Quantitative Comparison of Efficacy
The following tables summarize the quantitative data on the efficacy of AICAR and A-769662 from various in-vitro and in-vivo studies.
Validating REV-ERB Ligands: A Comparative Guide to Specificity
For researchers, scientists, and drug development professionals, the precise validation of chemical probes is paramount to ensure the reliability of experimental outcomes. This guide provides a comprehensive comparison o...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the precise validation of chemical probes is paramount to ensure the reliability of experimental outcomes. This guide provides a comprehensive comparison of synthetic ligands targeting REV-ERB, a key nuclear receptor linking circadian rhythms and metabolism. We will delve into the experimental data supporting their specificity and provide detailed methodologies for key validation assays.
The REV-ERB family of nuclear receptors, comprising REV-ERBα (NR1D1) and REV-ERBβ (NR1D2), are transcriptional repressors that play a crucial role in regulating the core circadian clock and various metabolic pathways.[1] Their activity is modulated by the binding of ligands to their ligand-binding domain (LBD). While heme is the putative natural ligand, several synthetic ligands have been developed to probe REV-ERB function. This guide focuses on the validation and specificity of these synthetic modulators, with a primary focus on the well-characterized agonists SR9009, SR9011, and GSK4112, and the antagonist SR8278.
Comparative Analysis of REV-ERB Ligand Specificity
The specificity of a REV-ERB ligand is its ability to bind to and modulate the activity of REV-ERBα and REV-ERBβ without significantly affecting other cellular targets. Off-target effects can lead to misinterpretation of experimental results and potential toxicity. A variety of assays are employed to validate the on-target activity and assess potential off-target interactions.
Exclusive action on REV-ERBs confirmed in Gal4-chimeric assays against 46 other nuclear receptors.[3] REV-ERBα-dependent effects demonstrated in REV-ERBα-deficient mice.[3]
Some REV-ERB-independent effects on cell proliferation and metabolism have been reported.[4][5]
Poor pharmacokinetic properties limit its in vivo use.[8]
SR8278
Antagonist
EC50 = 0.47 µM (BMAL-Luc reporter assay)
Data not widely available
Blocks the activity of REV-ERB agonists like GSK4112 in competition assays.[8]
Specificity against a broad panel of other nuclear receptors is not as extensively documented as for agonists.
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary depending on the assay format. The data presented here are for comparative purposes.
Experimental Protocols for Specificity Validation
Accurate validation of REV-ERB ligand specificity relies on a combination of in vitro and in vivo experimental approaches. Below are detailed methodologies for key experiments.
Nuclear Receptor Binding Assays
These assays directly measure the interaction between the ligand and the REV-ERB protein.
Method: Scintillation Proximity Assay (SPA)
Principle: This assay measures the binding of a radiolabeled ligand to a receptor-coated bead. When the radioligand binds to the receptor, it comes into close proximity with the scintillant embedded in the bead, generating a light signal.
Protocol:
Immobilize purified REV-ERBα or REV-ERBβ protein onto SPA beads.
Incubate the receptor-coated beads with a known concentration of a radiolabeled REV-ERB ligand (e.g., ³H-GSK4112).
For competition assays, add increasing concentrations of the unlabeled test compound (e.g., SR9186).
Allow the binding to reach equilibrium.
Measure the light emission using a microplate scintillation counter.
Determine the IC50 value of the test compound by analyzing the displacement of the radioligand.
Cellular Reporter Assays
These assays assess the functional activity of the ligand in a cellular context by measuring the transcriptional repression of a REV-ERB target gene.
Principle: A chimeric protein consisting of the Gal4 DNA-binding domain (DBD) fused to the REV-ERB ligand-binding domain (LBD) is co-expressed with a luciferase reporter gene under the control of a Gal4 upstream activating sequence (UAS). Ligand binding to the REV-ERB LBD recruits co-repressors, leading to a decrease in luciferase expression.
Protocol:
Co-transfect HEK293 cells with two plasmids: one expressing the Gal4-REV-ERBα LBD or Gal4-REV-ERBβ LBD fusion protein, and another containing a luciferase reporter gene driven by a Gal4 UAS promoter.
After 24 hours, treat the cells with increasing concentrations of the test compound.
Incubate for an additional 24 hours.
Lyse the cells and measure luciferase activity using a luminometer.
Calculate the IC50 value, representing the concentration at which the compound produces 50% of its maximal inhibitory effect on luciferase expression.
Transcriptomic Analysis (RNA-Seq)
This genome-wide approach provides an unbiased view of the on-target and potential off-target effects of a ligand on gene expression.
Method: RNA-Sequencing in Wild-Type vs. REV-ERB Knockout Cells
Principle: By comparing the gene expression changes induced by the ligand in wild-type cells versus cells lacking REV-ERBα and/or REV-ERBβ, one can distinguish between REV-ERB-dependent and -independent effects.
Protocol:
Culture wild-type and REV-ERBα/β double knockout (DKO) cells (e.g., hepatocytes or embryonic stem cells).[4]
Treat both cell types with the test compound or vehicle control for a specified time.
Isolate total RNA from all samples.
Perform library preparation and high-throughput sequencing.
Analyze the sequencing data to identify differentially expressed genes in each condition.
Genes regulated by the compound in wild-type cells but not in DKO cells are considered REV-ERB-dependent targets. Genes regulated in both cell types may represent off-target effects.
ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor, providing direct evidence of target gene engagement.
Method: REV-ERBα ChIP-Seq
Principle: Cells are treated with a cross-linking agent to covalently link proteins to DNA. The chromatin is then sheared, and an antibody specific to REV-ERBα is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then sequenced to identify the binding sites.
Protocol:
Cross-link cells with formaldehyde.
Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.
Incubate the sheared chromatin with an antibody specific to REV-ERBα.
Precipitate the antibody-protein-DNA complexes using protein A/G beads.
Wash the beads to remove non-specific binding.
Reverse the cross-links and purify the DNA.
Prepare a sequencing library and perform high-throughput sequencing.
Analyze the sequencing data to identify enriched genomic regions, representing REV-ERBα binding sites.
Visualizing REV-ERB Signaling and Experimental Workflows
To further clarify the mechanisms and methodologies discussed, the following diagrams illustrate the REV-ERB signaling pathway and a typical experimental workflow for validating ligand specificity.
Caption: REV-ERB Signaling Pathway.
Caption: Experimental Workflow for Ligand Specificity Validation.
Conclusion
The validation of ligand specificity is a critical step in drug discovery and chemical biology. For REV-ERB, a combination of biochemical, cellular, and genome-wide approaches is necessary to confidently attribute observed biological effects to the modulation of this nuclear receptor. While compounds like SR9009 and SR9011 have shown a high degree of specificity for REV-ERB, the potential for off-target effects necessitates careful experimental design and the use of appropriate controls, such as REV-ERB knockout models. As new REV-ERB ligands are developed, the rigorous application of the methodologies outlined in this guide will be essential for their validation and translation into reliable research tools and potential therapeutics.
A Comparative Analysis of Synthetic and Natural Circadian Rhythm Modulators for Researchers
An in-depth examination of the synthetic REV-ERB agonist, SR9009, versus the natural modulators melatonin (B1676174), passionflower, and valerian root, supported by experimental data for researchers, scientists, and drug...
Author: BenchChem Technical Support Team. Date: December 2025
An in-depth examination of the synthetic REV-ERB agonist, SR9009, versus the natural modulators melatonin (B1676174), passionflower, and valerian root, supported by experimental data for researchers, scientists, and drug development professionals.
The intricate machinery of the circadian rhythm, our internal 24-hour clock, governs a vast array of physiological processes, from sleep-wake cycles to metabolism. Disruptions to this delicate rhythm are implicated in a host of pathologies, making the development of effective circadian modulators a significant area of therapeutic interest. This guide provides a comparative analysis of a potent synthetic modulator, the REV-ERB agonist SR9009, and three widely studied natural compounds: melatonin, passionflower, and valerian root. We delve into their mechanisms of action, present quantitative experimental data, and detail the methodologies of key studies to offer a comprehensive resource for the scientific community.
Mechanisms of Action: A Tale of Two Approaches
The modulators discussed herein employ fundamentally different strategies to influence the circadian system. SR9009 directly targets the core clock machinery, while the natural compounds primarily act on systems that regulate sleep and relaxation, which are outputs of the circadian clock.
SR9009: A Direct Intervener in the Core Clock
SR9009 is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. These proteins are integral components of the core circadian clock, acting as transcriptional repressors of key clock genes, including Bmal1 and Clock. By activating REV-ERB, SR9009 enhances this repression, thereby directly modulating the timing and amplitude of the circadian oscillator. This intervention at the heart of the molecular clockwork allows for potent and direct manipulation of circadian rhythms.
Natural Modulators: Influencing the Outputs of the Circadian Clock
In contrast, melatonin, passionflower, and valerian root exert their effects through pathways that are downstream of the core clock or that influence the sleep-promoting outputs of the circadian system.
Melatonin: This neurohormone, naturally produced by the pineal gland in response to darkness, is a key signaling molecule of the circadian system.[1][2] Exogenous melatonin acts primarily on two G-protein coupled receptors, MT1 and MT2, which are highly expressed in the suprachiasmatic nucleus (SCN), the master circadian pacemaker.[2][3] Activation of these receptors helps to synchronize and reinforce the sleep-wake cycle.[4]
Passionflower (Passiflora incarnata): The calming effects of passionflower are largely attributed to its interaction with the GABAergic system.[5] Extracts of passionflower have been shown to modulate the activity of GABA, the primary inhibitory neurotransmitter in the central nervous system.[6] This includes enhancing GABAergic transmission and potentially binding to GABA receptors, leading to sedative and anxiolytic effects.[5][7]
Valerian Root (Valeriana officinalis): Similar to passionflower, valerian root's sedative properties are linked to its influence on the GABA system.[8] Compounds within valerian extract, such as valerenic acid, can modulate GABA receptors and may also inhibit the breakdown of GABA, thereby increasing its availability in the synaptic cleft.[9][[“]]
Quantitative Comparison of Performance
The following tables summarize quantitative data from experimental studies on SR9009 and the natural circadian rhythm modulators.
Table 1: Effects on Circadian Clock Gene Expression (Preclinical Data)
Compound
Model
Dosage
Key Findings
Reference
SR9009
Mice (C57BL/6J)
100 mg/kg
Markedly decreased the expression of Bmal1 and Clock in the cerebral cortex.
Treatment: SR9009 (100 mg/kg) or vehicle administered intraperitoneally (i.p.) for 3 days.
Endpoint Measurement: At 24 hours after the final injection, the cerebral cortex was collected. mRNA and protein levels of Rev-erbα, Bmal1, Clock, and Per1 were measured by qPCR and Western blot, respectively.
To visualize the complex biological processes and experimental designs discussed, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Signaling pathway of the synthetic REV-ERB agonist SR9009.
Caption: Signaling pathways of natural circadian rhythm modulators.
Caption: A representative experimental workflow for assessing circadian modulators.
Conclusion
The synthetic REV-ERB agonist SR9009 and the natural modulators melatonin, passionflower, and valerian root offer distinct approaches to influencing the circadian system. SR9009 provides a powerful tool for directly manipulating the core clock machinery, demonstrating significant effects on clock gene expression and activity patterns in preclinical models. However, the potential for off-target effects warrants further investigation.
Natural modulators, on the other hand, tend to have a more subtle and indirect influence on the circadian rhythm, primarily by promoting sleep and relaxation through established neurochemical pathways. While generally considered safe and well-tolerated, their efficacy can be variable, and the quality and composition of herbal extracts can differ.
For researchers and drug development professionals, the choice between a synthetic and a natural modulator will depend on the specific research question or therapeutic goal. SR9009 and similar compounds represent a promising avenue for conditions with a clear etiology in core clock disruption. Natural modulators may be more suitable for addressing milder sleep disturbances or as adjunctive therapies. This guide provides a foundational comparison to inform further investigation and development in the exciting field of circadian medicine.
Benchmarking SR9186 Against Existing Therapies: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the investigational molecule SR9186 and its potential positioning against existing therapeutic regimens. As a...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the investigational molecule SR9186 and its potential positioning against existing therapeutic regimens. As a selective inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, SR9186 presents a novel strategy to enhance the efficacy of current cancer therapies, particularly in breast cancer. This document outlines the mechanistic rationale for its use, compares it with standard-of-care treatments for relevant breast cancer subtypes, and discusses the experimental data necessary for a comprehensive evaluation.
Introduction to SR9186: A Selective CYP3A4 Inhibitor
SR9186 is a potent and selective inhibitor of CYP3A4, a critical enzyme in the metabolism of a wide array of drugs, including numerous chemotherapeutic agents. In the context of oncology, particularly breast cancer, the expression and activity of CYP3A4 within tumor cells can significantly impact the effectiveness of systemic treatments. Higher intratumoral CYP3A4 levels have been linked to poorer responses to chemotherapy agents like docetaxel (B913), as the enzyme can metabolize and inactivate the drug at the tumor site.
By inhibiting CYP3A4, SR9186 has the potential to increase the local concentration and prolong the activity of co-administered anticancer drugs that are CYP3A4 substrates. This could lead to improved tumor cell killing and potentially overcome certain mechanisms of drug resistance.
The Rationale for SR9186 in Combination Therapy for Breast Cancer
The primary proposed application for SR9186 in breast cancer is as a combination agent to enhance the efficacy of existing chemotherapies. Several standard-of-care drugs for breast cancer are known substrates of CYP3A4, including:
Taxanes (Docetaxel and Paclitaxel): Widely used in the treatment of various breast cancer subtypes, the efficacy of taxanes can be diminished by CYP3A4-mediated metabolism.[1]
Tamoxifen (B1202): A cornerstone of endocrine therapy for estrogen receptor-positive (ER+) breast cancer, tamoxifen is metabolized by multiple CYP enzymes, including CYP3A4.
The co-administration of SR9186 with these agents could theoretically lead to higher and more sustained drug levels within the tumor microenvironment, thereby enhancing their therapeutic effect.
Benchmarking Against Standard of Care: A Framework for Evaluation
A direct comparative analysis of SR9186 against existing therapies is currently challenging due to the lack of publicly available preclinical or clinical data from head-to-head studies. However, a robust benchmarking framework would involve comparing treatment regimens incorporating SR9186 against the current standard of care for specific breast cancer subtypes.
PARP inhibitors (for patients with BRCA mutations)
Immunotherapy (for patients with PD-L1 expression)
Potential SR9186 Combination Regimen to Evaluate:
Chemotherapy (e.g., docetaxel or paclitaxel) + SR9186 vs. Chemotherapy alone
Data Presentation: A Call for Quantitative Comparison
To facilitate a clear and objective comparison, future studies on SR9186 should present quantitative data in structured tables. The following tables provide a template for the types of data required for a meaningful benchmark against existing therapies.
Table 1: Preclinical In Vitro Efficacy of SR9186 Combination Therapy
Cell Line (Breast Cancer Subtype)
Treatment Group
IC50 (nM)
Fold Change in Potency (vs. Chemo Alone)
MCF-7 (ER+)
Docetaxel
Docetaxel + SR9186
SK-BR-3 (HER2+)
Paclitaxel
Paclitaxel + SR9186
MDA-MB-231 (TNBC)
Docetaxel
Docetaxel + SR9186
Table 2: Preclinical In Vivo Efficacy in Xenograft Models
Xenograft Model (Breast Cancer Subtype)
Treatment Group
Tumor Growth Inhibition (%)
Final Tumor Volume (mm³)
MCF-7 (ER+)
Vehicle Control
Docetaxel
SR9186
Docetaxel + SR9186
MDA-MB-231 (TNBC)
Vehicle Control
Paclitaxel
SR9186
Paclitaxel + SR9186
Table 3: Pharmacokinetic Parameters of Co-administered Chemotherapy
Chemotherapy Agent
Treatment Group
Cmax (ng/mL)
AUC (ng*h/mL)
Half-life (h)
Docetaxel
Docetaxel Alone
Docetaxel + SR9186
Paclitaxel
Paclitaxel Alone
Paclitaxel + SR9186
Experimental Protocols: A Blueprint for Future Research
Detailed and reproducible experimental protocols are essential for validating and building upon research findings. The following outlines key methodologies required for the comprehensive evaluation of SR9186.
In Vitro Cell Viability Assays
Cell Culture: Breast cancer cell lines representing different subtypes (e.g., MCF-7 for ER+, SK-BR-3 for HER2+, MDA-MB-231 for TNBC) should be cultured under standard conditions.
Drug Treatment: Cells should be treated with a dose-response range of the chemotherapeutic agent (e.g., docetaxel, paclitaxel) with and without a fixed concentration of SR9186.
Viability Assessment: Cell viability should be assessed after a defined incubation period (e.g., 72 hours) using a standard method such as the MTT or CellTiter-Glo assay.
Data Analysis: IC50 values should be calculated using non-linear regression analysis.
In Vivo Xenograft Studies
Animal Models: Immunocompromised mice (e.g., NOD/SCID or nude mice) should be used.
Tumor Implantation: Breast cancer cells should be implanted subcutaneously or orthotopically into the mammary fat pad.
Treatment Regimen: Once tumors reach a palpable size, mice should be randomized into treatment groups (e.g., vehicle, chemotherapy alone, SR9186 alone, combination therapy). Dosing and schedule should be clearly defined.
Tumor Measurement: Tumor volume should be measured regularly (e.g., twice weekly) using calipers.
Endpoint: The study should be terminated when tumors in the control group reach a predetermined size, and final tumor weights should be recorded.
Pharmacokinetic Studies
Animal Models: Mice or rats can be used.
Drug Administration: Animals should be administered the chemotherapeutic agent with or without SR9186.
Sample Collection: Blood samples should be collected at various time points post-administration.
Bioanalysis: Plasma concentrations of the chemotherapeutic agent and its metabolites should be quantified using a validated analytical method (e.g., LC-MS/MS).
Data Analysis: Pharmacokinetic parameters (Cmax, AUC, half-life) should be calculated using appropriate software.
Mandatory Visualizations
To clearly illustrate the proposed mechanism of action and experimental workflows, the following diagrams are provided.
Proper Disposal Procedures for SR9186: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of research chemicals is a critical component of laboratory safety and operational excellence. This document provi...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of research chemicals is a critical component of laboratory safety and operational excellence. This document provides a comprehensive guide to the proper disposal procedures for SR9186, a selective CYP3A4 inhibitor. Given that a specific Safety Data Sheet (SDS) for SR9186 is not publicly available, this guidance is based on established best practices for the disposal of novel research chemicals with unknown hazard profiles.
I. Core Principles of SR9186 Disposal
The fundamental principle for disposing of SR9186, as with any research chemical, is to treat it as hazardous waste unless confirmed otherwise by a comprehensive safety assessment. Under no circumstances should SR9186 or its containers be disposed of in regular trash or down the drain.[1][2] Laboratory personnel must adhere to all federal, state, and local regulations, in addition to their institution's specific waste management protocols.
II. SR9186 Waste Categorization and Collection
Proper segregation of chemical waste is essential to prevent dangerous reactions and ensure compliant disposal.[1] SR9186 waste should be categorized and collected as follows:
Solid Waste: This includes unused or expired SR9186 powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any lab materials (e.g., weigh boats, pipette tips) that have come into direct contact with the solid compound.
Liquid Waste: This category includes solutions containing SR9186, such as stock solutions, experimental working solutions, and contaminated solvents. Halogenated and non-halogenated solvent waste should be collected in separate, clearly labeled containers.
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with SR9186 must be disposed of in a designated, puncture-resistant sharps container.
All waste containers must be in good condition, compatible with the chemical, and have a tight-fitting lid. Containers should be clearly labeled with "Hazardous Waste," the full chemical name ("SR9186"), and the primary hazard(s) (e.g., "Toxic," "Chemical Waste").
III. Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet for SR9186, a complete quantitative profile is not available. The following table summarizes general chemical properties and storage information, which should be handled with the caution appropriate for a novel research compound.
Based on typical solvents for similar research compounds.
IV. Experimental Protocol: Waste Accumulation and Labeling
The following protocol outlines the steps for the safe accumulation and labeling of SR9186 waste in a laboratory setting:
Container Selection: Choose a waste container that is chemically compatible with SR9186 and any solvents used. The container must be in good condition and have a secure, leak-proof lid.
Labeling: As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag. The label must include:
The full chemical name: "SR9186"
The concentration of SR9186 and any other chemical constituents.
The primary hazard(s) associated with the waste.
The date the waste was first added to the container.
The name of the principal investigator and the laboratory location.
Waste Addition: When adding waste to the container, do so in a well-ventilated area, such as a fume hood, and wear appropriate PPE. Keep the container closed at all times except when adding waste.
Storage: Store the waste container in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic. The SAA should have secondary containment to prevent spills.
Disposal Request: Once the container is full or has reached the accumulation time limit set by your institution, submit a request for pickup to your institution's Environmental Health and Safety (EHS) department.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural workflow for the proper disposal of SR9186.
SR9186 Disposal Workflow
VI. Conclusion: Prioritizing Safety and Compliance
The proper disposal of SR9186 is not merely a procedural task but a core responsibility in maintaining a safe and compliant laboratory environment. By adhering to the principles of treating unknown research chemicals as hazardous, practicing meticulous waste segregation, and working in close partnership with your institution's EHS department, you contribute to a culture of safety and environmental stewardship. Always consult your institution's specific guidelines and the relevant regulations to ensure full compliance.
Essential Safety and Handling Protocols for SR9186
Disclaimer: No specific Material Safety Data Sheet (MSDS) for SR9186 was found during the information gathering process. The following guidelines are based on general best practices for handling potent, novel research ch...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: No specific Material Safety Data Sheet (MSDS) for SR9186 was found during the information gathering process. The following guidelines are based on general best practices for handling potent, novel research chemicals and should be adapted to your specific laboratory conditions and institutional safety protocols. Always perform a risk assessment before handling any new compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with SR9186. The focus is on immediate safety, operational procedures, and disposal plans to foster a secure laboratory environment.
Personal Protective Equipment (PPE) and Safety Recommendations
When handling SR9186, a comprehensive approach to personal protection is crucial to minimize exposure risk. The following table summarizes the recommended PPE and safety parameters.
Category
Recommendation
Specifications
Eye Protection
Safety Goggles
Must be worn at all times in the laboratory. Should provide a complete seal around the eyes to protect from splashes.
Hand Protection
Chemical-Resistant Gloves
Nitrile or neoprene gloves are recommended. Always double-glove when handling the pure compound or concentrated solutions.
Body Protection
Laboratory Coat
A full-length, long-sleeved lab coat is mandatory. Consider a disposable gown for procedures with a high risk of splashing.
Respiratory Protection
Fume Hood
All handling of solid SR9186 and volatile solutions must be conducted in a certified chemical fume hood.
Emergency Equipment
Eyewash Station and Safety Shower
Ensure unobstructed access to a functional eyewash station and safety shower.[1]
Experimental Workflow for Handling SR9186
The following diagram outlines the standard workflow for safely handling SR9186 in a laboratory setting.
Caption: Workflow for Safe Handling of SR9186.
Detailed Methodologies
Weighing Solid SR9186
Preparation: Ensure the analytical balance is inside a chemical fume hood or a containment enclosure.
Tare: Place a clean, tared weigh boat on the balance.
Transfer: Using a clean spatula, carefully transfer the desired amount of SR9186 powder to the weigh boat. Avoid creating dust.
Record: Record the weight and immediately close the primary container of SR9186.
Cleanup: Carefully clean the spatula and the area around the balance with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
Preparation of Stock Solution
Solvent Addition: In the chemical fume hood, add the desired solvent to the vessel containing the weighed SR9186.
Dissolution: Cap the vessel and mix by vortexing or sonicating until the compound is fully dissolved.
Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.
Storage: Store the stock solution in a properly sealed and labeled container in a designated, secure location.
Operational and Disposal Plans
Spill Response
Evacuate: Alert others in the vicinity and evacuate the immediate area if the spill is large or involves a volatile solvent.
Contain: If safe to do so, contain the spill using a chemical spill kit.
Neutralize/Absorb: Use an appropriate absorbent material to soak up the spill.
Clean: Clean the spill area with a suitable solvent and decontaminant.
Dispose: All materials used for spill cleanup must be disposed of as hazardous waste.[2]
Waste Disposal
Segregation: Segregate SR9186 waste from other laboratory waste streams.
Containers: Use clearly labeled, leak-proof containers for solid and liquid waste.
Regulations: Dispose of all SR9186 waste in accordance with local, state, and federal hazardous waste regulations.[3][4][5] It is the responsibility of the waste generator to ensure proper disposal.[3][4]
By adhering to these safety protocols, researchers can minimize the risks associated with handling the potent research chemical SR9186 and maintain a safe laboratory environment.